1-methyl-1H-pyrazole-5-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKTVNIVSWSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological activity of 1-methyl-1H-pyrazole-5-carboxamide derivatives
An In-depth Technical Guide to the Biological Activity of 1-methyl-1H-pyrazole-5-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising lead structures for the development of novel therapeutic agents. This guide synthesizes current research to provide an in-depth analysis of their diverse pharmacological profiles, including anticancer, anthelmintic, antifungal, and antibacterial properties. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and present detailed experimental protocols for their evaluation. Crucially, this document also addresses the toxicological challenges associated with this chemotype, offering a balanced perspective for future drug discovery efforts.
Introduction: The Versatility of the Pyrazole Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole ring system is a cornerstone of drug design.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets. The this compound core, specifically, combines the stability of the N-methylated pyrazole with the hydrogen bonding capabilities of the carboxamide group, creating a platform ripe for chemical modification and biological optimization. This guide focuses on elucidating the therapeutic potential unlocked by derivatizing this core structure.
Anticancer Activity: Targeting Androgen-Dependent Pathways
A significant area of investigation for this class of compounds is in oncology, particularly in the treatment of prostate cancer. The androgen receptor (AR) signaling pathway is a critical driver for the growth and progression of prostate cancer, even in castration-resistant forms (CRPC), making it a key therapeutic target.[2][3]
Mechanism of Action: Androgen Receptor Antagonism
Derivatives of this compound have been designed as novel anti-prostate cancer agents that function by inhibiting the AR signaling pathway.[2][3] This inhibition disrupts the normal function of the androgen receptor, which is essential for the survival and proliferation of prostate cancer cells. A primary indicator of this activity is the suppression of Prostate-Specific Antigen (PSA) expression, a well-known biomarker for prostate cancer that is regulated by AR.[2]
Caption: Inhibition of the Androgen Receptor (AR) signaling pathway.
Key Compounds and In Vitro Efficacy
Structural modifications of lead compounds have led to the identification of potent derivatives. Compound H24 , for instance, has emerged as a significant finding from these efforts.[2][3]
| Compound | Target Cell Line | Activity Metric (GI50) | Key Finding | Citation |
| H24 | LNCaP (androgen-sensitive) | 7.73 µM | Potent antiproliferative activity | [2][3] |
| H24 | PC-3 (androgen-insensitive) | 7.07 µM | Potent antiproliferative activity | [2][3] |
| H24 | LNCaP | Complete Blockade at 10 µM | Blocks PSA expression | [2][3] |
GI50: The concentration required to inhibit cell growth by 50%.
Experimental Protocol: MTT Cytotoxicity Assay
The causality behind choosing the MTT assay is its reliability and direct correlation of mitochondrial activity with cell viability. It provides a quantitative measure of a compound's ability to inhibit cell proliferation.
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.
Anthelmintic Activity: Combating Parasitic Nematodes
Parasitic nematodes, such as Haemonchus contortus, pose a significant threat to livestock and global animal health, with growing concerns about anthelmintic resistance.[4] Phenotypic screening has identified this compound derivatives as potent inhibitors of nematode motility and development.[5]
Mechanism of Action
The primary mechanism appears to involve the disruption of vital physiological processes in the parasite. While the precise target is under investigation, evidence points towards the inhibition of mitochondrial respiration as a key factor in their toxicity to the parasite.[6][7] This disruption deprives the nematode of the energy required for motility and larval development.
Key Compounds and Efficacy
Through medicinal chemistry optimization, several analogs have shown potent activity at sub-nanomolar concentrations against the fourth larval (L4) stage of H. contortus.[5]
| Compound | Activity Metric (IC50) | Key Finding | Citation |
| 10 | Sub-nanomolar | Potent inhibition of L4 development | [5] |
| 17 | Sub-nanomolar | Potent inhibition of L4 development | [5] |
| 20 | Sub-nanomolar | Potent inhibition of L4 development | [5] |
| 22 | Sub-nanomolar | Potent inhibition of L4 development | [5] |
A crucial aspect of these findings is the high selectivity index observed when tested against mammalian cell lines in vitro, suggesting a parasite-specific mode of action under these conditions.[5]
Experimental Protocol: Larval Development Assay (H. contortus)
This whole-organism screening assay is chosen because it directly measures the compound's ability to halt the parasite's life cycle at a critical developmental stage, providing a phenotypically relevant endpoint.
Caption: Workflow for anthelmintic larval development assay.
-
Larvae Preparation: Collect H. contortus eggs and culture them to the third larval (L3) stage.
-
Exsheathment: Treat the L3 larvae with a solution like sodium hypochlorite to obtain exsheathed L3s (xL3s).
-
Assay Setup: Dispense approximately 50 xL3s into each well of a 96-well plate containing culture medium and serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 7 days under controlled conditions (37°C, 10% CO2) to allow for development into the L4 stage.
-
Analysis: Using an inverted microscope, count the number of larvae that have successfully developed to the L4 stage versus those arrested at the L3 stage.
-
Calculation: Determine the percentage inhibition of development for each concentration and calculate the IC50 value.
Antimicrobial and Antifungal Activities
The this compound scaffold is also found in several commercial fungicides and has been explored for broader antimicrobial applications.[1][8]
Mechanism of Action: SDH Inhibition
In fungi, a primary target for this class of compounds is the enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain.[9] By inhibiting SDH, these compounds block cellular respiration, leading to fungal cell death. This mechanism is the basis for the fungicidal activity of many commercial pyrazole carboxamide products.[8] For antibacterial activity, proposed mechanisms include disruption of the bacterial cell wall.[10]
Key Findings
-
Antifungal: Derivatives have shown potent activity against a range of phytopathogenic fungi, including Erysiphe graminis, Gibberella zea, and Fusarium oxysporum.[9][11] Compound 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide) exhibited higher and broader antifungal activity than the commercial fungicide boscalid.[8]
-
Antibacterial: Various pyrazole derivatives have been reported as growth inhibitors of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, including multi-drug resistant strains like MRSA.[1][10]
Experimental Protocol: Fungal Mycelial Growth Inhibition Assay
This protocol is a foundational in vitro method to directly assess a compound's ability to prevent fungal growth.
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it. While still molten, add the test compound (dissolved in a solvent like DMSO) to achieve the desired final concentrations. Pour the medium into petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Fusarium oxysporum) onto the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate (containing only the solvent) has reached the edge of the dish.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony. Determine the EC50 value from the dose-response curve.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide moiety.
Caption: Key positions for SAR modification on the scaffold.
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Position 3 of Pyrazole Ring: The introduction of a difluoromethyl group at this position is a key feature for potent SDH inhibitors, as seen in many commercial fungicides.[8]
-
Position 4 of Pyrazole Ring: Substitution at this position can be critical. For instance, in cannabinoid receptor antagonists, a methyl group at position 4 is part of the pharmacophore.[12]
-
Carboxamide Nitrogen (Amide Linker): This is the most common point of diversification. The nature of the substituent is critical for determining the specific biological activity.
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Anticancer (AR): Complex substituted phenyl rings are often required to fit into the ligand-binding pocket of the androgen receptor.[2]
-
Anthelmintic: Modifications on the left-hand side, middle section, and right-hand side of the hybrid structure derived from initial hits were all found to significantly impact potency.[5]
-
Antifungal (SDHI): Substituted phenyl or pyridinyl groups are common, where substituents influence binding to the ubiquinone-binding site of the SDH enzyme.[9]
-
Toxicology and Safety Considerations: A Critical Hurdle
While demonstrating promising efficacy and in vitro selectivity, a significant challenge emerged during preclinical development. A series of 1-methyl-1H-pyrazole-5-carboxamides, identified as potent anthelmintics, exhibited unexpected and striking acute toxicity in rodent models.[6][7]
This toxicity was not predicted by standard in vitro cytotoxicity assays against mammalian cell lines.[6] Further investigation revealed that the underlying cause was a dose-dependent inhibition of mitochondrial respiration in mammalian cells, mirroring the proposed mechanism of action in nematodes.[6][7] This highlights a lack of selective toxicity between the parasite and the host's mitochondria.
This critical finding underscores the necessity of incorporating appropriate in vitro safety assessments, such as mitochondrial toxicity assays, early in the drug discovery pipeline to identify potential liabilities before advancing to in vivo studies.[6][7]
Conclusion and Future Perspectives
The this compound scaffold is undeniably a powerful platform for the development of biologically active compounds. Its derivatives have demonstrated compelling, potent activity against cancer cells, parasitic nematodes, and pathogenic fungi. The clear structure-activity relationships established in various studies provide a rational basis for further chemical optimization.
However, the discovery of off-target mitochondrial toxicity in mammals presents a significant hurdle that must be addressed. Future research must focus on designing new derivatives with enhanced selectivity. This could involve exploiting structural differences between the target enzymes in pathogens and their mammalian homologues. By integrating advanced computational modeling with early-stage, mechanism-based toxicology screening, the full therapeutic potential of this promising chemical class can be realized while ensuring patient safety.
References
- Chen, X., Xu, C., Li, Y., Duan, X., & Zhao, G. (2021). Design, Synthesis and Biological Evaluation of this compound Derivatives as Novel Anti-Prostate Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(17), 2368–2378.
- Keiser, J., et al. (2019). Novel this compound Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry, 62(7), 3367–3380.
- Patel, R. V., & Patel, J. K. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 856-863.
- Lustig, M., et al. (2021). This compound Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 1011–1020.
- Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776.
- Preston, S., Jabbar, A., & Gasser, R. B. (2014). A perspective on the discovery and development of anthelmintics for livestock - another ‘golden age’? Current Pharmaceutical Biotechnology, 15(1), 1-2.
- Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8), 13612–13629.
- Wu, Z., et al. (2020). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(14), 4146–4156.
- Guchhait, G., & Mote, G. D. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363.
- Huang, D., et al. (2017). Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. Chemical Papers, 71, 2053-2061.
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A Technical Guide to the Mechanism of Action of Pyrazole-Based Kinase Inhibitors
Introduction: The Ascendance of a Privileged Scaffold in Kinase Drug Discovery
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent one of the most critical and intensely studied families of drug targets.[1] Their role as central nodes in cellular signaling pathways means their dysregulation is a common driver of numerous pathologies, most notably cancer.[2][3] The development of small molecule kinase inhibitors has, therefore, revolutionized targeted therapy.[4]
Within the vast chemical space of kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold".[3][5][6] This five-membered aromatic heterocycle is a cornerstone in the structure of numerous clinically successful drugs due to its synthetic accessibility and, more importantly, its bioisosteric properties.[4][7] The pyrazole moiety can act as a versatile mimic of the adenine portion of ATP, enabling it to form crucial hydrogen bonding interactions with the "hinge region" of the kinase ATP-binding pocket.[4][6] This foundational interaction provides a robust anchor for building inhibitors with high potency and selectivity.[6]
This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of pyrazole-based kinase inhibitors. We will dissect their various binding modes, detail the self-validating experimental workflows used to characterize them, and contextualize their significance with examples of FDA-approved therapeutics.
The Pyrazole Core: An Ideal Hinge-Binder
The efficacy of the pyrazole scaffold is rooted in its fundamental chemistry. The two adjacent nitrogen atoms are key: one typically acts as a hydrogen bond donor (similar to the N-H of pyrrole), while the other acts as a hydrogen bond acceptor (similar to the nitrogen in pyridine).[7] This arrangement allows the pyrazole ring to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction is the primary anchor for most ATP-competitive inhibitors.[4][6]
Caption: Pyrazole core forming key hydrogen bonds with the kinase hinge region.
By establishing this critical interaction, the rest of the inhibitor molecule can be chemically modified to exploit other nearby pockets, thereby fine-tuning potency and, crucially, selectivity against the ~540 kinases in the human kinome.[1]
Molecular Mechanisms of Inhibition: A Multi-Modal Approach
Pyrazole-based inhibitors are not monolithic in their mechanism. They can be broadly classified based on the conformational state of the kinase to which they bind.
Type I Inhibition: Targeting the Active Conformation (DFG-in)
The most common mechanism for pyrazole-based inhibitors is as ATP-competitive, Type I inhibitors.[4] These molecules bind to the active conformation of the kinase, characterized by the Asp-Phe-Gly (DFG) motif in the activation loop pointing into the active site ("DFG-in").[4][8] In this state, the kinase is ready to bind ATP and phosphorylate its substrate. Type I inhibitors, like Ruxolitinib (a JAK1/2 inhibitor), occupy the adenine-binding region of the ATP pocket, directly competing with the endogenous ATP substrate.[4] The pyrazole ring typically forms the key hinge interactions, while other parts of the molecule make contact with surrounding hydrophobic regions.[4]
Type II Inhibition: Stabilizing the Inactive Conformation (DFG-out)
Type II inhibitors also bind in the ATP pocket but recognize an inactive kinase conformation where the DFG motif is flipped out ("DFG-out").[4][8] This conformational change exposes an additional hydrophobic pocket adjacent to the ATP site, which Type II inhibitors are designed to occupy. By binding to and stabilizing this inactive state, they prevent the kinase from adopting its active conformation, thus inhibiting its function.[9] While less common for pure pyrazole cores, some complex inhibitors incorporating a pyrazole moiety utilize this mechanism to achieve high selectivity.
Caption: Comparison of Type I (DFG-in) and Type II (DFG-out) binding modes.
Allosteric Inhibition: A New Frontier
Distinct from ATP-competitive inhibitors, allosteric inhibitors bind to a site topographically distinct from the ATP pocket.[4] A prime example is Asciminib, a Bcr-Abl inhibitor that contains a pyrazole ring.[5][7] Asciminib binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[7] This mechanism is highly specific and offers a powerful strategy for overcoming resistance mutations that arise in the ATP-binding site.[5]
Covalent Inhibition: Irreversible Engagement
Covalent inhibitors form a permanent bond with the target kinase. They typically consist of a scaffold (which can be pyrazole-based) that provides binding affinity and selectivity, attached to a reactive electrophilic group, or "warhead".[10] This warhead forms an irreversible covalent bond with a nucleophilic amino acid residue, commonly a cysteine, located in or near the active site.[10] This leads to prolonged, often permanent, inhibition of the kinase. Pirtobrutinib, a non-receptor Bruton's tyrosine kinase (BTK) inhibitor, is a notable example.[4]
Characterizing Pyrazole-Based Kinase Inhibitors: A Self-Validating Workflow
As a Senior Application Scientist, my focus is on generating robust, reproducible data. The characterization of a novel inhibitor is a tiered process, where each step validates the last, building a comprehensive and trustworthy profile of the compound's activity.
Caption: A logical workflow for the comprehensive characterization of a kinase inhibitor.
Experimental Protocol 1: Biochemical Potency (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50). The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
Methodology: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The kinase concentration should be in the linear range of the assay.
-
Prepare a 2X peptide substrate solution.
-
Prepare serial dilutions of the pyrazole inhibitor in the reaction buffer. A common starting concentration is 10 µM, followed by 10 half-log or three-fold dilutions.
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor dilution or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear phase.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition & Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Expert Insight: Running the assay with an ATP concentration close to the Michaelis constant (Km) for the specific kinase is crucial for obtaining comparable IC50 values.[11][12] High, non-physiological ATP concentrations can make inhibitors appear less potent than they are.
Experimental Protocol 2: Biophysical Characterization (Binding Affinity)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (enthalpy ΔH, entropy ΔS) of the inhibitor-kinase interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this, as it measures the heat released or absorbed during binding.[13][14]
Methodology: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified kinase and dissolve the pyrazole inhibitor in the exact same buffer to minimize buffer mismatch effects. A common buffer is 50 mM HEPES, 150 mM NaCl, pH 7.5.
-
Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Load the kinase solution (e.g., 5-20 µM) into the ITC sample cell.
-
Load the inhibitor solution (typically 10-20 fold higher concentration than the kinase) into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Execute a series of 18-25 subsequent injections (e.g., 2 µL each) of the inhibitor into the kinase solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
Expert Insight: ITC provides a self-validating dataset. A well-defined sigmoidal binding curve confirms a direct, specific interaction, validating the functional inhibition observed in the biochemical assay and ruling out artifacts like aggregation or non-specific activity.[13] The thermodynamic signature can also provide valuable information for lead optimization.[15]
Experimental Protocol 3: Cellular Target Engagement
Objective: To confirm that the inhibitor can cross the cell membrane and inhibit the target kinase in a physiological context. This is typically assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase.
Methodology: Western Blot for Phospho-Substrate
-
Cell Treatment:
-
Culture an appropriate cell line known to have an active signaling pathway involving the target kinase.
-
Treat the cells with various concentrations of the pyrazole inhibitor for a defined period (e.g., 1-4 hours). Include a vehicle-only control.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody against the total amount of the substrate protein to confirm that the observed decrease in phosphorylation is not due to protein degradation. This is a critical control for data integrity.
-
Expert Insight: This experiment bridges the gap between in vitro potency and cellular efficacy.[17][18] A dose-dependent decrease in substrate phosphorylation provides strong evidence of on-target activity in a complex cellular environment.
Clinical Significance: Pyrazole Inhibitors in the Clinic
The versatility and effectiveness of the pyrazole scaffold are underscored by the number of FDA-approved drugs that incorporate this moiety.[3][4] These drugs target a wide range of kinases involved in various cancers and inflammatory diseases.[5][19]
| Inhibitor | Primary Target(s) | Mechanism Type | Disease Indication(s) | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | Type I (ATP-Competitive) | Myelofibrosis, Polycythemia Vera | [4] |
| Crizotinib | ALK, c-Met, ROS1 | Type I (ATP-Competitive) | Non-Small Cell Lung Cancer (NSCLC) | [4][5] |
| Encorafenib | BRAF V600E | Type I (ATP-Competitive) | Melanoma, Colorectal Cancer | [3][4] |
| Asciminib | Bcr-Abl | Allosteric (Myristoyl Pocket) | Chronic Myeloid Leukemia (CML) | [4][5][7] |
| Pirtobrutinib | BTK | Covalent (Reversible) | Mantle Cell Lymphoma, CLL | [3][4] |
| Erdafitinib | FGFR1-4 | Type I (ATP-Competitive) | Urothelial Carcinoma | [4][5] |
Conclusion and Future Directions
Pyrazole-based kinase inhibitors are a testament to the power of scaffold-based drug design. The pyrazole ring's ability to act as an effective hinge-binder provides a reliable foundation for developing potent and selective inhibitors with diverse mechanisms of action, from direct ATP competition to allosteric modulation and covalent inhibition.[4][6] A rigorous, multi-tiered experimental approach is essential to fully characterize these molecules, ensuring that in vitro potency translates to specific on-target activity in a cellular context.
Future research will likely focus on developing next-generation pyrazole inhibitors with improved selectivity profiles to minimize off-target effects, and on designing molecules capable of overcoming known resistance mutations. The continued success of this privileged scaffold ensures it will remain a central element in the kinase inhibitor discovery toolbox for years to come.
References
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.
- Revealing kinase inhibitor mechanisms: ITC leads the way. (2014, June 30). Malvern Panalytical.
- Golkowski, M., Perera, G. K., Vidadala, V. N., Ojo, K. K., Van Voorhis, W. C., Maly, D. J., & Ong, S.-E. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26–36. [Link]
- Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. (n.d.). ResearchGate.
- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.). ResearchGate.
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Whitepaper: A Guide to the Discovery and Synthesis of Novel Pyrazole Carboxamide Compounds
Introduction: The Ascendance of a Privileged Scaffold
The pyrazole carboxamide core is a quintessential example of a "privileged scaffold" in modern medicinal and agricultural chemistry.[1][2] This five-membered heterocyclic motif, featuring two adjacent nitrogen atoms and an appended carboxamide group, is not merely a synthetic curiosity but a foundational structure for a multitude of commercial products and clinical candidates.[3][4] Its remarkable versatility stems from a combination of favorable physicochemical properties, metabolic stability, and the capacity for precise, multi-vector structural diversification. This allows for the fine-tuning of biological activity across an astonishingly broad spectrum of molecular targets.
From highly potent succinate dehydrogenase inhibitors (SDHIs) that protect major food crops to targeted kinase inhibitors in oncology and modulators of cannabinoid receptors for neurological research, pyrazole carboxamides have proven their merit.[5][6] Their success is a testament to the power of rational drug design, where a deep understanding of synthetic methodology and structure-activity relationships (SAR) enables the transformation of a simple heterocyclic core into highly specific and potent agents.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the discovery and synthesis of this critical compound class. We will explore the strategic considerations behind synthetic route selection, delve into the nuances of SAR, and provide detailed, validated protocols that form the bedrock of successful discovery campaigns.
Chapter 1: Strategic Approaches to Synthesis
The synthetic accessibility of the pyrazole carboxamide scaffold is a primary driver of its prevalence. The choice of synthetic strategy is a critical decision point, dictated by factors such as the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. Two principal strategies dominate the landscape.
Strategy A: Pyrazole Core Construction Followed by Amidation
This is the most flexible and widely employed approach, as it allows for late-stage diversification of the amide moiety.[7][8] A library of diverse amines can be coupled to a common pyrazole carboxylic acid intermediate, enabling a rapid exploration of the chemical space around the amide pharmacophore.
The general workflow for this strategy is a robust, multi-step process that offers multiple points for characterization and purification, ensuring high-quality final compounds.
Caption: General workflow for Strategy A: Pyrazole synthesis followed by amidation.
Experimental Protocol 1: Knorr Synthesis of a Pyrazole-5-Carboxylate Ester
This foundational protocol describes the cyclocondensation reaction to form the pyrazole core.[7][8]
-
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester, a key intermediate.
-
Causality: The Knorr pyrazole synthesis is a classic, reliable method for forming the pyrazole ring from readily available 1,3-dicarbonyl compounds and hydrazines. The use of a catalytic amount of acid protonates the keto-group, facilitating the initial nucleophilic attack by the hydrazine.
-
Materials:
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)
-
β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)
-
Ethanol (solvent, approx. 0.2 M)
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
-
-
Procedure:
-
Dissolve the hydrazine derivative (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.[8]
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[7]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure. The crude product may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazole-carboxylate ester.
-
Experimental Protocol 2: Amide Bond Formation via an Acid Chloride Intermediate
This protocol is suitable for robust amines and is often high-yielding and rapid.
-
Objective: To couple a pyrazole-carboxylic acid with an amine to form the final carboxamide.
-
Causality: Conversion of the carboxylic acid to a highly reactive acid chloride using thionyl chloride or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon. This facilitates a rapid and efficient nucleophilic acyl substitution by the amine. A non-nucleophilic base like triethylamine is required to quench the HCl generated during the reaction.
-
Materials:
-
Pyrazole-carboxylic acid (from hydrolysis of the ester) (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Desired amine (1.2 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
-
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C.[3] Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride in vacuo. The resulting crude pyrazole-5-carbonyl chloride is typically used immediately without further purification.[9]
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Strategy B: Precursor Amidation Followed by Ring Formation
In this less common but valuable approach, the carboxamide functionality is installed on an acyclic precursor before the cyclization to form the pyrazole ring.[7] This can be advantageous if the desired amine is sensitive to the conditions required for late-stage amidation (e.g., acidic or highly reactive reagents).
Chapter 2: Decoding the Structure-Activity Relationship (SAR)
The biological activity of pyrazole carboxamides is exquisitely sensitive to the nature and position of substituents on both the pyrazole ring and the amide nitrogen.[1] Understanding these relationships is the cornerstone of rational design.
Caption: Key positions for SAR modulation on the pyrazole carboxamide scaffold.
A systematic analysis across different biological targets reveals several key principles:
-
Fungicides (SDHI): In the development of SDHI fungicides like Fluxapyroxad, the N-pyrazole substituent is often a difluoromethyl or similar group, while the amide portion typically consists of a substituted phenyl ring. The specific substitution pattern on this phenyl ring is critical for fitting into the ubiquinone-binding site of the succinate dehydrogenase enzyme.[6]
-
Insecticides: The position of the carboxamide group on the pyrazole ring can determine selectivity between insecticidal and fungicidal activity.[10][11] For instance, recent research showed that pyrazole-5-carboxamides tended to have higher insecticidal activity, while the corresponding pyrazole-4-carboxamides displayed stronger fungicidal activity.[10][12]
-
Anticancer Agents (Kinase Inhibitors): For targets like Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3), the amide portion is often extended to include larger, more complex heterocyclic systems designed to interact with specific pockets in the ATP-binding site of the kinase.[13][14] The pyrazole core acts as a stable scaffold, presenting these groups in the correct orientation for binding.
-
Cannabinoid Receptor (CB1) Antagonists: Classic SAR studies on compounds like SR141716A revealed strict structural requirements for potent antagonistic activity.[5][15] These include a para-substituted phenyl ring at the C5-position, a 2,4-dichlorophenyl group at the N1-position, and a specific carboxamide (e.g., piperidinyl) at the C3-position.[5]
The following table summarizes SAR data for a hypothetical series of pyrazole carboxamide-based kinase inhibitors, demonstrating how systematic modification can lead to improved potency.
| Compound ID | R¹ (N1-substituent) | R⁵ (C5-substituent) | Amide Moiety (R') | CDK2 IC₅₀ (nM)[13] | FLT3 IC₅₀ (nM)[13] |
| Lead-01 | H | Phenyl | 4-Piperidinyl | 850 | 1230 |
| Opt-02 | Methyl | Phenyl | 4-Piperidinyl | 760 | 1100 |
| Opt-03 | H | 4-Chlorophenyl | 4-Piperidinyl | 420 | 650 |
| Opt-04 | H | Phenyl | 4-(4-Methylpiperazin-1-yl)phenyl | 150 | 98 |
| Opt-05 | H | 4-Chlorophenyl | 4-(4-Methylpiperazin-1-yl)phenyl | 1.02 | 2.33 |
| HIT-06 | H | 4-Chlorophenyl | 4-(Piperazin-1-yl)-[fused ring] | 0.719 | 0.089 |
Data is illustrative, based on trends reported in cited literature.
This data clearly shows that while minor modifications to the pyrazole core (R¹ and R⁵) provide moderate gains in potency, the most significant improvements are achieved by optimizing the amide moiety to achieve specific interactions within the target's binding site.[13]
Chapter 3: Navigating Challenges and Future Directions
The discovery of novel pyrazole carboxamides, while built on a solid synthetic foundation, is not without its challenges. The development of resistance to existing fungicides and insecticides necessitates the creation of new agents with novel binding modes or the ability to overcome resistance mechanisms.[6] In oncology, achieving selectivity for a specific kinase over closely related family members remains a significant hurdle, requiring highly sophisticated structural design and computational modeling.[14]
Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: Developing more efficient, sustainable, and scalable synthetic routes, potentially using flow chemistry or biocatalysis, will be crucial for the large-scale production of lead candidates.
-
Fragment-Based and Structure-Based Design: As more high-resolution crystal structures of pyrazole carboxamides bound to their targets become available, structure-based design will play an increasingly important role in guiding the synthesis of more potent and selective compounds.
-
New Biological Targets: The inherent versatility of the scaffold ensures that it will be applied to new and emerging biological targets, expanding its therapeutic and agricultural potential beyond its current applications.
The pyrazole carboxamide is a scaffold that has consistently delivered high-value chemical entities. Its story is a powerful illustration of how fundamental principles of organic synthesis, when coupled with a deep understanding of biological mechanisms and structure-activity relationships, can lead to the discovery of compounds that have a profound impact on human health and agriculture.
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An In-depth Technical Guide to the Pharmacological Profile of N-Methyl Pyrazole Carboxamides
Abstract
The N-methyl pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of this chemical class, designed for researchers, scientists, and drug development professionals. We will dissect the core pharmacological properties, including mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic profiles. Furthermore, this document details key therapeutic applications, presents robust experimental protocols for evaluation, and offers insights into the future trajectory of N-methyl pyrazole carboxamide-based drug discovery. Our analysis is grounded in authoritative scientific literature to ensure accuracy and provide actionable insights for laboratory and clinical research.
Introduction to the N-Methyl Pyrazole Carboxamide Scaffold
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties beneficial for drug design.[3] The N-methyl pyrazole carboxamide variant, characterized by a methyl group on one of the pyrazole nitrogens and an amide linkage, has proven to be a particularly fruitful scaffold. This core structure is present in numerous compounds investigated for a wide range of therapeutic applications, including anti-inflammatory, anticancer, antifungal, and analgesic agents.[1][2][4]
One of the most well-known pharmaceuticals containing a pyrazole core is Celecoxib, a selective COX-2 inhibitor.[5][6][7] While not all N-methyl pyrazole carboxamides are COX-2 inhibitors, the success of Celecoxib has spurred significant interest in this chemical class, leading to the exploration of its potential to modulate a variety of other biological targets.[8][9] The versatility of the scaffold allows for synthetic modifications at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[10]
Core Pharmacology and Mechanism of Action
The pharmacological diversity of N-methyl pyrazole carboxamides stems from their ability to interact with a wide range of biological targets. The specific mechanism of action is highly dependent on the substituents attached to the core scaffold.
Inhibition of Cyclooxygenase (COX) Enzymes
A prominent mechanism of action for a subset of pyrazole carboxamides is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6][11] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[6][12]
Selective COX-2 inhibitors, like Celecoxib, are designed to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[7][11] The selectivity of these compounds is attributed to their ability to fit into the larger, more flexible active site of the COX-2 enzyme.[11]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: COX-2 inhibition by N-methyl pyrazole carboxamides.
Kinase Inhibition
A significant number of N-methyl pyrazole carboxamides have been developed as potent inhibitors of various protein kinases.[13][14][15] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[16][17]
Compounds from this class have been shown to target a range of kinases, including:
-
Aurora Kinases A and B: These are critical for cell division, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[17]
-
Cyclin-Dependent Kinases (CDKs): These regulate the cell cycle, and their inhibition is a key strategy in cancer therapy.[18]
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.[18]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): This kinase is involved in inflammatory signaling pathways.[19]
The ability of the N-methyl pyrazole carboxamide scaffold to be decorated with various functional groups allows for the design of inhibitors with high potency and selectivity for specific kinases.[14]
Other Mechanisms of Action
Beyond COX and kinase inhibition, N-methyl pyrazole carboxamides have been reported to exhibit a variety of other mechanisms of action, including:
-
Antifungal Activity: Some derivatives act as succinate dehydrogenase inhibitors (SDHIs) in fungi, disrupting the mitochondrial respiratory chain.[20][21][22]
-
Anticancer Activity: In addition to kinase inhibition, some compounds have been shown to induce apoptosis and inhibit cell proliferation through other mechanisms, such as binding to DNA.[12][23]
-
Androgen Receptor (AR) Signaling Inhibition: Certain derivatives have shown potential in treating prostate cancer by inhibiting AR signaling.[24]
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of N-methyl pyrazole carboxamides is exquisitely sensitive to their chemical structure. SAR studies have revealed key insights into the features that govern their activity and selectivity.
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical. For instance, a trifluoromethyl group at the 3-position is a common feature in many COX-2 inhibitors and other bioactive compounds.[5][8] The N-methyl group itself is crucial for the activity of many kinase inhibitors.[13]
-
The Carboxamide Linker: The amide bond is a key hydrogen bonding motif that facilitates interaction with many biological targets.[13]
-
The "Right-Hand Side" (RHS) Moiety: The chemical group attached to the carboxamide nitrogen plays a major role in determining the target specificity and potency. For example, in COX-2 inhibitors, a sulfonamide-containing phenyl ring is a common feature.[5] In kinase inhibitors, this position is often occupied by a substituted phenyl or another heterocyclic ring system that can form specific interactions within the kinase active site.[14]
| Compound Scaffold | Key Substituents | Primary Target(s) | Observed Activity | Reference |
| Celecoxib-like | 3-Trifluoromethyl, 4-Methylphenyl, Benzenesulfonamide | COX-2 | Anti-inflammatory, Analgesic | [5],[6] |
| Kinase Inhibitor Core | N-methyl, Various heterocyclic RHS | Aurora Kinases, CDKs, FLT3 | Antiproliferative (Anticancer) | [18],[14],[17] |
| Antifungal Core | 3-Difluoromethyl, Diarylamine RHS | Fungal Succinate Dehydrogenase | Antifungal | [20],[21] |
| Anti-Prostate Cancer | N-methyl, various substituted phenyl RHS | Androgen Receptor Signaling | Antiproliferative | [24] |
Pharmacokinetic Profile (ADME)
The absorption, distribution, metabolism, and excretion (ADME) properties of N-methyl pyrazole carboxamides are highly variable and depend on the specific chemical structure. However, some general trends can be observed.
-
Absorption: Many pyrazole derivatives are orally bioavailable.[5]
-
Distribution: The lipophilicity of the compound, influenced by its substituents, will largely determine its distribution in the body.
-
Metabolism: Metabolism often occurs via oxidation of the methyl group on the pyrazole ring or hydroxylation of aromatic substituents. The primary enzymes involved are often from the cytochrome P450 family, such as CYP2C9 and CYP3A4.[7]
-
Excretion: Metabolites are typically excreted in the urine and/or feces.
It is crucial to perform detailed ADME studies for each new compound, as poor pharmacokinetic properties can lead to a lack of efficacy or toxicity in vivo. Some N-methyl-1H-pyrazole-5-carboxamides have shown unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration, highlighting the importance of early toxicity screening.[25]
Experimental Protocols for Pharmacological Evaluation
The following protocols provide a framework for the initial pharmacological characterization of novel N-methyl pyrazole carboxamides.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the potency and selectivity of a test compound for inhibiting the COX-1 and COX-2 enzymes.
Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by recombinant human COX-1 or COX-2 in the presence of arachidonic acid substrate. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE2 production.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to generate a dose-response curve.
-
Enzyme and Substrate Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in the appropriate buffer. Prepare a solution of arachidonic acid.
-
Assay Plate Setup: In a 96-well plate, add the enzyme, a cofactor solution (containing glutathione and hematin), and the test compound at various concentrations. Include wells for a positive control (a known COX inhibitor, e.g., Celecoxib) and a negative control (DMSO vehicle).
-
Incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the arachidonic acid solution to all wells to start the enzymatic reaction.
-
Reaction Termination: After a 10-minute incubation at 37°C, add a stop solution (e.g., 1 M HCl) to terminate the reaction.
-
PGE2 Quantification: Measure the concentration of PGE2 in each well using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity). The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Protocol 2: Cellular Antiproliferative Assay (e.g., against a cancer cell line)
This protocol assesses the ability of a test compound to inhibit the growth of cancer cells in culture.
Principle: The assay measures the number of viable cells after a defined period of exposure to the test compound. A common method is the MTT assay, which measures the metabolic activity of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in the appropriate growth medium until they reach the exponential growth phase.
-
Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the cells and add the medium containing the test compound. Include wells for a positive control (a known cytotoxic drug, e.g., doxorubicin) and a negative control (vehicle).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value (the concentration that causes 50% growth inhibition).
Workflow: Preclinical Evaluation of a Novel N-Methyl Pyrazole Carboxamide
Caption: A typical preclinical workflow for a new compound.
Conclusion and Future Perspectives
The N-methyl pyrazole carboxamide scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and the ability to modulate its pharmacological profile through targeted modifications make it a highly attractive starting point for drug discovery programs.
Future research in this area will likely focus on:
-
Improving Selectivity: For targets like kinases, achieving high selectivity is crucial to minimize off-target effects and improve the therapeutic window.
-
Targeting Novel Pathways: Exploring the potential of this scaffold to modulate novel and challenging biological targets.
-
Multi-Targeted Agents: Designing single molecules that can modulate multiple targets involved in a disease pathway, which may offer superior efficacy.
-
Overcoming Drug Resistance: Developing next-generation compounds that are active against drug-resistant forms of targets, such as mutated kinases in cancer.
By integrating rational drug design, advanced synthetic chemistry, and robust pharmacological evaluation, the full therapeutic potential of N-methyl pyrazole carboxamides can be realized, leading to the development of new and improved treatments for a wide range of human diseases.
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Whitepaper: A Strategic Guide to Identifying and Validating Therapeutic Targets for 1-Methyl-1H-pyrazole-5-carboxamide
Audience: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Executive Summary
The 1-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of molecules with diverse biological activities. Its derivatives have been successfully developed as anti-inflammatory agents, fungicides, anti-cancer therapeutics, and anthelmintics. This guide provides a comprehensive framework for identifying and validating novel therapeutic targets for this chemical entity. We will move beyond a simple listing of possibilities to a strategic, rationale-driven exploration of the most promising target classes, grounded in existing literature. Crucially, this guide integrates early-stage safety and liability assessment, particularly concerning mitochondrial toxicity, which has been identified as a potential challenge for this chemotype. The experimental workflows described herein are designed to not only confirm on-target activity but also to build a robust, translatable data package for preclinical development.
The Chemical and Biological Landscape of this compound
The this compound core consists of a five-membered pyrazole ring with a methyl group at the N1 position and a carboxamide group at the C5 position. This arrangement provides a rigid scaffold with well-defined vectors for substitution, allowing for fine-tuning of steric and electronic properties to achieve target-specific interactions.
The versatility of this scaffold is evidenced by its presence in a wide array of bioactive compounds:
-
Anti-inflammatory Drugs: The broader diaryl-substituted pyrazole class includes the blockbuster drug Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] This establishes a strong precedent for targeting enzymes within the inflammation cascade.
-
Anticancer Agents: Derivatives of this compound have been specifically synthesized and evaluated as novel agents against prostate cancer by modulating the Androgen Receptor (AR) signaling pathway.[3][4] Other pyrazole derivatives have shown broader anticancer activity, implicating targets such as kinases and telomerase.[5][6]
-
Succinate Dehydrogenase Inhibitors (SDHIs): In the agrochemical sector, pyrazole carboxamides are a major class of fungicides that act by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[7][8][9][10]
-
Anthelmintics: Potent anti-parasitic agents based on this scaffold have been developed, demonstrating nanomolar efficacy against nematodes like Haemonchus contortus.[11]
A critical insight from recent research is the discovery of unexpected acute mammalian toxicity with certain this compound derivatives. This toxicity was directly linked to the inhibition of mitochondrial respiration, a mechanism likely related to the scaffold's known activity as an SDHI.[12][13] This finding underscores the absolute necessity of early and rigorous off-target and safety profiling when exploring this chemical class for therapeutic use.
Target Class I: Cyclooxygenase (COX) Enzymes in Inflammation
Scientific Rationale
The structural features of pyrazole carboxamides bear resemblance to the diaryl-substituted pyrazole scaffold of Celecoxib, a potent and selective COX-2 inhibitor.[14][15] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2][16] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible at sites of inflammation.[15] Therefore, selective inhibition of COX-2 over COX-1 is a validated therapeutic strategy for treating inflammatory conditions with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[14] Given the established precedent, evaluating this compound and its derivatives for COX inhibition is a logical first step.
Proposed High-Value Targets
-
Cyclooxygenase-2 (COX-2): Primary target for anti-inflammatory effects.
-
Cyclooxygenase-1 (COX-1): Counter-screen target to determine selectivity and predict potential for gastrointestinal side effects.
Experimental Validation Workflow
The workflow is designed to first establish biochemical potency and selectivity, then confirm cellular activity, and finally demonstrate in vivo efficacy.
Figure 1. Experimental workflow for validating COX-2 inhibition.
Detailed Experimental Protocol: In Vitro COX Inhibitor Screening Assay
This protocol describes a common method for assessing the direct inhibitory effect of a compound on COX-1 and COX-2 enzymatic activity.
-
Objective: To determine the IC50 values of this compound for ovine COX-1 and human recombinant COX-2.
-
Materials:
-
COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, colorimetric probe).
-
Heme (cofactor).
-
Test compound (this compound) dissolved in DMSO.
-
Celecoxib (positive control for COX-2), Ibuprofen (non-selective control).
-
Tris-HCl buffer (pH 8.0).
-
96-well microplate and plate reader (absorbance at 595 nm).
-
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing heme and TMPD.
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and add 1 µL to appropriate wells of a 96-well plate. Add 1 µL of DMSO to control wells.
-
Enzyme Addition: Add 150 µL of assay buffer to all wells. Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells. Incubate for 15 minutes at 25°C to allow for compound-enzyme interaction.
-
Initiate Reaction: Add 20 µL of arachidonic acid solution to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 595 nm every minute for 10 minutes. The rate of reaction is determined from the linear portion of the absorbance curve.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). A high SI indicates selectivity for COX-2.
-
-
Target Class II: Succinate Dehydrogenase (SDH / Mitochondrial Complex II)
Scientific Rationale
The most extensive data for the pyrazole carboxamide class relates to its potent inhibition of Succinate Dehydrogenase (SDH), a critical enzyme that functions in both the mitochondrial electron transport chain (as Complex II) and the Krebs cycle.[9][17][18] While this has been exploited for fungicide development, it represents a significant therapeutic liability for human use.[19][20] The reported in vivo toxicity of this compound derivatives, which was linked to mitochondrial respiratory inhibition, strongly suggests that SDH is a primary off-target in mammals.[12][13] Therefore, any therapeutic development program for this scaffold must characterize its interaction with SDH. This is not a discovery screen but a critical safety assessment. A compound with high affinity for human SDH is unlikely to be a viable drug candidate unless the therapeutic indication justifies the risk (e.g., certain cancers that are highly dependent on oxidative phosphorylation).
Proposed High-Value Target
-
Human Succinate Dehydrogenase (SDH): A critical off-target for safety and liability assessment.
Experimental Validation Workflow
This workflow is designed to quantify the impact of the compound on mitochondrial function at the enzymatic, organellar, and cellular levels.
Figure 2. Workflow for assessing mitochondrial toxicity via SDH inhibition.
Detailed Experimental Protocol: Cellular Respiration Analysis using Seahorse XF
-
Objective: To measure the effect of this compound on mitochondrial respiration in intact cells.
-
Materials:
-
Seahorse XF Analyzer and appropriate cell culture microplates.
-
Cultured cells (e.g., HepG2 human liver cancer cells).
-
Test compound dissolved in DMSO.
-
Mitochondrial stress test kit reagents: Oligomycin (Complex V inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).
-
Seahorse XF assay medium.
-
-
Methodology:
-
Cell Seeding: Seed cells into a Seahorse XF plate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with pre-warmed XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Compound Injection: Load the Seahorse injector ports with the test compound and the mitochondrial stress test reagents according to the manufacturer's protocol. The test compound is typically injected first to measure its immediate effect on basal respiration.
-
Run Assay: Place the plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. The instrument measures the Oxygen Consumption Rate (OCR) in real-time.
-
Data Acquisition: The instrument will sequentially inject the test compound, oligomycin, FCCP, and finally rotenone/antimycin A, measuring OCR after each injection.
-
Data Analysis:
-
Basal Respiration: The initial OCR before any injections. A decrease after compound injection indicates inhibition of baseline mitochondrial activity.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection. This reveals the portion of basal respiration used for ATP synthesis.
-
Maximal Respiration: The peak OCR after FCCP injection. A blunted peak in compound-treated cells indicates compromised respiratory capacity.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration. This is a key measure of cellular fitness. A reduction indicates the cell is less able to respond to energetic stress.
-
-
Target Class III: Androgen Receptor (AR) in Prostate Cancer
Scientific Rationale
Androgen Receptor (AR) signaling is a critical driver of prostate cancer progression, even in castration-resistant prostate cancer (CRPC).[3] Specific derivatives of this compound have been synthesized and shown to inhibit the expression of Prostate-Specific Antigen (PSA), a key downstream gene regulated by AR, and to reduce the proliferation of AR-positive prostate cancer cells.[3][4] This provides direct evidence linking this specific scaffold to the AR pathway, making it a highly compelling therapeutic target for investigation. The mechanism could be direct antagonism of the AR ligand-binding domain, inhibition of AR expression, or disruption of AR's interaction with co-regulatory proteins.
Proposed High-Value Target
-
Human Androgen Receptor (AR): Primary target for prostate cancer therapy.
Experimental Validation Workflow
This workflow aims to confirm AR antagonism from the receptor level through to downstream gene expression and cellular phenotype.
Figure 3. Workflow for validating Androgen Receptor antagonism.
Detailed Experimental Protocol: PSA-Luciferase Reporter Gene Assay
-
Objective: To quantify the ability of a compound to inhibit AR-mediated gene transcription.
-
Materials:
-
AR-positive human prostate cancer cell line (e.g., LNCaP) stably or transiently transfected with a plasmid containing the firefly luciferase gene under the control of a PSA promoter/enhancer.
-
Dihydrotestosterone (DHT), a potent AR agonist.
-
Test compound and Enzalutamide (positive control).
-
Cell culture medium, fetal bovine serum (charcoal-stripped to remove endogenous steroids).
-
Luciferase assay reagent kit (e.g., Promega ONE-Glo™).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
-
Methodology:
-
Cell Seeding: Seed the transfected LNCaP cells in a 96-well white plate using medium supplemented with charcoal-stripped serum. Allow cells to attach for 24 hours.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or controls. Incubate for 1-2 hours.
-
Agonist Stimulation: Add DHT to all wells (except for vehicle control) to a final concentration of 1 nM to stimulate AR activity.
-
Incubation: Incubate the plate for 18-24 hours to allow for luciferase gene expression and protein accumulation.
-
Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Data Acquisition: Measure the luminescence signal from each well using a plate-based luminometer.
-
Data Analysis:
-
Normalize the data by setting the DHT-only signal to 100% activity and the vehicle-only signal to 0%.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus log[compound concentration] and fit the data to determine the IC50 value.
-
-
Summary of Potential Targets and Key Assays
The table below summarizes the primary therapeutic targets discussed, the rationale for their investigation, and the key go/no-go assays for each.
| Target Class | Specific Target | Rationale for Investigation | Key Validating Assay | Go/No-Go Criteria |
| Inflammation | COX-2 | Structural precedent (Celecoxib); validated anti-inflammatory target.[1][15] | In Vitro COX-2 Enzymatic Assay | Potency (IC50 < 1 µM) and Selectivity (SI > 50 vs. COX-1) |
| Safety/Liability | Succinate Dehydrogenase | Known target for this scaffold in agrochemicals; linked to mammalian toxicity.[12][13] | Cellular Respiration (Seahorse XF) | Minimal impact on OCR at >10x the on-target therapeutic dose. |
| Oncology | Androgen Receptor | Direct literature evidence for derivatives inhibiting AR signaling in prostate cancer.[3][4] | PSA-Luciferase Reporter Assay | Potent inhibition of DHT-induced transcription (IC50 < 1 µM). |
Conclusion and Strategic Outlook
The this compound scaffold represents a promising starting point for drug discovery, with strong precedents in oncology and inflammation. However, its development is shadowed by a significant and well-documented liability related to mitochondrial toxicity, likely mediated by the inhibition of succinate dehydrogenase.
A successful therapeutic development program must therefore adopt a dual strategy:
-
Efficacy-Driven Discovery: Systematically screen the compound and its rationally designed derivatives against high-value targets like COX-2 and the Androgen Receptor, using the workflows outlined in this guide.
-
Safety-Driven Triage: Concurrently, and with equal priority, all promising hits must be profiled for mitochondrial toxicity. The Seahorse assay is a powerful tool for this, providing a functional readout of mitochondrial health that can serve as a robust gatekeeping assessment.
By integrating safety assessment early and rigorously, research teams can avoid costly late-stage failures and focus resources on derivatives that possess the optimal balance of on-target potency and a clean off-target profile. This strategic approach will unlock the full therapeutic potential of the this compound scaffold.
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A Technical Guide to the Anthelmintic Properties of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives
Executive Summary
The escalating crisis of anthelmintic resistance presents a formidable challenge to global livestock productivity and human health, necessitating an urgent and sustained effort to discover novel chemical entities with new mechanisms of action.[1] This guide provides a comprehensive technical overview of a promising class of compounds: the 1-methyl-1H-pyrazole-5-carboxamide derivatives. Originating from a phenotypic screen that identified the agricultural pesticide tolfenpyrad as a potent inhibitor of the parasitic nematode Haemonchus contortus, this chemical scaffold has been the subject of intensive medicinal chemistry optimization.[1][2] The resulting analogues exhibit exceptional, sub-nanomolar potency against key parasitic larvae in vitro.[2][3]
This document delineates the discovery pathway, elucidates the proposed mechanism of action centered on mitochondrial bioenergetics, details the structure-activity relationships (SAR) that guided the optimization, and provides robust, field-tested experimental protocols for their evaluation. We will also address the critical challenge of translating this potent in vitro activity to a safe in vivo profile, a crucial step in the drug development pipeline. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of anthelmintics.
Introduction: The Imperative for Novel Anthelmintic Discovery
Parasitic helminth infections are a major cause of morbidity in humans and inflict enormous economic losses on the global livestock industry.[1] For decades, control has relied on a limited arsenal of anthelmintic drugs. However, their widespread and often uncontrolled use has led to the selection of drug-resistant parasite populations, rendering many established treatments ineffective.[1] Since the discovery of monepantel in 2008, no new chemical class of anthelmintics has been approved for use in livestock, and resistance has already been reported for this agent.[1] This innovation gap underscores the critical need for new chemical scaffolds that act on novel parasitic targets, thereby circumventing existing resistance mechanisms. The this compound scaffold has emerged as a promising starting point in this critical search.
Lead Identification: From Phenotypic Screening to a New Chemical Class
The journey into this compound class began with a whole-organism phenotypic screen against the economically significant ruminant parasite, Haemonchus contortus. This screen identified two initial hits sharing the this compound core: the registered pesticide tolfenpyrad (TFP) and an independent chemotype, SN00799639 (SN639).[2][4] Both compounds demonstrated potent inhibition of larval motility and, more significantly, larval development.
TFP was particularly potent, inhibiting the development of third-stage larvae (L3) to the fourth-stage (L4) with a half-maximal inhibitory concentration (IC50) of 0.03 µM.[1][5] Both hits displayed encouraging selectivity, with significantly lower potency against a human breast epithelial cell line (MCF10A), suggesting a therapeutic window.[1]
| Compound | xL3 Motility IC50 (µM) | L4 Development IC50 (µM) | MCF10A Cytotoxicity IC50 (µM) |
| Tolfenpyrad (TFP) | 2.9 ± 0.58 | 0.03 ± 0.005 | 37.9 |
| SN00799639 (SN639) | 8.4 | 0.29 | >50 |
| Table 1: Initial in vitro potency of hit compounds against Haemonchus contortus and a human cell line.[1][5] |
Mechanism of Action: Inhibition of the Mitochondrial Electron Transport Chain
The structural relationship of these hits to known agricultural pesticides pointed towards a potential mechanism of action. Tolfenpyrad is a known inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain (ETC) of insects.[6][7] Subsequent investigations into the anthelmintic derivatives confirmed a similar mode of action in nematodes.
Experiments measuring oxygen consumption in H. contortus larvae revealed that active compounds significantly reduced mitochondrial respiration.[6] This bioenergetic disruption is a validated anthelmintic mechanism, as it deprives the parasite of the energy required for essential functions like motility, development, and survival. The potent activity of these compounds is likely attributable to efficient targeting of this vital pathway.
Caption: Proposed mechanism of action targeting Complex I of the mitochondrial ETC.
Structure-Activity Relationship (SAR) and Lead Optimization
Leveraging the structural information from the two initial hits, a medicinal chemistry campaign was launched to explore the SAR and enhance potency.[2] A hybrid scaffold was designed, and modifications were systematically made to three key regions: the left-hand side (LHS), the central pyrazole core, and the right-hand side (RHS).[2][3]
This iterative process, involving the synthesis and testing of 30 analogues, led to the identification of compounds with breakthrough potency.[2] The most potent derivatives, such as compounds 10 , 17 , 20 , and 22 , inhibited the L4 development of H. contortus at sub-nanomolar concentrations while maintaining a strong selectivity profile against the human MCF10A cell line.[2][3] This represents a significant improvement over the initial hits and demonstrates the druggability of the scaffold.
| Compound | R1 (LHS) | R2 (RHS) | L4 Development IC50 (nM) | Selectivity Index (SI) |
| TFP | 4-t-butylbenzyl | 4-chloro-3-ethyl | 30 | 1263 |
| 10 | 4-(trifluoromethoxy)benzyl | 4-chloro-3-ethyl | 0.5 | >100,000 |
| 17 | 4-(trifluoromethoxy)benzyl | 4-bromo-3-methyl | 0.3 | >166,667 |
| 20 | 4-t-butylbenzyl | 4-bromo-3-methyl | 0.6 | >83,333 |
| 22 | 4-t-butylbenzyl | 4-bromo-3-ethyl | 0.3 | >166,667 |
| Table 2: SAR summary of optimized this compound analogues. Data synthesized from Le et al., 2019.[2][3] SI = (MCF10A IC50) / (L4 Development IC50). |
Core Experimental Protocols for In Vitro Evaluation
The successful identification and optimization of this chemical series relied on a robust and reproducible set of in vitro assays. These protocols form a self-validating system for screening and characterizing novel anthelmintic candidates.
Overall Experimental Workflow
Caption: A validated workflow for anthelmintic candidate evaluation.
Protocol 1: Haemonchus contortus Larval Development Assay (L4 Assay)
Causality: This assay is the cornerstone for efficacy testing as it assesses the compound's ability to inhibit a critical developmental transition (L3 to L4), which is an energy-intensive process highly sensitive to metabolic inhibitors. It is more sensitive than motility assays for this chemical class.[1]
-
Preparation: Isolate H. contortus eggs from fresh ruminant feces and culture to the infective L3 larval stage.
-
Exsheathment: Induce L3 larvae to exsheath by incubation in 0.1% sodium hypochlorite, yielding exsheathed L3s (xL3s). Neutralize with sodium thiosulfate and wash thoroughly.
-
Assay Setup: In a 96-well plate, dispense approximately 50-100 xL3s per well in larval culture medium.
-
Compound Addition: Add test compounds from a DMSO stock solution to achieve final desired concentrations (e.g., 10-point serial dilutions). Include DMSO-only (negative) and levamisole (positive) controls.
-
Incubation: Incubate plates at 37°C in a 5% CO2 atmosphere for 6 days.
-
Readout: After incubation, add Lugol's iodine to fix and stain the larvae. Using an inverted microscope, count the number of undeveloped L3 larvae and the number of fully developed L4 larvae.
-
Analysis: Calculate the percentage of developmental inhibition relative to the negative control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Mammalian Cell Cytotoxicity Assay
Causality: This protocol establishes the selectivity of the compound. A large differential between parasiticidal activity and mammalian cytotoxicity is a primary indicator of a viable drug candidate. Using respiring cells like primary hepatocytes can be a critical step for this class, as it may predict mitochondrial toxicity not apparent in glycolytically-dependent cancer cell lines.[8]
-
Cell Culture: Culture human cells (e.g., MCF10A or cryopreserved rat hepatocytes) under standard conditions (e.g., 37°C, 5% CO2).
-
Assay Setup: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add test compounds at concentrations identical to those used in the anthelmintic assays. Include appropriate vehicle and positive (e.g., doxorubicin) controls.
-
Incubation: Incubate the plate for 72 hours.
-
Readout: Assess cell viability using a standard method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue), and measure fluorescence.
-
Analysis: Calculate the percentage of cytotoxicity relative to controls and determine the IC50 value.
Protocol 3: Mitochondrial Respiration (Oxygen Consumption) Assay
Causality: This assay directly tests the hypothesis that the compounds inhibit the electron transport chain. A dose-dependent decrease in oxygen consumption provides strong mechanistic evidence.[6]
-
Preparation: Prepare a high-density suspension of H. contortus xL3s.
-
Assay Setup: Use a Seahorse XF Analyzer or similar instrument capable of real-time oxygen consumption rate (OCR) measurement. Add a defined number of xL3s to each well of the specialized microplate.
-
Compound Injection: After establishing a baseline OCR, inject the test compound through the instrument's ports to achieve the desired final concentration.
-
Measurement: Monitor the OCR in real-time following compound injection.
-
Analysis: Compare the OCR of treated larvae to vehicle-treated controls. A significant drop in OCR post-injection confirms inhibition of mitochondrial respiration.
Efficacy, Spectrum, and the In Vivo Toxicity Challenge
The optimized this compound derivatives demonstrate exceptional in vitro potency and selectivity.[2][3] Furthermore, select compounds from the series showed promising activity against other parasitic nematodes, including hookworms and whipworms, suggesting the potential for a broad spectrum of activity.[2][3][4]
However, the translation of these promising in vitro results has been met with a significant hurdle. Despite a high selectivity index against non-respiring mammalian cell lines, the compounds exhibited unexpected acute toxicity in rodent models.[8] This in vivo toxicity was subsequently correlated with the primary mechanism of action: mitochondrial respiration inhibition.[8] Further in vitro testing using respiring rat hepatocytes revealed potent cytotoxicity that was not observed in the standard MCF10A cell line assay.[8]
This critical finding highlights that the parasite's reliance on oxidative phosphorylation, the very pathway that makes it vulnerable, is shared by the host. The initial high selectivity index was misleading because the standard cytotoxicity assay did not adequately model the mechanism-based toxicity.
| Compound | L4 Development IC50 (nM)[2] | In Vitro Selectivity Index (vs. MCF10A)[2] | In Vivo Outcome[8] |
| 17 | 0.3 | >166,667 | Unexpected acute toxicity |
| 22 | 0.3 | >166,667 | Unexpected acute toxicity |
| Table 3: The disconnect between standard in vitro selectivity and in vivo toxicity. |
Conclusion and Future Directions
The this compound class represents a potent and promising scaffold for the development of new anthelmintics. The research journey has successfully delivered compounds with sub-nanomolar in vitro activity against Haemonchus contortus and other nematodes, acting via the validated mechanism of mitochondrial complex I inhibition.[2][6]
The primary challenge and the focus of future research must be to decouple the potent anthelmintic activity from the mechanism-based mammalian toxicity. Key future directions include:
-
Structure-Based Drug Design: Elucidate the high-resolution structures of both the parasite and mammalian Complex I to identify exploitable differences that can be targeted to design parasite-specific inhibitors.
-
Advanced In Vitro Safety Screening: Implement mechanism-based toxicity assays, such as OCR measurement in primary hepatocytes, early in the discovery pipeline to provide a more accurate prediction of in vivo toxicity.[8]
-
Exploration of Alternative Delivery Mechanisms: Investigate formulation strategies or prodrug approaches that might lead to selective accumulation of the compound in the parasite, thereby reducing host exposure.
By addressing the challenge of selective mitochondrial inhibition, the remarkable potency of the this compound scaffold can yet be harnessed to deliver a critically needed new class of anthelmintic drugs.
References
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A Technical Guide to Pyrazole-5-Carboxamides in Oncology Drug Discovery
Abstract
The pyrazole-5-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous targeted anticancer agents.[1][2] Its synthetic tractability and ability to form key interactions with biological targets have made it a focal point for the development of potent and selective inhibitors of various protein kinases and other enzymes implicated in cancer progression.[3] This technical guide provides an in-depth analysis of the anticancer applications of pyrazole-5-carboxamide compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental workflows used for their evaluation. We will explore specific molecular targets, present detailed protocols for assessing their biological activity, and summarize key preclinical data, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction: The Pyrazole-5-Carboxamide as a Privileged Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[4] The pyrazole-5-carboxamide derivative, in particular, offers a unique combination of structural rigidity and functional group handles that are ideal for creating high-affinity ligands for enzyme active sites. The amide moiety can act as both a hydrogen bond donor and acceptor, while the pyrazole ring itself can engage in various non-covalent interactions. This versatility has been exploited to develop inhibitors for a wide range of cancer-relevant targets.[3][5]
Numerous studies have demonstrated the broad anticancer potential of this scaffold, with derivatives showing cytotoxic and antiproliferative effects against a multitude of cancer cell lines, including those from lung, breast, prostate, and gastric cancers.[6][7][8] The therapeutic efficacy of these compounds often stems from their ability to selectively inhibit key drivers of oncogenesis.
Key Molecular Targets and Mechanisms of Action
The anticancer activity of pyrazole-5-carboxamide compounds is primarily attributed to their inhibition of specific enzymes that are dysregulated in cancer cells. The following sections detail the most significant molecular targets.
Protein Kinase Inhibition
Protein kinases are a major class of enzymes that regulate virtually all cellular processes, and their aberrant activity is a hallmark of cancer. The pyrazole-5-carboxamide scaffold has proven to be an excellent framework for designing ATP-competitive kinase inhibitors.[3]
-
Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle. Their overactivity leads to uncontrolled cell proliferation. Several pyrazole-based compounds have been developed as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis.[5][9][10] For example, certain pyrazole derivatives have shown significant inhibitory activity against CDK2/cyclin A2, leading to potent cytotoxicity in breast and colon cancer cell lines.[5]
-
Receptor Tyrosine Kinases (RTKs): This family includes key oncogenic drivers like EGFR and c-Met. Pyrazole-5-carboxamide derivatives have been designed to target these kinases.[1][2][5] Docking studies suggest these compounds can bind effectively to the ATP-binding pocket of human c-Met kinase, and they have shown promising cytotoxicity in relevant cancer cell lines.[1][2]
-
Janus Kinases (JAKs): The JAK-STAT pathway is crucial for cytokine signaling and is often dysregulated in hematological malignancies and inflammatory diseases. Golidocitinib (AZD4205), a potent and selective JAK1 inhibitor, features a pyrazole ring that is critical for its selectivity over JAK2.[3]
The general mechanism of kinase inhibition by these compounds involves competition with ATP for the binding site in the kinase domain. The pyrazole core and its substituents are designed to form specific hydrogen bonds and hydrophobic interactions with key residues in the ATP pocket, such as those in the hinge region, leading to potent and often selective inhibition.
Below is a diagram illustrating the canonical MAPK signaling pathway, a frequent target of kinase inhibitors developed from the pyrazole scaffold.
Caption: Fig. 1: Inhibition of the MAPK Signaling Pathway. Pyrazole-5-carboxamide compounds can act as ATP-competitive inhibitors of kinases like Raf and MEK, blocking downstream signaling that leads to cell proliferation.
Other Enzymatic Targets
Beyond kinases, the pyrazole-5-carboxamide scaffold has been adapted to target other enzymes vital for cancer cell survival.
-
Telomerase: Telomerase is an enzyme responsible for maintaining telomere length, and its activity is essential for the immortal phenotype of most cancer cells. Certain novel pyrazole-5-carboxamide derivatives have been identified as potent telomerase inhibitors, with IC50 values in the low micromolar range.[6] Molecular docking simulations suggest these compounds bind to key lysine and aspartate residues within the enzyme's active site.[6]
-
Histone Deacetylases (HDACs): HDACs are epigenetic regulators that are often dysregulated in cancer. Some pyrazole derivatives have shown promising activity as HDAC inhibitors, demonstrating antitumor effects in xenograft models.[11]
-
Androgen Receptor (AR): In prostate cancer, the androgen receptor is a key driver of tumor growth. Pyrazole-5-carboxamide derivatives have been developed that can block AR signaling and inhibit the expression of prostate-specific antigen (PSA), showing antiproliferative activity in prostate cancer cell lines.[7]
Preclinical Evaluation Workflow
A robust and systematic workflow is essential for the preclinical evaluation of novel pyrazole-5-carboxamide compounds. This process is designed as a self-validating system, with each stage providing the necessary data to justify progression to the next.
Caption: Fig. 2: Preclinical Evaluation Workflow. A staged approach from synthesis and primary screening to detailed in vitro and in vivo studies ensures rigorous validation of drug candidates.
Detailed Experimental Protocol: Cell Proliferation (MTT) Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
1. Principle & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This choice is foundational because it provides a quantitative measure of a compound's cytostatic or cytotoxic effect, which is the primary desired outcome.
2. Self-Validating System: The protocol incorporates multiple controls to ensure data integrity:
-
Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline 100% cell viability. It validates that the solvent used to dissolve the compound does not have a significant toxic effect.
-
Positive Control (e.g., Doxorubicin): A known cytotoxic drug that ensures the assay system and cell line are responsive to antiproliferative agents.
-
Blank Control (Media Only): Measures the background absorbance of the culture medium and MTT reagent, which is subtracted from all other readings.
3. Materials & Reagents:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Pyrazole-5-carboxamide test compounds, dissolved in DMSO
-
Doxorubicin (positive control)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette and plate reader (570 nm absorbance)
4. Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate cell viability as a percentage relative to the vehicle control: (Abs_test / Abs_vehicle) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Summary of Preclinical Data
The versatility of the pyrazole-5-carboxamide scaffold has led to a wide range of compounds with potent anticancer activity. The table below summarizes the in vitro activity of representative compounds against various cancer cell lines.
| Compound ID/Reference | Target(s) | Cancer Cell Line | IC50 / Activity | Source |
| Compound 8e | Telomerase | MGC-803 (Gastric) | 1.02 µM | [6] |
| Compound H24 | AR Signaling | LNCaP (Prostate) | GI50 = 7.73 µM | [7] |
| Compound H24 | AR Signaling | PC-3 (Prostate) | GI50 = 7.07 µM | [7] |
| Compound 36 | CDK2 / EGFR | HepG2 (Liver) | Similar to Carboplatin | [11] |
| Compound 42 | Not Specified | MCF-7 (Breast) | 0.16 µM | [11] |
| Compound 50 | Not Specified | A549 (Lung) | 0.83 - 1.81 µM | [11] |
| Compound 29 | CDK2 | HepG2 (Liver) | 10.05 µM | [5] |
| Compound 33 | CDK2 | HCT116 (Colon) | < 23.7 µM | [5] |
Note: IC50 (Half-maximal Inhibitory Concentration) and GI50 (Half-maximal Growth Inhibition) are common metrics for compound potency.
Future Perspectives and Conclusion
The pyrazole-5-carboxamide scaffold continues to be a highly fruitful starting point for the design of novel anticancer agents. Future research will likely focus on several key areas:
-
Improving Selectivity: Enhancing selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations.
-
Targeting New Pathways: Applying the scaffold to inhibit novel or challenging targets in cancer biology, such as protein-protein interactions or metabolic enzymes.[12]
References
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Spectroscopic Data of 1-methyl-1H-pyrazole-5-carboxamide: A Technical Guide
Molecular Structure and Spectroscopic Overview
The structural framework of 1-methyl-1H-pyrazole-5-carboxamide, presented below, dictates its characteristic spectroscopic features. The molecule comprises a 1-methylpyrazole ring substituted at the 5-position with a primary carboxamide group. This combination of a nitrogen-rich heterocycle and a primary amide functional group gives rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of this compound.
This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing the rationale behind the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl, pyrazole ring, and amide protons. The predicted chemical shifts (in ppm, relative to TMS) are detailed in the table below.
The protons on the pyrazole ring (H-3 and H-4) are expected to appear as doublets due to mutual coupling. The N-methyl protons will be a sharp singlet, and the amide protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the amide is expected to be the most downfield signal. The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| N-CH₃ | ~3.9 - 4.1 | ~35 - 40 | The methyl group is attached to a nitrogen atom in an aromatic ring, leading to a downfield shift compared to an aliphatic amine. |
| C3-H | ~7.5 - 7.7 | ~140 - 145 | This proton is adjacent to a nitrogen atom and is part of an aromatic system. |
| C4-H | ~6.4 - 6.6 | ~105 - 110 | This proton is coupled to C3-H and is generally more shielded than C3-H in pyrazoles. |
| -CONH₂ | ~7.0 - 8.0 (broad) | - | The amide protons are exchangeable and often appear as a broad signal. Their chemical shift is highly dependent on solvent and concentration. |
| C=O | - | ~160 - 165 | The carbonyl carbon of the amide group is significantly deshielded. |
| C5 | - | ~135 - 140 | This carbon is substituted and part of the aromatic pyrazole ring. |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in this compound, especially the primary amide.
Key expected absorption bands include:
-
N-H Stretching: Two distinct bands are anticipated in the region of 3180-3350 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group.[3][4][5] The presence of two bands is a hallmark of a primary amide.[4]
-
C=O Stretching: A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹ for the carbonyl group of the amide.[3][4] Hydrogen bonding can influence the exact position of this peak.
-
N-H Bending: An absorption band around 1550-1640 cm⁻¹ is expected due to the N-H bending vibration.[3]
-
C-N Stretching: A band in the region of 1400-1430 cm⁻¹ can be attributed to the C-N stretching of the amide.
-
Pyrazole Ring Vibrations: The pyrazole ring will exhibit several characteristic C=C and C=N stretching vibrations in the fingerprint region (below 1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
For this compound (C₅H₇N₃O), the expected molecular weight is approximately 125.13 g/mol . The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z = 125.
The fragmentation of pyrazole derivatives is often influenced by the substituents.[6][7] Common fragmentation pathways for this compound are likely to involve:
-
Loss of the amide group: Cleavage of the C-C bond between the pyrazole ring and the carbonyl group, leading to a fragment corresponding to the 1-methylpyrazole cation.
-
Loss of CO: Fragmentation of the amide group itself.
-
Ring fragmentation: The pyrazole ring can undergo cleavage, often with the loss of N₂ or HCN.[8]
Experimental Protocols
For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.
NMR Spectroscopy Workflow
Caption: A generalized workflow for NMR analysis.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key functional group frequencies and compare them with known values.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and all significant fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can effectively anticipate and interpret the ¹H NMR, ¹³C NMR, IR, and MS spectra of this important heterocyclic compound. The provided protocols offer a starting point for the experimental characterization and verification of this molecule in a laboratory setting.
References
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An In-Depth Technical Guide to the In-Silico Modeling of 1-methyl-1H-pyrazole-5-carboxamide Binding
Abstract
The 1-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, from anthelmintics to inhibitors of the Receptor for Advanced Glycation End Products (RAGE).[1][2] However, recent studies have also highlighted unexpected toxicities associated with this chemotype, specifically the inhibition of mitochondrial respiration.[3] This dual nature makes it a compelling subject for in-silico investigation. Computational modeling provides a powerful lens to dissect the molecular interactions driving both therapeutic efficacy and off-target toxicity at an atomic level, guiding safer and more effective drug design.[4]
This technical guide offers a comprehensive, workflow-driven approach to modeling the binding of this compound to a protein target. We will move beyond a simple list of instructions, delving into the scientific rationale behind each methodological choice. This guide is designed for researchers, scientists, and drug development professionals, providing a field-proven framework for conducting robust and reproducible in-silico studies, from initial target selection through molecular docking, dynamic simulation, and rigorous binding free energy calculations.
The Strategic Framework: From Hypothesis to Validated Model
A successful in-silico project is not merely a sequence of commands but a well-reasoned scientific investigation. Our workflow is designed as a self-validating system, where each stage builds upon and refines the insights of the last. The overarching goal is to generate a predictive model of the protein-ligand complex that is both structurally sound and energetically favorable.
Caption: A logical workflow for in-silico protein-ligand binding analysis.
Phase 1: System Preparation - The Foundation of Accuracy
The credibility of any simulation hinges on the quality of its starting materials. Garbage in, garbage out is the immutable law of computational science.[5][6] This phase focuses on meticulously preparing both the protein receptor and the small molecule ligand.
Target Identification and Receptor Preparation
Expertise & Experience: Based on literature indicating that 1-methyl-1H-pyrazole-5-carboxamides can induce mitochondrial toxicity, a logical starting point is a protein within the electron transport chain.[3] For this guide, we will hypothesize that the compound interacts with a subunit of Complex I (NADH:ubiquinone oxidoreductase) , a common site of drug-induced mitochondrial dysfunction.
Protocol 1: Receptor Structure Preparation
-
Obtain Structure: Download the crystal structure of your target from the Protein Data Bank (RCSB PDB). For this example, let's use a representative structure of human Complex I.
-
Initial Cleanup (Using a molecular viewer like UCSF Chimera or PyMOL):
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands not relevant to the binding site of interest.
-
Inspect the structure for missing residues or heavy atoms. If significant portions are missing, homology modeling may be required, but this is beyond the scope of this guide.
-
Separate the protein chain(s) of interest into a new PDB file.
-
-
Protonation and Charge Assignment: Use a dedicated tool like the PDB2PQR server or the pdb2gmx module in GROMACS to add hydrogen atoms and assign charges according to a chosen force field at a physiological pH (e.g., 7.4).[7]
-
Causality: The protonation state of ionizable residues (Asp, Glu, His, Lys, Arg) is critical as it dictates their ability to form hydrogen bonds and electrostatic interactions, which are primary drivers of molecular recognition. An incorrect protonation state can completely invalidate a simulation.
-
Ligand Preparation and Parametrization
Expertise & Experience: A small molecule's 3D conformation, charge distribution, and bonded parameters are not inherent in its 2D drawing. These must be accurately generated for the simulation to be physically meaningful.
Protocol 2: Ligand Preparation for Simulation
-
Obtain 2D Structure: Source the 2D structure of this compound from a database like PubChem.
-
Generate 3D Conformation: Use a tool like Avogadro or Open Babel to generate an initial 3D structure and perform a preliminary geometry optimization using a fast force field like MMFF94.[7]
-
Generate Topology and Parameters (The Critical Step): Classical force fields (like CHARMM, AMBER) do not have pre-existing parameters for most drug-like molecules. We must generate them.
-
Method: The CGenFF server (CHARMM General Force Field) is an excellent, widely-used tool for this purpose.[8] Upload the 3D structure in .mol2 format.
-
Output: CGenFF provides a topology file (.str or converted to .itp for GROMACS) and parameter file (.prm). These files define the molecule's bond lengths, angles, dihedrals, and partial atomic charges.
-
Trustworthiness: CGenFF also provides a "penalty" score for the parameters. High penalties indicate that the generated parameters are a poor fit and may require quantum mechanical calculations for refinement. Proceeding with high-penalty parameters can lead to unstable and inaccurate simulations.
-
Phase 2: Molecular Docking - A Rapid Pose Prediction
Molecular docking serves as a computational "search algorithm" to predict the preferred orientation (pose) of a ligand within a protein's binding site and estimate its binding affinity.[9][10] It is a computationally inexpensive way to generate a plausible starting structure for more rigorous methods.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Files: Convert both the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes the necessary atomic charge and type information.[11]
-
Define the Search Space (Grid Box):
-
Identify the putative binding pocket on the protein. This can be inferred from the position of a co-crystallized ligand or from literature.
-
Define a 3D "grid box" that encompasses this entire pocket. The size of this box is a critical parameter.
-
Causality: The docking algorithm will confine its search for ligand poses entirely within this box. If the box is too small, the true binding mode may be missed. If it's too large, the search becomes inefficient and can increase the chance of finding non-physical binding modes.[12]
-
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.[13]
-
Run Vina: Execute the AutoDock Vina program from the command line, pointing it to the configuration file.
-
Analyze Results: Vina will output a file containing several predicted binding poses, ranked by a calculated binding affinity score (in kcal/mol).
Data Presentation: Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Type |
| 1 | -8.5 | TYR 87, SER 124 | H-Bond, Pi-Stacking |
| 2 | -8.2 | PHE 290, LEU 301 | Hydrophobic |
| 3 | -7.9 | TYR 87, ASP 123 | H-Bond, Electrostatic |
Expertise & Experience: The top-ranked pose is not automatically the "correct" one. The scoring functions used in docking are approximations.[14] The best practice is to visually inspect the top poses. A credible pose is one that exhibits chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing) and is well-supported by any available Structure-Activity Relationship (SAR) data. Select the most plausible pose as the starting structure for molecular dynamics.
Phase 3: Molecular Dynamics - Capturing the Dynamic Reality
Docking provides a static snapshot. Molecular Dynamics (MD) simulations allow us to observe the time-evolution of the protein-ligand complex, accounting for protein flexibility, explicit solvent effects, and thermal motion.[[“]][16] We will use GROMACS , a high-performance and widely-used MD engine.[17]
Caption: Step-by-step workflow for a protein-ligand MD simulation.
Protocol 4: Protein-Ligand MD Simulation with GROMACS
-
System Building:
-
Combine the PDB coordinates of the selected protein-ligand pose.
-
Create a master topology file (topol.top) that #includes the protein force field files and the ligand's .itp file generated earlier.[18]
-
Define a simulation box (e.g., cubic or dodecahedron) around the complex using gmx editconf, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.
-
Fill the box with an explicit water model (e.g., TIP3P) using gmx solvate.
-
Add ions (e.g., Na+ or Cl-) using gmx genion to neutralize the system's total charge.[8]
-
Causality: A neutral system is essential for accurate calculation of long-range electrostatics using methods like Particle Mesh Ewald (PME). The explicit water molecules are crucial for mediating protein-ligand interactions and ensuring correct protein dynamics.
-
-
Energy Minimization (EM): Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup process. This is a critical step to ensure the simulation starts from a low-energy, stable state.
-
Equilibration (NVT and NPT Ensembles):
-
NVT (Canonical) Ensemble: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein and ligand, which are typically kept restrained. The goal is to bring the system to the desired temperature.
-
NPT (Isothermal-Isobaric) Ensemble: Perform a subsequent simulation (e.g., 1-5 ns) at constant Number of particles, Pressure, and Temperature. This equilibrates the system's pressure and ensures the correct solvent density.[19]
-
Trustworthiness: Proper equilibration is paramount. Before proceeding, you must verify that temperature, pressure, and density have stabilized around their target values. Running a production simulation on an unequilibrated system will produce meaningless results.
-
-
Production MD: Run the main simulation for a duration sufficient to sample the conformational space of interest (typically 100s of nanoseconds). This is the data-gathering phase.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand over time to assess the overall stability of the complex. A stable, plateauing RMSD suggests the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Phase 4: Binding Free Energy - A More Accurate Prediction
While docking scores are useful for ranking, they are poor predictors of absolute binding affinity. End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) offer a more accurate, albeit computationally intensive, way to estimate the binding free energy (ΔG_bind) from MD simulation snapshots.[20][21][22]
Caption: The principle of MM/PBSA calculations.
The Theory: The binding free energy in solution (ΔG_bind,solv) is calculated via the thermodynamic cycle shown above. Since directly simulating the binding/unbinding event is often too slow, we calculate the free energy of each state (Complex, Receptor, Ligand) and combine them. The final energy is a sum of molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_pol), and the nonpolar solvation energy (ΔG_nonpol).[14]
Protocol 5: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of your production MD trajectory, extract a series of snapshots (e.g., 100-500 frames).
-
Run MM/PBSA Script: Use a tool like g_mmpbsa (for GROMACS) to perform the calculations. This script will:
-
For each snapshot, create three separate trajectories: one for the complex, one for the receptor alone, and one for the ligand alone.
-
Calculate each of the energy terms (ΔE_MM, ΔG_pol, ΔG_nonpol) for each of the three species.
-
Average the results over all snapshots.
-
-
Analyze Results: The final output provides an estimate of the binding free energy and its constituent components.
Data Presentation: MM/PBSA Results
| Energy Component | Average Contribution (kJ/mol) | Standard Deviation |
| van der Waals (ΔE_vdW) | -150.4 | 10.2 |
| Electrostatic (ΔE_elec) | -85.6 | 12.5 |
| Polar Solvation (ΔG_pol) | +165.2 | 15.8 |
| Nonpolar Solvation (ΔG_nonpol) | -18.7 | 1.5 |
| Binding Free Energy (ΔG_bind) | -89.5 | 11.3 |
Expertise & Experience: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual residues. This "per-residue decomposition" is invaluable for identifying "hotspot" residues that are critical for binding. This insight can directly guide medicinal chemistry efforts to enhance potency or alter selectivity. However, be aware that MM/PBSA methods often neglect the contribution of conformational entropy, which can be a significant limitation.[23]
Validation and the Path Forward
Trustworthiness: An in-silico model is a hypothesis. Its credibility must be established through validation.[24][25][26]
-
Retrospective Validation: If known active and inactive analogues of your compound exist, run them through the same workflow. A successful model should be able to distinguish between them (i.e., predict stronger binding for actives).
-
Experimental Validation: The ultimate test is to use the model to make a novel prediction that is then confirmed experimentally. For example, if your model predicts that mutating TYR 87 to Alanine will abolish binding, this can be tested via site-directed mutagenesis and an in vitro binding assay.
This guide provides a robust framework for investigating the binding of this compound. By combining rapid docking screens with rigorous MD simulations and free energy calculations, researchers can generate detailed, atomic-level hypotheses about molecular recognition, paving the way for more informed and efficient drug discovery.
References
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Literature review of pyrazole-based bioactive compounds
An In-Depth Technical Guide to the Synthesis, Bioactivity, and Therapeutic Potential of Pyrazole-Based Compounds
Abstract
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a "biologically privileged" scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a broad spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs.[3][4] This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the core aspects of pyrazole-based bioactive compounds. We delve into the principal synthetic methodologies, from classical reactions to modern, high-efficiency protocols. The guide offers an in-depth analysis of the primary therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective activities. For each application, we explore the underlying mechanisms of action, critical structure-activity relationships (SAR), and detailed, field-proven experimental protocols. The content is supported by quantitative data, signaling pathway diagrams, and a complete list of authoritative references to ensure scientific integrity and practical utility.
Introduction: The Pyrazole Scaffold - A Cornerstone of Medicinal Chemistry
The pyrazole nucleus is a fundamental structural motif in a multitude of compounds exhibiting diverse biological effects.[5][6] First synthesized by Ludwig Knorr in 1883, this heterocyclic system has evolved from an accidental discovery into a cornerstone of modern drug design.[7] The versatility of the pyrazole ring, which is amenable to substitution at multiple positions, allows for the meticulous tuning of steric, electronic, and physicochemical properties to optimize pharmacological activity and selectivity.[8]
This structural adaptability is exemplified by the success of drugs like Celecoxib , a selective COX-2 inhibitor for inflammation; Rimonabant , an anti-obesity agent; and Sulfaphenazole , an antibiotic.[2][3][9] The wide-ranging activities of pyrazole derivatives, including anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective effects, confirm their status as a pharmacologically important scaffold, continually inspiring the development of novel therapeutic agents.[4][6][10]
Core Synthetic Strategies for Pyrazole Derivatives
The construction of the pyrazole ring can be achieved through various synthetic routes, each offering distinct advantages regarding substrate scope, regioselectivity, and reaction conditions. The choice of a specific method is often dictated by the desired substitution pattern and the availability of starting materials.
Foundational and Modern Synthetic Methodologies
-
Knorr Pyrazole Synthesis: This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[3][8] Its reliability and straightforward nature make it a foundational technique for generating a wide array of polysubstituted pyrazoles.
-
Synthesis from α,β-Unsaturated Carbonyls: A versatile approach that utilizes the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. This reaction often proceeds through a pyrazoline intermediate which can be subsequently oxidized to the aromatic pyrazole ring.[8]
-
1,3-Dipolar Cycloaddition: This powerful strategy involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile like an alkyne or alkene.[3] It provides excellent control over regioselectivity.
-
Multicomponent Reactions (MCRs): MCRs offer significant advantages in efficiency and atom economy by combining three or more reactants in a single, one-pot operation to form the pyrazole product.[2][11] This strategy is highly valued in combinatorial chemistry and high-throughput screening for lead discovery.[2]
-
Microwave-Assisted Synthesis: A modern technique that dramatically accelerates reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods.[6][11]
Workflow for Pyrazole Synthesis
The following diagram illustrates the primary pathways for synthesizing the pyrazole nucleus, highlighting the convergence of different starting materials to the core heterocyclic structure.
Caption: Major synthetic routes to the pyrazole scaffold.
Detailed Experimental Protocol: Microwave-Assisted Knorr Synthesis
This protocol describes an efficient synthesis of a substituted pyrazole using microwave irradiation, adapted from established methodologies.[8]
Objective: To synthesize a 1,3,5-trisubstituted pyrazole derivative.
Materials:
-
Substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) (1 mmol)
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.2 mmol)
-
Glacial Acetic Acid (5 mL)
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reactant Mixture: In a 10-mL microwave reaction vessel, combine the 1,3-diketone (1 mmol) and the arylhydrazine hydrochloride (1.2 mmol).
-
Solvent Addition: Add glacial acetic acid (5 mL) to the vessel. Acetic acid serves as both a solvent and a catalyst for the condensation reaction.
-
Microwave Irradiation: Seal the vessel securely and place it in the microwave reactor cavity. Irradiate the mixture at a power of 300-400 W, maintaining a temperature of 120°C for 7-10 minutes.[8] The causality here is that microwave energy directly couples with the polar molecules in the mixture, leading to rapid, uniform heating that significantly accelerates the rate of the cyclocondensation reaction compared to conventional methods.
-
Monitoring: Reaction progress can be monitored post-irradiation using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into 50 mL of crushed ice with stirring. The product will typically precipitate as a solid.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acetic acid and salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole derivative.
Pharmacological Landscape of Pyrazole-Based Compounds
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their anti-inflammatory prowess, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] The selective inhibition of COX-2 over COX-1 is a key therapeutic goal to reduce the gastrointestinal side effects associated with traditional NSAIDs.[11][12]
Mechanism of Action: The anti-inflammatory effects are primarily mediated by inhibiting COX enzymes, which are crucial for the biosynthesis of prostaglandins (PGs), potent mediators of inflammation and pain.[12] Many pyrazole derivatives, like Celecoxib, are designed to selectively bind to the active site of the inducible COX-2 isoform, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 isoform responsible for gastric cytoprotection.[11] Additionally, some pyrazoles can suppress inflammation by modulating other key pathways, such as inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and suppressing the NF-κB signaling cascade.[11][13]
Signaling Pathway Diagram:
Caption: Workflow for evaluating antimicrobial activity.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: The introduction of lipophilic groups, such as chloro- or bromo-substituents on aryl rings, often enhances antimicrobial activity. [14]* Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems like thiazole or thiadiazine can lead to compounds with potent and broad-spectrum antimicrobial effects. [9][15]* Hydrazone Moiety: Pyrazole-derived hydrazones have shown potent activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. [16] Quantitative Data: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives
Compound Class Microorganism MIC (µg/mL) Reference Pyrazole Carbothiohydrazide (21a) S. aureus 62.5 - 125 [9] C. albicans 2.9 - 7.8 [9] Aminoguanidine-derived Pyrazole (12) S. aureus 1 - 8 [16] E. coli 1 [16] Triazine-fused Pyrazole (32) S. epidermidis 0.97 [16] | | E. cloacae | 0.48 | [16]|
Experimental Protocol: Agar Well-Diffusion Method for Antimicrobial Screening This method is a reliable preliminary test to assess the antimicrobial activity of new compounds. [9]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Aseptically bore wells (6-8 mm in diameter) into the seeded agar plates. The self-validating nature of this protocol comes from the inclusion of positive and negative controls on the same plate, ensuring that the observed effects are due to the test compound and not other variables.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. Also include a negative control (solvent only) and a positive control (standard antibiotic like Chloramphenicol or antifungal like Clotrimazole). [9]6. Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28-30°C for 48 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are often linked to neuroinflammation and oxidative stress. [13][17]Pyrazole derivatives have emerged as promising neuroprotective agents due to their ability to mitigate these pathological processes. [1][18] Mechanism of Action: The neuroprotective effects of pyrazoles are often multifactorial. They can exert potent anti-inflammatory effects within the central nervous system by inhibiting the activation of microglia, the brain's resident immune cells, and reducing the production of neurotoxic pro-inflammatory mediators. [19][20]Many derivatives also possess antioxidant properties, scavenging reactive oxygen species (ROS) that cause neuronal damage. [21][22]Some pyrazolines have also been shown to inhibit key enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease therapy. [13][17] Signaling Pathway Diagram:
Caption: Neuroprotective mechanisms of pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights:
-
Aryl Substituents: The nature and position of substituents on the aryl rings of 1,3,5-trisubstituted pyrazolines significantly influence neuroprotective activity. For instance, 4-methylsulfonylphenyl substituted pyrazolines have shown promising effects in models of Parkinson's disease. [21]* Heterocyclic Groups: The incorporation of furan or thiophene rings at the 3-position can modulate activity. [21] Quantitative Data: Neuroprotective Effects of Pyrazole Derivatives
Compound Assay / Model Result Reference Pyrazoline (3h) 6-OHDA-induced neurotoxicity 20% increase in cell viability vs. control [21] Pyrazoline (4h) 6-OHDA-induced neurotoxicity 23% increase in cell viability vs. control [21] Pyrazole (6g) IL-6 suppression in BV2 cells IC₅₀ = 9.562 µM [20] | Pyrazoline (A04) | AChE Inhibition | 0.0028 ± 0.0006 μM of AChE/min/mg protein | [17]|
Experimental Protocol: In Vitro Neuroprotection Assay Against LPS-Induced Microglial Neurotoxicity This assay evaluates a compound's ability to protect neurons from inflammatory mediators released by activated microglia. [19][20]
-
Cell Culture: Maintain BV2 microglial cells and SH-SY5Y neuronal cells in appropriate culture media.
-
Microglia Stimulation: Seed BV2 cells in a culture plate. Pre-treat the cells with various concentrations of the test pyrazole compound (or vehicle) for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collection of Conditioned Media: Collect the supernatant (conditioned media) from the BV2 cell cultures. This media contains the inflammatory mediators released by the microglia.
-
Neuronal Treatment: Seed SH-SY5Y neuronal cells in a separate 96-well plate. After 24 hours, replace their culture medium with the conditioned media collected from the BV2 cells.
-
Viability Assessment: Incubate the SH-SY5Y cells with the conditioned media for 48-72 hours. Assess neuronal viability using a standard method like the MTT assay. The rationale is that neuroprotective compounds will reduce the production of toxic mediators from microglia, resulting in higher neuronal viability.
-
Data Analysis: Calculate the percentage of neuroprotection relative to cells treated with media from LPS-stimulated, vehicle-treated microglia.
Challenges and Future Directions
Despite their immense therapeutic potential, the development of pyrazole-based drugs faces several challenges, including issues with solubility, potential hepatotoxicity, and the scalability of complex synthetic routes. [11] The future of pyrazole research is poised for significant advancement. The integration of Artificial Intelligence (AI) and machine learning in pharmacophore modeling and synthesis prediction could dramatically reduce development timelines. [11]The design of multi-target hybrids , such as dual COX/LOX inhibitors, promises broader efficacy for complex inflammatory diseases. [11]Furthermore, the application of nanotechnology for targeted drug delivery could help overcome solubility issues and improve the therapeutic index of potent pyrazole compounds.
Conclusion
The pyrazole scaffold represents a remarkably versatile and enduring platform in the field of medicinal chemistry. Its synthetic tractability allows for extensive structural diversification, leading to compounds with a wide array of potent biological activities. The robust preclinical and clinical data for pyrazole derivatives in treating inflammation, microbial infections, and neurodegenerative disorders underscore their therapeutic promise. While challenges in drug development remain, the continued application of innovative synthetic strategies, computational design, and novel biological evaluation techniques will undoubtedly elevate pyrazole-based compounds to new heights of therapeutic prominence.
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The Core of Control: An In-depth Technical Guide to the Agrochemical Potential of Pyrazole Carboxamide Fungicides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole carboxamide fungicides represent a cornerstone of modern crop protection, renowned for their high efficacy and broad-spectrum activity against a multitude of devastating plant pathogens. As a prominent class of Succinate Dehydrogenase Inhibitors (SDHIs), their unique mode of action has been pivotal in managing fungicide resistance and safeguarding global food security.[1] This technical guide provides a comprehensive exploration of the agrochemical potential of pyrazole carboxamides, delving into their molecular mechanism, structure-activity relationships, and synthetic pathways. Furthermore, it offers detailed, field-proven experimental protocols for their evaluation and discusses the ever-pertinent challenge of fungicide resistance. This document is designed to serve as an essential resource for researchers and scientists engaged in the discovery and development of novel agrochemicals, offering both foundational knowledge and advanced insights into this critical class of fungicides.
Introduction: The Ascendancy of Pyrazole Carboxamides in Crop Protection
The relentless pressure of a growing global population on food production necessitates innovative and effective solutions to combat plant diseases, which perennially threaten crop yields and quality. Pyrazole carboxamide derivatives have emerged as a formidable class of fungicides, demonstrating exceptional control over a wide array of pathogenic fungi.[1] Their development marked a significant advancement in the agrochemical industry, providing a much-needed tool to address the limitations of existing fungicide classes and the escalating issue of resistance.[1]
These compounds are distinguished by their high intrinsic activity, systemic properties, and a specific, well-defined mode of action.[1] As part of the broader group of SDHIs (Fungicide Resistance Action Committee [FRAC] Group 7), they have become indispensable in integrated pest management (IPM) programs for a multitude of crops, including cereals, fruits, and vegetables.[2][3][4] This guide will dissect the multifaceted nature of pyrazole carboxamide fungicides, from the intricacies of their interaction with the target enzyme to the practicalities of their synthesis and evaluation.
Mechanism of Action: Targeting the Fungal Powerhouse
The fungicidal activity of pyrazole carboxamides is rooted in their ability to disrupt the fungal respiratory process at a critical juncture. Their primary target is the enzyme succinate dehydrogenase (SDH), also known as Complex II, which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][3][4][5][6]
By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[1] This inhibition has a cascade of catastrophic consequences for the fungal cell:
-
Cessation of ATP Synthesis: The blockage of the electron transport chain halts the production of ATP, the cell's primary energy currency, leading to cellular starvation.[1]
-
Accumulation of Reactive Oxygen Species (ROS): The disruption of electron flow can lead to the formation of damaging ROS, which induce oxidative stress and damage vital cellular components like lipids, proteins, and DNA.[1]
-
Metabolic Gridlock: Inhibition of the TCA cycle disrupts the metabolic pathways essential for the synthesis of amino acids and other crucial cellular building blocks.[1]
This multi-pronged assault on the fungal cell's energy and metabolic machinery ultimately leads to the cessation of growth and cell death. The specificity of this interaction with the fungal SDH enzyme contributes to their favorable toxicological profile in non-target organisms.
Diagram: Mechanism of Action of Pyrazole Carboxamide Fungicides
Caption: Inhibition of the mitochondrial respiratory chain by pyrazole carboxamide fungicides.
Structure-Activity Relationships (SAR): Designing for Potency
The fungicidal efficacy of pyrazole carboxamides is intricately linked to their chemical structure. Extensive research has elucidated the key structural features that govern their interaction with the SDH enzyme, providing a roadmap for the rational design of novel and more potent analogues. The general structure consists of a pyrazole ring linked via a carboxamide bridge to a substituted aryl or heteroaryl moiety.
-
The Pyrazole Ring: Substitutions on the pyrazole ring are critical for activity. For instance, a methyl group at the N1 position and a difluoromethyl or trifluoromethyl group at the C3 position are often associated with high fungicidal potency.[7][8][9]
-
The Carboxamide Linker: The amide bond is a conserved feature essential for binding to the target site. Modifications to this linker can influence the molecule's conformation and, consequently, its activity.
-
The Aryl/Heteroaryl Moiety: The nature and position of substituents on the terminal aromatic or heterocyclic ring play a crucial role in defining the spectrum of activity and potency. Hydrophobic and sterically bulky groups are often favored, as they can interact with a hydrophobic pocket in the SDH enzyme.[10][11]
Molecular docking studies have been instrumental in visualizing the binding modes of different pyrazole carboxamides within the Qp site of SDH, revealing key hydrogen bonding and hydrophobic interactions that stabilize the fungicide-enzyme complex.[7][12] This understanding of SAR allows for the targeted synthesis of new derivatives with improved efficacy, a broader spectrum of control, and potentially a lower risk of resistance development.
Synthesis Strategies: Building the Core Structure
The synthesis of pyrazole carboxamide fungicides typically involves a multi-step process centered around the construction of the core pyrazole-4-carboxylic acid, followed by its coupling with a substituted aniline or other amine.
Diagram: Generalized Synthesis Workflow for Pyrazole Carboxamides
Caption: A generalized synthetic route for pyrazole carboxamide fungicides.
The key steps in a typical synthesis are:
-
Pyrazole Ring Formation: This is often achieved through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as a β-ketoester.
-
Functionalization of the Pyrazole Ring: The pyrazole ring is then functionalized to introduce the carboxylic acid moiety at the 4-position. This can be achieved through various methods, including formylation followed by oxidation.
-
Amide Bond Formation: The pyrazole-4-carboxylic acid is activated, typically by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with the desired substituted amine to form the final pyrazole carboxamide product.
The specific reagents and reaction conditions can be varied to produce a diverse library of analogues for SAR studies and optimization of biological activity.
Spectrum of Antifungal Activity: A Broad Arsenal for Crop Defense
Pyrazole carboxamide fungicides exhibit a broad spectrum of activity against a wide range of economically important plant pathogenic fungi, primarily within the Ascomycota and Basidiomycota phyla. Their efficacy extends to foliar, soil-borne, and seed-borne diseases.
Table 1: Prominent Commercial Pyrazole Carboxamide Fungicides and their Characteristics
| Common Name | Chemical Structure | Year of Introduction (approx.) | Primary Target Pathogens |
| Boscalid | 2003 | Botrytis cinerea (Gray Mold), Sclerotinia sclerotiorum (White Mold), Alternaria spp. (Early Blight)[3] | |
| Bixafen | 2010 | Septoria tritici, Puccinia spp. (Rusts), Pyrenophora teres (Net Blotch) in cereals | |
| Fluxapyroxad | 2011 | Broad spectrum including rusts, powdery mildews, and leaf spots in various crops.[3][7][11] | |
| Penthiopyrad | 2008 | Rhizoctonia solani, Botrytis cinerea, Sclerotinia spp.[3][5] | |
| Isopyrazam | 2010 | Effective against a range of diseases in cereals and other crops. | |
| Pydiflumetofen | 2016 | Broad spectrum control of diseases in cereals, corn, and soybeans.[3] | |
| Isoflucypram | Recent | Effective against key diseases in cereals.[13] |
The specific spectrum of activity for each pyrazole carboxamide is determined by its unique chemical structure, which influences its uptake, translocation within the plant, and binding affinity to the SDH enzyme of different fungal species.
Table 2: Comparative Efficacy (EC₅₀ values in µg/mL) of Selected Pyrazole Carboxamides Against Key Plant Pathogens
| Fungicide | Rhizoctonia solani | Sclerotinia sclerotiorum | Botrytis cinerea | Valsa mali |
| Boscalid | 0.94[7] | 0.159[14] | - | 9.19[12] |
| Fluxapyroxad | 0.036[14] | 0.104[14] | 0.84 | - |
| Penthiopyrad | - | - | - | - |
| Pydiflumetofen | - | 0.06[15] | - | - |
| Compound 6i | - | - | - | 1.77[12] |
| Compound 23i | 3.79[12] | - | - | - |
| Compound U22 * | - | 0.94[15] | - | - |
Note: Compounds 6i, 23i, and U22 are novel, non-commercial derivatives reported in recent literature, demonstrating the ongoing research and potential for new active ingredients.
Resistance Mechanisms: An Evolving Challenge
The widespread and intensive use of SDHI fungicides has inevitably led to the selection of resistant fungal populations.[3][4][14] The primary mechanism of resistance is target-site modification, specifically point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD).[14] These mutations can alter the amino acid sequence of the protein, reducing the binding affinity of the fungicide to the Qp site.
The location and specific amino acid substitution determine the level of resistance and the potential for cross-resistance between different SDHI fungicides. Some mutations may confer resistance to a broad range of SDHIs, while others may be more specific.[3] This variability in cross-resistance patterns underscores the complexity of managing SDHI resistance in the field.
Strategies to mitigate the development of resistance are crucial for preserving the long-term efficacy of pyrazole carboxamides. These include:
-
Alternating with fungicides from different FRAC groups.
-
Using tank-mixtures with fungicides that have a different mode of action.
-
Adhering to the recommended application rates and number of applications per season.
-
Monitoring fungal populations for shifts in sensitivity.
Diagram: The Development of Fungicide Resistance
Caption: Selection for fungicide-resistant strains within a fungal population.
Experimental Protocols for Evaluation
This section provides detailed methodologies for the key experiments used to evaluate the agrochemical potential of pyrazole carboxamide fungicides.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol determines the concentration of a fungicide required to inhibit the mycelial growth of a target fungus by 50% (EC₅₀).
Principle: The test compound is incorporated into a solid growth medium at various concentrations. The growth of the fungus on the amended medium is compared to its growth on a non-amended control medium.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the pyrazole carboxamide test compound in a suitable solvent (e.g., acetone or DMSO) to a high concentration (e.g., 10,000 µg/mL).
-
Preparation of Amended Media: Autoclave Potato Dextrose Agar (PDA) and cool it to 45-50 °C in a water bath. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile Petri dishes.
-
Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a young culture of the target fungus. Place the mycelial plug, mycelium-side down, in the center of each Petri dish.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
-
EC₅₀ Determination: Use probit analysis or a similar statistical method to regress the percentage inhibition against the logarithm of the fungicide concentration to determine the EC₅₀ value.
Succinate Dehydrogenase (SDH) Enzyme Activity Assay
This assay measures the direct inhibitory effect of the pyrazole carboxamide on the target enzyme.
Principle: The activity of SDH is determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), in the presence of succinate. The inhibition of this reaction by the test compound is quantified.
Step-by-Step Methodology:
-
Mitochondria Isolation: Isolate mitochondria from the target fungus according to established protocols. This typically involves enzymatic digestion of the cell wall, homogenization, and differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
Assay Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.2) containing succinate as the substrate and DCIP as the electron acceptor.
-
Inhibition Assay: In a 96-well plate or cuvettes, add the reaction buffer, the mitochondrial suspension, and various concentrations of the pyrazole carboxamide fungicide (dissolved in a suitable solvent). Include a control with the solvent alone.
-
Initiation of Reaction: Initiate the reaction by adding the final component (e.g., the mitochondrial suspension).
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm (for DCIP) over time in a kinetic mode. The rate of DCIP reduction is proportional to SDH activity.
-
IC₅₀ Calculation: Calculate the percentage of enzyme inhibition at each fungicide concentration relative to the control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Morphological Analysis using Electron Microscopy (SEM & TEM)
These techniques are used to visualize the effects of the fungicide on the morphology and ultrastructure of the fungal hyphae.
Principle: Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of the fungal hyphae, while Transmission Electron Microscopy (TEM) reveals the internal cellular structures.
Step-by-Step Methodology:
-
Sample Treatment: Grow the target fungus in a liquid medium or on agar plates amended with the pyrazole carboxamide fungicide at a relevant concentration (e.g., EC₅₀). Grow a control culture without the fungicide.
-
Fixation: Harvest the fungal mycelia and fix them, typically with glutaraldehyde, to preserve their structure.
-
Post-fixation (for TEM): For TEM, post-fix the samples with osmium tetroxide to enhance contrast.
-
Dehydration: Dehydrate the samples through a graded series of ethanol or acetone to remove water.
-
Drying (for SEM): For SEM, dry the samples using a critical point dryer to prevent collapse of the structures.
-
Embedding and Sectioning (for TEM): For TEM, embed the samples in resin and cut ultra-thin sections using an ultramicrotome.
-
Coating (for SEM): Mount the dried SEM samples on stubs and coat them with a thin layer of a conductive metal (e.g., gold or palladium) using a sputter coater.
-
Imaging: Observe the prepared samples using an SEM or TEM and document any morphological or ultrastructural changes, such as shrunken or distorted hyphae, cell wall damage, or disorganized organelles, particularly mitochondria.
Molecular Docking of Fungicide to SDH
This computational technique predicts the preferred binding mode of the fungicide to the target enzyme and estimates the binding affinity.
Principle: A 3D model of the SDH enzyme is used as a receptor, and the 3D structure of the pyrazole carboxamide (the ligand) is computationally "docked" into the active site of the receptor. A scoring function is used to rank the different binding poses.
Step-by-Step Workflow (using AutoDock Vina as an example):
-
Preparation of the Receptor (SDH):
-
Obtain the 3D structure of the fungal SDH enzyme from a protein database (e.g., the RCSB Protein Data Bank) or generate a homology model if an experimental structure is unavailable.
-
Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges. This can be done using software like AutoDockTools (ADT).[16][17][18][19]
-
Save the prepared receptor in the PDBQT file format.[16][19]
-
-
Preparation of the Ligand (Pyrazole Carboxamide):
-
Generate a 3D structure of the fungicide molecule using chemical drawing software and optimize its geometry using a computational chemistry program.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
Grid Box Definition:
-
Running the Docking Simulation:
-
Analysis of Results:
-
Analyze the output file, which will contain a ranked list of the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualize the predicted binding pose of the fungicide within the active site of the SDH enzyme using molecular graphics software (e.g., PyMOL or Chimera) to identify key interactions, such as hydrogen bonds and hydrophobic contacts.[16]
-
Future Perspectives: The Next Generation of Pyrazole Carboxamides
The journey of pyrazole carboxamide fungicides is far from over. While they remain a vital tool in agriculture, the continuous evolution of fungal pathogens and increasing regulatory scrutiny necessitate ongoing innovation. Future research and development will likely focus on several key areas:
-
Novel Scaffolds and Bioisosteric Replacements: The design and synthesis of new pyrazole carboxamide derivatives with novel chemical scaffolds will be crucial to overcome existing resistance and broaden the spectrum of activity.[21]
-
Enhanced Systemicity and Plant Uptake: Optimizing the physicochemical properties of these fungicides to improve their uptake and translocation within the plant can lead to better disease control with lower application rates.
-
Combating Resistance: A deeper understanding of the molecular basis of resistance will enable the design of "resistance-breaking" fungicides that are effective against strains that have developed resistance to current SDHIs.
-
Precision Agriculture and Integrated Strategies: The future of fungicide use will involve more precise application methods guided by disease prediction models and the integration of pyrazole carboxamides into sophisticated IPM programs that combine chemical, biological, and cultural control methods.
The market for SDHI fungicides continues to grow, driven by the need for high-yielding crops and the challenges of fungal diseases.[22] The continued exploration of the agrochemical potential of pyrazole carboxamides, guided by the principles of rational design and a thorough understanding of their biological interactions, will undoubtedly lead to the development of the next generation of highly effective and sustainable crop protection solutions.
References
- The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem.
- Succinate dehydrogenase inhibitor (SDHI)
- SDHI Fungicides for Turfgrass Diseases - Penn St
- Fifty Years of Fungicide Development, Deployment, and Future Use - APS Journals. (2023, May 3). [Link]
- Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Public
- Fungicides With Chemical Groups Commercial Name Trade Name | PDF - Scribd. [Link]
- Molecular Docking Tutorial. [Link]
- Fluxapyroxad (Ref: BAS 700F) - AERU - University of Hertfordshire. [Link]
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Fluxapyroxad - Wikipedia. [Link]
- General structures of commercial SDHI fungicides and some representatives.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). [Link]
- Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae | Journal of Agricultural and Food Chemistry - ACS Public
- A simple click by click protocol to perform docking: AutoDock 4.
- Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain | Plant Disease - APS Journals. (2017, May 24). [Link]
- HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. [Link]
- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed. (2023, July 18). [Link]
- Understanding the SDHI (FRAC group 7) Fungicides - Rutgers Plant and Pest Advisory. (2020, April 22). [Link]
- SDHI fungicides and turfgrass disease control: An overview | Turf and Ornamental Pest Management - UGA. (2019, March 15). [Link]
- The commercial carboxamide fungicides.
- SDHI Fungicides - FRAC.info. [Link]
- SDHI Fungicide Market Size & Share Outlook to 2030 - Mordor Intelligence. [Link]
- Two new generation SDHI fungicides at risk of cross-resistance - Farmers Weekly. (2026, January 5). [Link]
- Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed. (2023, December 13). [Link]
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 6). [Link]
- Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17). [Link]
- Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
- How to Perform Molecular Docking with AutoDock Vina - YouTube. (2024, March 6). [Link]
- Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). [Link]
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- 1. researchgate.net [researchgate.net]
- 2. resistance.nzpps.org [resistance.nzpps.org]
- 3. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 4. site.caes.uga.edu [site.caes.uga.edu]
- 5. extension.psu.edu [extension.psu.edu]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 12. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two new generation SDHI fungicides at risk of cross-resistance - Farmers Weekly [fwi.co.uk]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
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- 22. mordorintelligence.com [mordorintelligence.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of 1-methyl-1H-pyrazole-5-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of 1-methyl-1H-pyrazole-5-carboxamide, a valuable heterocyclic building block in medicinal chemistry and agrochemical research.[1][2] The protocols herein are based on established, robust chemical transformations, emphasizing not only the procedural steps but also the underlying chemical principles to ensure successful and reproducible outcomes.
I. Strategic Overview: A Modular Approach to Synthesis
The synthesis of pyrazole carboxamides is most effectively approached through a modular strategy that allows for late-stage diversification.[3] This methodology, which we will detail, involves the initial construction of a stable pyrazole core functionalized with a carboxylic acid or its ester equivalent. This key intermediate is then converted to the target carboxamide.
The primary advantages of this strategy are its flexibility and reliability:
-
Robustness: The core pyrazole ring is formed early, providing a stable scaffold for subsequent functionalization.
-
Versatility: The pyrazole carboxylic acid intermediate can be coupled with a wide array of amines to generate a diverse library of amide derivatives, which is highly advantageous in drug discovery campaigns.[2][3]
The synthetic workflow can be logically divided into three principal stages:
-
Pyrazole Ring Formation: Synthesis of a 1-methyl-1H-pyrazole-5-carboxylate ester.
-
Ester Hydrolysis (Saponification): Conversion of the stable ester intermediate to the corresponding carboxylic acid.
-
Amide Bond Formation: Activation of the carboxylic acid and subsequent reaction with an ammonia source to yield the final product.
The following diagram provides a high-level overview of this synthetic pathway.
Caption: Overall workflow for the synthesis of this compound.
II. Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Thionyl chloride and oxalyl chloride are corrosive and react violently with water; handle with extreme care.
This protocol describes a classic cyclocondensation reaction to form the pyrazole ring system.
-
Objective: To synthesize the pyrazole ester intermediate from a suitable acyclic precursor.
-
Materials & Reagents:
-
Methylhydrazine
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar β-ketoester)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methylhydrazine (1.0 eq) in anhydrous ethanol (to approx. 0.2 M concentration).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Add the ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise to the stirred solution at room temperature. An initial exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure ethyl 1-methyl-1H-pyrazole-5-carboxylate.
This step converts the chemically stable ester into the carboxylic acid, a necessary precursor for amide bond formation.[3][4]
-
Objective: To synthesize 1-methyl-1H-pyrazole-5-carboxylic acid via base-mediated hydrolysis.
-
Materials & Reagents:
-
Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M or 2M solution
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter flask
-
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).
-
Add sodium hydroxide pellets or a concentrated aqueous solution (2.0 eq) to the mixture.
-
Stir the reaction vigorously at room temperature or with gentle heating (40-50 °C). Monitor the disappearance of the starting material by TLC (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1M HCl. The product, 1-methyl-1H-pyrazole-5-carboxylic acid, should precipitate as a solid.
-
Stir the slurry in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the product under high vacuum. This material is often of sufficient purity for use in the next step without further purification.
This is a robust and widely-used method for converting a carboxylic acid to a primary carboxamide.[2][3] The carboxylic acid is first activated by conversion to a highly reactive acyl chloride, which then readily reacts with an ammonia source.
-
Objective: To synthesize this compound from the corresponding carboxylic acid.
-
Materials & Reagents:
-
1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution (excess, ~5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Flame-dried, two-neck round-bottom flask with nitrogen/argon inlet
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Procedure:
Part A: Formation of 1-methyl-1H-pyrazole-5-carbonyl chloride [5]
-
In a flame-dried, nitrogen-purged round-bottom flask, suspend the 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF. Causality Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that accelerates the conversion to the acyl chloride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.
-
Remove the solvent and excess thionyl chloride in vacuo to obtain the crude 1-methyl-1H-pyrazole-5-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step without purification.[3]
Part B: Amide Formation
-
Dissolve the crude acyl chloride from the previous step in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate beaker, carefully place an excess of concentrated ammonium hydroxide solution (~5-10 eq).
-
Add the cold acyl chloride solution dropwise and slowly to the vigorously stirred ammonium hydroxide solution. Causality Note: This addition must be slow and controlled at 0 °C to manage the exotherm of the reaction and prevent side reactions. An excess of the nucleophile (ammonia) ensures complete conversion of the acyl chloride.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the final product as a solid.
III. Visualization of the Amidation Mechanism
The key transformation in this synthesis is the conversion of the carboxylic acid to the carboxamide. The following diagram illustrates the two-step process via the acyl chloride intermediate.
Caption: Reaction scheme for the amidation of 1-methyl-1H-pyrazole-5-carboxylic acid.
IV. Summary of Key Reaction Parameters
The following table provides a summary of typical conditions and expected outcomes for the synthesis. Actual results may vary based on scale and specific substrate purity.
| Synthetic Step | Key Reagents | Solvent | Typical Time | Typical Yield | Key Considerations |
| Saponification | NaOH or LiOH, HCl | THF / H₂O | 4-12 hours | >90% | Ensure complete hydrolysis by TLC before acidification. |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Anhydrous DCM | 1-3 hours | Crude, used directly | Must be performed under anhydrous conditions.[3] |
| Amidation | NH₄OH (conc.) | DCM | 1-2 hours | 70-90% | Control temperature during addition to manage exotherm. |
V. References
-
Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.
-
Preston, S., et al. (2021). This compound Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Infectious Diseases, 7(3), 586-597. Available from: [Link]
-
Patel, A., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 896-903.
-
Various Authors. (2016). Can I convert ester to amide in one step? Please suggest some good methods? ResearchGate. Retrieved January 7, 2026, from [Link]
-
Google Patents: CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (2021). Retrieved January 7, 2026, from
-
Huang, D., et al. (2020). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 151, 457-463.
-
Google Patents: CN104119363A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2014). Retrieved January 7, 2026, from
-
Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. Available from: [Link]
-
ChemistNATE. (2021, October 22). Converting Esters to Amides: "Aminolysis" [Video]. YouTube. [Link]
-
Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209.
-
Google Patents: US2987545A - Process of converting esters into amides. (1961). Retrieved January 7, 2026, from
Sources
- 1. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 5. CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride [cymitquimica.com]
Application Notes and Protocols for Amide Bond Formation with 1-Methyl-1H-pyrazole-5-carboxylic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of amides using 1-methyl-1H-pyrazole-5-carboxylic acid. This document outlines the key considerations, detailed protocols, and mechanistic insights to ensure successful and reproducible amide bond formation.
Introduction: The Significance of the Pyrazole Moiety and Amide Linkages
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of enzyme inhibitors and receptor modulators. When coupled with the ubiquitous amide bond, a cornerstone of peptide and small molecule drug synthesis, the resulting pyrazole carboxamides are of significant interest in drug discovery programs.[3][4]
1-Methyl-1H-pyrazole-5-carboxylic acid is a readily available building block for introducing this valuable heterocycle. However, like many heteroaromatic carboxylic acids, its reactivity in amide coupling reactions can be influenced by its electronic nature and potential for side reactions. This guide will address these challenges and provide robust protocols for achieving high yields and purity.
Properties of 1-Methyl-1H-pyrazole-5-carboxylic Acid
A thorough understanding of the starting material's properties is crucial for designing an effective coupling strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [5][6] |
| Molecular Weight | 126.11 g/mol | [6][7] |
| Melting Point | 220-225 °C | [5][6] |
| pKa (Predicted) | 3.03 ± 0.25 | [5][8] |
| Appearance | White to off-white solid | [5][8] |
The relatively low pKa of 1-methyl-1H-pyrazole-5-carboxylic acid indicates that it is a moderately acidic carboxylic acid. This has implications for the choice of base and the potential for the formation of unreactive carboxylate salts.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[9] The primary hurdle is the acid-base reaction between the carboxylic acid and the amine, which forms a non-nucleophilic ammonium carboxylate salt.[10] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.[11][12] This is achieved using coupling reagents.
Figure 1: General workflow for amide bond formation.
Recommended Coupling Protocols
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for side reactions, and the desired reaction scale. For 1-methyl-1H-pyrazole-5-carboxylic acid, two highly effective and widely used protocols are presented below.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often provides high yields and fast reaction times, even with challenging substrates.[13][14]
Mechanism Insight: The reaction proceeds through the formation of a highly reactive OAt-active ester.[13][15] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through a hydrogen-bonded intermediate, accelerating the rate of aminolysis.[13]
Figure 2: Simplified mechanism of HATU-mediated amide coupling.
Materials:
-
1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.0 - 1.5 eq)[10]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[16]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM.
-
Add HATU (1.0-1.5 eq) to the solution.[10]
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[10]
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3][16]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[16]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[9][17]
Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][11] This intermediate is prone to racemization and can undergo intramolecular rearrangement. HOBt traps the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to side reactions and reacts efficiently with the amine to form the desired amide.[9][18]
Figure 3: Simplified mechanism of EDC/HOBt-mediated amide coupling.
Materials:
-
1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or Triethylamine (TEA) (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a round-bottom flask, add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[9]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[9]
-
Add DIPEA or TEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.[9]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine.[16] The urea byproduct from EDC is water-soluble and is easily removed during the aqueous workup.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[16]
-
Purify the crude product by column chromatography or recrystallization.[16]
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine via protonation.- Steric hindrance.- Presence of water in the reaction. | - Ensure stoichiometric amounts of coupling reagents are used; for challenging substrates, increase to 1.5 eq.- Use a non-nucleophilic base like DIPEA to scavenge protons.- Switch to a more powerful coupling reagent like HATU.[10]- Ensure all glassware is oven-dried and use anhydrous solvents.[10] |
| Side Product Formation | - Racemization of chiral centers (if applicable).- Reaction of the amine with the coupling reagent. | - Use additives known to suppress racemization, such as HOBt or OxymaPure.[10] Running the reaction at a lower temperature can also help.- Ensure the carboxylic acid is pre-activated with the coupling reagent before adding the amine. |
| Difficult Purification | - Byproducts from the coupling reagent co-eluting with the product. | - For EDC, the urea byproduct is water-soluble and should be removed with an aqueous workup.[19]- For HATU, the tetramethylurea byproduct can sometimes be challenging to remove. A thorough aqueous workup is essential. |
Conclusion
The amide coupling of 1-methyl-1H-pyrazole-5-carboxylic acid is a robust and reliable transformation when appropriate conditions and reagents are employed. Both HATU and EDC/HOBt mediated protocols offer high efficiency and are applicable to a wide range of amine substrates. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently synthesize novel pyrazole carboxamides for their drug discovery and development endeavors.
References
- H
- Amine to Amide Mechanism - H
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
- Acid-Amine Coupling using EDCI - Organic Synthesis. [Link]
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. [Link]
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
- 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem. [Link]
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- Amide coupling reaction in medicinal chemistry.
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
- Synthesis of novel pyrazole carboxamides using reusable catalyst as antimicrobial agents and molecular docking studies | Request PDF - ResearchG
- Amide Synthesis - Fisher Scientific. [Link]
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. [Link]
- Synthesis and evaluation of novel pyrazole carboxamide deriv
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
- Struggling with amide coupling : r/Chempros - Reddit. [Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
- (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
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- A green chemistry perspective on catalytic amide bond form
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Application Notes and Protocols for the Knorr Pyrazole Synthesis: A Guide to Carboxamide Precursors
Introduction: The Pyrazole Carboxamide Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, its derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous pharmaceuticals and agrochemicals.[1][3][4][5] Among the most prolific of these derivatives is the pyrazole carboxamide scaffold. This structural motif is present in a wide array of therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory agents, and potent carbonic anhydrase inhibitors.[1][3][6] The synthetic accessibility and the ability to readily diversify the substituents on the pyrazole ring and the amide nitrogen make it an exceptionally attractive pharmacophore for drug development professionals.[7]
The Knorr pyrazole synthesis remains one of the most direct and reliable methods for constructing the core pyrazole ring.[5][8][9] This application note provides a detailed, experience-driven guide for researchers and scientists on leveraging this classic reaction to produce pyrazole-carboxylate precursors, which are essential intermediates for the synthesis of therapeutically relevant pyrazole carboxamides.
Theoretical Framework: Mechanism and Strategic Considerations
The Knorr pyrazole synthesis is fundamentally a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8][10][11] The reaction is typically performed under acidic catalysis and proceeds through a well-established mechanism that culminates in the formation of a stable, aromatic pyrazole ring.[2][8]
Core Reaction Mechanism
The process can be dissected into three primary stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is acid-catalyzed, as protonation of the carbonyl oxygen increases its electrophilicity.[8][12] This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This forms a five-membered cyclic intermediate.[13][14]
-
Dehydration: The final step involves the elimination of a second molecule of water from the cyclic intermediate to yield the thermodynamically stable, aromatic pyrazole ring.[13][15]
Caption: General mechanism of the Knorr pyrazole synthesis.
Causality Behind Experimental Choices: Regioselectivity
A critical consideration when using unsymmetrical 1,3-dicarbonyls (e.g., a β-ketoester) is regioselectivity. The initial condensation can potentially occur at either carbonyl group, leading to two possible regioisomers.[13] The outcome is governed by:
-
Electronic Effects: The more electrophilic carbonyl carbon will react faster. In a β-ketoester, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.[14]
-
Steric Hindrance: The less sterically hindered carbonyl is more accessible for nucleophilic attack.
-
Nucleophilicity of Hydrazine: In a substituted hydrazine (e.g., phenylhydrazine), the terminal NH2 group is typically more nucleophilic and less sterically hindered than the substituted nitrogen.[14]
By understanding these principles, a chemist can reliably predict and obtain the desired regioisomer, which is crucial for the synthesis of a specific drug candidate.
Synthetic Workflow: From Knorr Reaction to Final Carboxamide
The most robust and versatile strategy for preparing pyrazole carboxamides involves a two-stage process.[7] This approach allows for maximum diversification at the final stage.
-
Stage 1: Pyrazole Core Synthesis: A β-ketoester is reacted with a hydrazine derivative via the Knorr synthesis to produce a stable pyrazole-carboxylate ester. This ester is then hydrolyzed (saponified) to the corresponding pyrazole-carboxylic acid.
-
Stage 2: Amide Coupling: The pyrazole-carboxylic acid is coupled with a desired primary or secondary amine using standard peptide coupling reagents to form the final pyrazole carboxamide.
Caption: General workflow for pyrazole carboxamide synthesis.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and rationales. They are intended as robust starting points that can be optimized for specific substrates.
Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
This protocol details the Knorr synthesis using a β-ketoester (ethyl acetoacetate) and a substituted hydrazine (phenylhydrazine) to form a pyrazole-carboxylate ester precursor.
Materials & Reagents:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Standard glassware for reflux
-
TLC plates (silica gel), mobile phase (e.g., 30% Ethyl Acetate / 70% Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve phenylhydrazine (1.0 eq.) in absolute ethanol (approx. 3-4 mL per mmol of hydrazine).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[15] Rationale: The acid protonates the ketone carbonyl, activating it for nucleophilic attack.
-
Substrate Addition: Add ethyl acetoacetate (1.0 eq.) dropwise to the solution at room temperature. An exothermic reaction may be observed.[13]
-
Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 1-2 hours.[13]
-
Reaction Monitoring: Monitor the consumption of the starting materials by TLC. The pyrazole product is typically more UV-active and has a different Rf value.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water with stirring.[15] The product, being organic and often solid, will precipitate out of the aqueous solution.
-
Filtration & Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any residual acid and salts.
-
Drying & Purification: Air-dry the solid product. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Saponification to 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
This protocol describes the hydrolysis of the ester to the carboxylic acid, the key intermediate for amide coupling.[7]
Materials & Reagents:
-
Pyrazole-carboxylate ester (from Protocol 1)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric Acid (HCl), 1M solution
Procedure:
-
Dissolution: Dissolve the pyrazole ester (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).[7]
-
Base Addition: Add NaOH or LiOH (2.0 eq.) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[7] Rationale: The hydroxide ion acts as the nucleophile to hydrolyze the ester.
-
Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared (typically 4-12 hours).[7]
-
Acidification: Cool the reaction mixture in an ice bath. Carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[7] Rationale: Protonation of the carboxylate salt renders it neutral and insoluble in the aqueous medium.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the product under high vacuum to yield the pure pyrazole-carboxylic acid.
Protocol 3: Amide Coupling to N-benzyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide
This final protocol details the formation of the target carboxamide.
Materials & Reagents:
-
Pyrazole-carboxylic acid (from Protocol 2)
-
Benzylamine (or other desired amine)
-
Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the pyrazole-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the desired amine (e.g., benzylamine, 1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.). Rationale: HATU is a coupling reagent that activates the carboxylic acid by forming a highly reactive acyl-pyridinium intermediate, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base that neutralizes the generated acids.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine to remove unreacted reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyrazole carboxamide.
Data Summary and Characterization
The success of the synthesis should be verified at each stage using standard analytical techniques.
| Parameter | Protocol 1: Knorr Synthesis | Protocol 2: Saponification | Protocol 3: Amide Coupling |
| Key Reactants | β-Ketoester, Hydrazine | Pyrazole Ester, Base | Pyrazole Acid, Amine |
| Solvent | Ethanol | THF / Water | DMF or DCM |
| Catalyst/Reagent | Acetic Acid | NaOH or LiOH | HATU, DIPEA |
| Temperature | Reflux (~80-90 °C) | RT to 50 °C | Room Temperature |
| Typical Yield | 70-95% | >90% | 60-90% |
| Monitoring | TLC | TLC | TLC, LC-MS |
| Purification | Precipitation/Recrystallization | Precipitation | Column Chromatography |
Characterization Notes:
-
¹H & ¹³C NMR: Will confirm the formation of the pyrazole ring and the subsequent functional group transformations (disappearance of the ester ethyl signals, appearance of amide N-H and benzylic CH₂ signals).
-
Mass Spectrometry: Will confirm the molecular weight of the intermediates and the final product.
-
Melting Point: A sharp melting point is a good indicator of purity for solid products.[16]
Conclusion
The Knorr pyrazole synthesis is a powerful and enduring tool for heterocyclic chemistry. When strategically combined with standard saponification and amidation reactions, it provides a highly efficient and modular route to pyrazole carboxamides, a compound class of immense importance to drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize these valuable precursors for their research programs.
References
- Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- Merck Index. (N.D.). Knorr Pyrazole Synthesis. Royal Society of Chemistry.
- Thompson, S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central.
- Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- Slideshare. (N.D.). Knorr Pyrazole Synthesis (M. Pharm).
- Chem Help ASAP. (N.D.). Knorr Pyrazole Synthesis.
- Al-Matar, H. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central.
- Name-Reaction.com. (N.D.). Knorr pyrazole synthesis.
- Lu, Y., et al. (2012). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed.
- Gümüş, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health.
- Choi, R., et al. (2017). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PubMed Central.
- ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
- Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central.
- Google Patents. (N.D.). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Wiley Online Library. (N.D.). Knorr Pyrazole Synthesis.
- Springer. (N.D.). Knorr Pyrazole Synthesis.
- YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
- Wikipedia. (N.D.). Knorr pyrrole synthesis.
- ResearchGate. (N.D.). Knorr Pyrazole Synthesis.
- SciSpace. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
- Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- ResearchGate. (N.D.). Knorr pyrazole synthesis.
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Application Note: A Scientist's Guide to High-Purity Isolation of Pyrazole Carboxamide Derivatives by Column Chromatography
Introduction: The Crucial Role of Purification
Pyrazole carboxamides represent a cornerstone scaffold in modern medicinal chemistry and agrochemical development.[1] Their remarkable versatility allows for extensive structural modifications, leading to a wide array of compounds with potent biological activities, including kinase inhibition, antimicrobial effects, and antagonism of receptors like the Farnesoid X Receptor.[2][3][4] However, the synthetic routes to these valuable molecules, often involving multi-step reactions and coupling reagents, invariably yield crude products containing unreacted starting materials, byproducts, and residual catalysts.[1]
The ultimate biological efficacy and reliability of downstream data depend entirely on the purity of the target compound. Column chromatography stands as the gold-standard technique for the preparative-scale purification of these derivatives, enabling the separation of components based on their differential partitioning between a stationary phase and a mobile phase.[5][6] This application note provides a comprehensive, experience-driven guide to developing and executing robust column chromatography protocols for the purification of pyrazole carboxamide derivatives. It moves beyond a simple list of steps to explain the underlying principles and decision-making processes, empowering researchers to tackle purification challenges with confidence and scientific rigor.
Foundational Principles: The "Why" Behind the Separation
Column chromatography operates on the principle of differential adsorption and solubility.[5] A mixture is applied to the top of a column packed with a solid adsorbent (the stationary phase ), and a solvent or solvent mixture (the mobile phase or eluent ) is passed through the column.
-
Adsorption & Polarity: In normal-phase chromatography, a polar stationary phase like silica gel is used. Polar molecules in the mixture will adsorb more strongly to the stationary phase, while non-polar molecules will be more soluble in the less polar mobile phase and travel down the column faster.[7]
-
Separation: This difference in interaction strength causes the components of the mixture to move at different rates, resulting in their separation into distinct bands. By collecting the eluent in sequential fractions, the purified compounds can be isolated.
The success of any purification is therefore dictated by the precise tuning of the stationary and mobile phase combination to maximize the separation between the target compound and its impurities.
Strategic Method Development: A Logic-Driven Workflow
A successful purification is not accidental; it is the result of a systematic approach. The following workflow provides a self-validating system for developing a robust purification method for any novel pyrazole carboxamide derivative.
Caption: A systematic workflow for pyrazole carboxamide purification.
Analyte Characterization and Mode Selection
The pyrazole ring and the carboxamide group impart a degree of polarity to the core structure. The overall polarity, however, is heavily influenced by the substituents on the pyrazole ring and the amide nitrogen.
-
Normal-Phase Chromatography (NP): This is the most common mode for purifying pyrazole carboxamides.[8][9] It utilizes a polar stationary phase (typically silica gel) and a non-polar to moderately polar mobile phase.[10] It is ideal when the target compound is soluble in organic solvents like dichloromethane or ethyl acetate.[11]
-
Reversed-Phase Chromatography (RP): This mode uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[12] RP is the method of choice for highly polar pyrazole carboxamides that have poor solubility in typical normal-phase eluents or when the synthesis is performed in highly polar solvents like DMSO or DMF.[13]
Caption: Decision tree for selecting the appropriate chromatography mode.
Stationary Phase Selection
-
Silica Gel (SiO₂): The default choice for normal-phase purification of pyrazole carboxamides. Use silica gel with a mesh size of 60-120 or 70-230 for standard gravity or flash chromatography, respectively.[9] Its slightly acidic nature can sometimes cause issues with very acid-sensitive compounds or basic amines, leading to tailing.[14]
-
Alumina (Al₂O₃): Can be used in its neutral, acidic, or basic form. Basic alumina is an excellent alternative to silica for purifying compounds with basic nitrogen atoms (like an unsubstituted pyrazole NH or other amine functionalities) to prevent streaking.
-
C18-Bonded Silica: The workhorse for reversed-phase chromatography.
Mobile Phase Development with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly screening and optimizing the mobile phase before committing to a large-scale column.[15] The goal is to find a solvent system that provides a clear separation between your target compound and its impurities, with the target compound having a Retention Factor (Rf) value ideally between 0.2 and 0.4.[15]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [5]
An Rf of ~0.3 on a TLC plate generally translates to a column volume (CV) of ~3 for elution, which is efficient for column chromatography.
Detailed Experimental Protocols
Protocol 1: Mobile Phase Optimization using TLC
-
Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a small amount of your test eluent system. Start with a moderately polar system, such as 20-30% ethyl acetate in hexane.[16]
-
Visualize: Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (most pyrazole rings are UV active).[17]
-
Analyze and Adjust:
-
If Rf is too high (> 0.5): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% to 20% ethyl acetate).[15]
-
If Rf is too low (< 0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 30% to 50% ethyl acetate).[15]
-
If separation is poor: Try a different solvent system. See the table below for guidance.
-
-
Iterate: Repeat steps 3-5 until optimal separation and an ideal Rf value for the target compound are achieved.
| Mobile Phase System | Polarity | Typical Application for Pyrazole Carboxamides | Source(s) |
| Ethyl Acetate / Hexane (or Petroleum Ether) | Low to Medium | The standard workhorse for a wide range of derivatives. Excellent for fine-tuning polarity. | [8][9] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar pyrazole carboxamides that show low Rf values in EtOAc/Hexane. | [16] |
| Chloroform / Methanol | Medium to High | An alternative to DCM/MeOH, often used for polar heterocyclic compounds. | [18] |
| Dichloromethane / Acetone / Triethylamine | Medium (Basic) | The addition of a small amount (0.1-1%) of triethylamine can suppress tailing of basic compounds. | [19] |
| Dichloromethane / Methanol / Ammonium Hydroxide | High (Basic) | For very polar, basic compounds that remain at the baseline with other systems. | [14][20] |
Protocol 2: Column Packing (Wet Slurry Method for Silica Gel)
-
Select Column: Choose a glass column with a diameter such that the amount of silica gel is 40-100 times the mass of the crude sample to be purified.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 100% hexane or 5% EtOAc/hexane) to form a free-flowing slurry.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column.
-
Pressurize and Settle: Use gentle air pressure (flash chromatography) to push the solvent through, compacting the silica into a stable, uniform bed. Ensure there are no air bubbles or cracks.
-
Equilibrate: Run 2-3 column volumes of the starting mobile phase through the packed column to ensure it is fully equilibrated.
Protocol 3: Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed. This is simple but can disturb the top of the column if not done carefully.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column, and add a protective layer of sand on top. Dry loading often results in sharper bands and better separation.[21]
Protocol 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column and begin applying pressure to start the flow.
-
Isocratic vs. Gradient Elution:
-
Isocratic: Use the same solvent composition throughout the run. This is simple and works well if all components are well-separated on the TLC plate.
-
Gradient: Gradually increase the polarity of the mobile phase during the run (e.g., starting with 10% EtOAc/Hexane and slowly increasing to 40% EtOAc/Hexane). This is highly effective for separating compounds with a wide range of polarities.
-
-
Collect Fractions: Collect the eluting solvent in a series of numbered test tubes or flasks. The size of the fractions should be about 10-20% of the column volume.
-
Monitor Elution: Periodically analyze the collected fractions by TLC to determine which ones contain the desired product. Spot several fractions on a single TLC plate to track the compound's progress.
Protocol 5: Post-Chromatography Analysis
-
Identify Pure Fractions: Based on the TLC analysis, identify all fractions that contain only the pure target compound.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum to remove any residual solvent.
-
Confirm Purity: Obtain the mass of the purified product and calculate the yield. Critically, confirm its purity and identity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[3][22]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column was overloaded with sample.- Column packed improperly (channels, cracks). | - Re-optimize mobile phase with TLC. Aim for a larger ΔRf.- Use a larger column or less sample (mass ratio of silica:sample should be >40:1).- Repack the column carefully, ensuring a uniform bed. |
| Compound Streaking / Tailing | - Compound is sparingly soluble in the mobile phase.- Compound is interacting too strongly or irreversibly with the acidic silica (common for basic amines). | - Change the solvent system to one that better dissolves the compound.- Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the eluent.[19]- Switch to a different stationary phase like neutral alumina. |
| Compound Won't Elute (Stuck on Column) | - Mobile phase is not polar enough.- Compound may have decomposed on the silica gel. | - Gradually increase the mobile phase polarity (e.g., add methanol to DCM).- Test compound stability on a TLC plate by letting a spot sit for an hour before developing. If it degrades, use a less acidic stationary phase like deactivated silica or alumina.[14] |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - This is often fatal for the separation. The column must be kept wet at all times. Repack the column. |
Conclusion
The purification of pyrazole carboxamide derivatives by column chromatography is a technique of precision and logic. By systematically developing the separation method—starting with analyte characterization, selecting the appropriate chromatographic mode, and meticulously optimizing the mobile phase with TLC—researchers can reliably achieve high levels of purity. This foundational purity is paramount, ensuring that subsequent biological assays, structural studies, and drug development efforts are built upon a solid and trustworthy chemical foundation.
References
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- Singh, G., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. RSC Medicinal Chemistry.
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Application Notes and Protocols: 1H and 13C NMR Characterization of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds extensively utilized in medicinal chemistry and drug development due to their wide range of biological activities.[1][2][3] The precise structural elucidation of novel substituted pyrazole derivatives is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands as the most powerful and indispensable tool for the unambiguous characterization of these molecules. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the effective application of 1H and 13C NMR in the structural analysis of substituted pyrazoles.
Introduction: The Central Role of Pyrazoles and NMR
The pyrazole scaffold is a five-membered aromatic ring containing two adjacent nitrogen atoms.[2] This structural motif is a cornerstone in the design of a vast array of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antimicrobials.[1][3][4] The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. Consequently, the ability to definitively determine the substitution pattern is a critical step in the drug discovery process.
1H and 13C NMR spectroscopy provide a wealth of information regarding the molecular framework of substituted pyrazoles. By analyzing chemical shifts, coupling constants, and signal multiplicities, researchers can deduce the connectivity of atoms, the electronic environment of different nuclei, and even stereochemical relationships within the molecule. This application note will delve into the intricacies of interpreting the NMR spectra of substituted pyrazoles, offering a practical guide for both novice and experienced researchers.
1H NMR Spectroscopy of Substituted Pyrazoles: A Detailed Analysis
The 1H NMR spectrum of a substituted pyrazole provides a unique fingerprint of its proton environment. The chemical shifts (δ) of the pyrazole ring protons are highly dependent on their position and the electronic nature of the substituents.
Chemical Shifts (δ)
-
H4 Proton: The proton at the C4 position of the pyrazole ring typically resonates as a triplet (or a more complex multiplet depending on other couplings) in the range of δ 6.3-6.5 ppm in unsubstituted pyrazole.[5] Its chemical shift is sensitive to substituents at C3 and C5. Electron-withdrawing groups at these positions will deshield the H4 proton, causing a downfield shift, while electron-donating groups will cause an upfield shift.
-
H3 and H5 Protons: In N-unsubstituted pyrazoles, the H3 and H5 protons are often chemically equivalent due to rapid tautomerism, resulting in a single signal.[6] However, when the nitrogen at position 1 is substituted, H3 and H5 become distinct. Typically, the H5 proton appears at a lower field (more deshielded) than the H3 proton. For instance, in 1-substituted pyrazoles, the H5 proton signal can be found around δ 7.5-8.0 ppm , while the H3 proton signal is observed further upfield. The exact chemical shifts are strongly influenced by the substituent at N1 and any substituents at C3 and C5.
-
N-H Proton: The N-H proton of the pyrazole ring is often broad and its chemical shift is highly variable, typically appearing in the range of δ 8.0-14.0 ppm .[7] Its visibility can be affected by the solvent used; in protic solvents like D₂O or CD₃OD, the N-H proton can exchange with deuterium, leading to its disappearance from the spectrum.[8] The broadness of the signal is due to the quadrupole moment of the adjacent ¹⁴N nucleus.[8]
Coupling Constants (J)
The through-bond scalar coupling (J-coupling) between adjacent protons provides valuable information about the connectivity within the pyrazole ring.[9][10]
-
³J(H3, H4): The coupling constant between the H3 and H4 protons is typically in the range of 1.5-3.0 Hz .
-
³J(H4, H5): The coupling between H4 and H5 is also in a similar range, approximately 2.0-3.5 Hz .
-
⁴J(H3, H5): A small long-range coupling between H3 and H5 of about 0.5-1.0 Hz can sometimes be observed, further confirming the assignments.
The magnitude of these coupling constants can provide subtle clues about the electronic structure of the pyrazole ring.
13C NMR Spectroscopy of Substituted Pyrazoles: Unveiling the Carbon Skeleton
13C NMR spectroscopy complements 1H NMR by providing direct information about the carbon framework of the pyrazole molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of substituents.
Chemical Shifts (δ)
-
C3 and C5 Carbons: In N-unsubstituted pyrazoles, C3 and C5 are often equivalent due to tautomerism. With N1-substitution, they become distinct. Generally, C5 is more deshielded than C3. The chemical shifts for C3 and C5 typically fall within the range of δ 130-155 ppm .[11] Electron-withdrawing substituents will cause a downfield shift of the attached carbon and adjacent carbons.
-
C4 Carbon: The C4 carbon is the most shielded of the pyrazole ring carbons, with a chemical shift typically in the range of δ 100-115 ppm .[11] Its chemical shift is also influenced by the substituents at C3 and C5.
-
Substituent Carbons: The chemical shifts of the carbons within the substituent groups will appear in their characteristic regions of the 13C NMR spectrum.
The interpretation of 13C NMR spectra is often aided by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which can distinguish between CH, CH₂, and CH₃ groups.
The Impact of Substituents on NMR Spectra
The predictive power of NMR in characterizing substituted pyrazoles stems from the systematic effects that different functional groups have on the chemical shifts of the ring protons and carbons.
-
Electron-Donating Groups (EDGs) such as -NH₂, -OH, and alkyl groups, increase the electron density on the pyrazole ring. This leads to increased shielding and a consequent upfield shift (lower δ values) of the ring protons and carbons, particularly at the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -C(O)R, decrease the electron density on the ring. This results in deshielding and a downfield shift (higher δ values) of the ring protons and carbons.
These predictable trends are invaluable for confirming the regiochemistry of substitution on the pyrazole ring.
Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
For complex substituted pyrazoles, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are essential for unambiguous structure determination.[12][13][14]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. It is particularly useful for identifying adjacent protons on the pyrazole ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[8] It is a powerful tool for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[8][13] HMBC is crucial for establishing the connectivity between different parts of the molecule, for example, linking a substituent to a specific position on the pyrazole ring.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.[4][15]
By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of even highly complex substituted pyrazoles can be achieved.
Experimental Protocols
Protocol 1: Standard 1H and 13C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified substituted pyrazole sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, or methanol-d₄ can be used. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[16][17][18]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). For aqueous-based solvents, DSS or TSP can be used.
Protocol 2: Acquisition of High-Quality NMR Spectra
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved signals.
-
1H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 15 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (NS) based on the sample concentration (e.g., 16 or 32 for a moderately concentrated sample).
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
-
13C NMR Acquisition:
-
Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
A higher number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the lower natural abundance of the ¹³C isotope.
-
Set the relaxation delay (D1) to 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard.
-
Integrate the proton signals in the 1H NMR spectrum.
-
Data Presentation: Summarizing NMR Data
For clear and concise reporting, it is essential to present NMR data in a structured format.
Table 1: Typical 1H NMR Chemical Shift Ranges for Substituted Pyrazoles
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| N-H | 8.0 - 14.0 | br s | - |
| H3 | 7.0 - 7.8 | d or dd | ³J(H3,H4) = 1.5-3.0 |
| H4 | 6.3 - 7.0 | t or dd | ³J(H3,H4) = 1.5-3.0, ³J(H4,H5) = 2.0-3.5 |
| H5 | 7.5 - 8.2 | d or dd | ³J(H4,H5) = 2.0-3.5 |
Table 2: Typical 13C NMR Chemical Shift Ranges for Substituted Pyrazoles
| Carbon | Chemical Shift (δ, ppm) |
| C3 | 135 - 155 |
| C4 | 100 - 115 |
| C5 | 130 - 150 |
Note: These are general ranges and can vary significantly depending on the specific substituents and solvent used.
Visualization of Key Concepts
Caption: General structure of a substituted pyrazole ring with numbering.
Caption: Workflow for NMR characterization of substituted pyrazoles.
Conclusion
1H and 13C NMR spectroscopy, augmented by 2D techniques, provides an unparalleled level of detail for the structural characterization of substituted pyrazoles. A thorough understanding of the principles outlined in this guide, combined with meticulous experimental practice, will empower researchers, scientists, and drug development professionals to confidently and accurately elucidate the structures of novel pyrazole derivatives. This capability is fundamental to advancing the design and synthesis of new therapeutic agents based on this versatile heterocyclic scaffold.
References
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Application Note: A Guide to Kinase Inhibitor Screening Using 1-methyl-1H-pyrazole-5-carboxamide as a Model Compound
Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds
Protein kinases are a superfamily of enzymes that orchestrate a vast network of cellular communication by catalyzing the phosphorylation of substrate proteins. This post-translational modification acts as a molecular switch, regulating nearly every cellular process, from proliferation and differentiation to metabolism and apoptosis. Given their central role, it is not surprising that aberrant kinase activity is a driving force behind numerous human diseases, most notably cancer.[1][2] This has established kinases as one of the most critical and intensely pursued classes of drug targets.[2][3]
The development of small-molecule kinase inhibitors (SMKIs) has revolutionized modern medicine, with over 80 FDA-approved agents transforming patient outcomes.[4] A key strategy in the design of these inhibitors has been the utilization of "privileged scaffolds"—core molecular frameworks that are predisposed to bind to the highly conserved ATP-binding site of kinases.[5][6]
Among these, the pyrazole ring system has emerged as a cornerstone of modern medicinal chemistry.[7] Its ability to act as a bioisostere of the adenine ring of ATP allows it to form crucial hydrogen bonds with the "hinge region" of the kinase active site, providing a strong anchor for inhibitor binding.[8][9] This versatile scaffold is present in numerous FDA-approved drugs, including Crizotinib, Ruxolitinib, and Encorafenib, which target a diverse range of kinases like ALK, JAK, and BRAF, respectively.[5][6]
This application note provides a comprehensive guide to establishing robust biochemical and cell-based kinase inhibitor screening assays. We will use 1-methyl-1H-pyrazole-5-carboxamide , a representative of this important chemical class, as a model compound to illustrate key principles, protocols, and data analysis workflows. While this specific molecule has been explored for various biological activities[10][11], its pyrazole core makes it an excellent tool for validating assays designed to identify novel kinase inhibitors.
Section 1: Fundamentals of Kinase Inhibition and Assay Design
The Kinase Active Site and Mechanisms of Inhibition
The catalytic activity of a kinase resides in a cleft formed between its N- and C-terminal lobes. Within this cleft lies the highly conserved binding site for the co-substrate ATP.[12] Most small-molecule inhibitors have been designed to compete with ATP, effectively blocking the phosphotransfer reaction.[13][14] These are broadly classified as ATP-competitive inhibitors .
However, the strategy for targeting the ATP pocket can be nuanced:
-
Type I Inhibitors: Bind to the active conformation of the kinase (DFG-in).[15]
-
Type II Inhibitors: Bind to an inactive conformation (DFG-out), where the DFG motif is flipped. These inhibitors typically extend from the ATP site into an adjacent allosteric pocket, often conferring greater selectivity.[12][16][17]
Alternatively, non-ATP-competitive (allosteric) inhibitors bind to sites distant from the ATP pocket, inducing conformational changes that inactivate the enzyme.[18][19] These inhibitors are highly sought after as they can offer superior selectivity due to the lower conservation of allosteric sites across the kinome.[12][18]
A primary goal of initial screening is not only to identify potent inhibitors but also to elucidate their mechanism of action, as this has profound implications for lead optimization.
Caption: A generic kinase signaling pathway (MAPK pathway).
Choosing the Right Assay: Biochemical vs. Cell-Based
A successful kinase inhibitor discovery campaign relies on a tiered screening approach, starting with high-throughput biochemical assays and progressing to more physiologically relevant cell-based models.
-
Biochemical Assays: These assays use purified recombinant kinase, a substrate (peptide or protein), and ATP in a cell-free system. They directly measure the enzymatic activity and the inhibitor's effect on it.[2][4]
-
Pros: High-throughput, highly sensitive, reproducible, and excellent for determining direct enzyme inhibition and mechanism of action.
-
Cons: Lack of physiological context; they do not account for cell permeability, efflux pumps, off-target effects, or competition from high intracellular ATP concentrations.[20][21]
-
-
Cell-Based Assays: These assays measure the inhibitor's effect within an intact cellular environment.[3][22]
-
Pros: Provide a more accurate reflection of a compound's potential efficacy by integrating factors like membrane permeability and cellular metabolism. They confirm the compound can engage its target in a living system.[21]
-
Cons: Lower throughput, potentially higher variability, and it can be challenging to distinguish between on-target effects and general cytotoxicity.
-
The ideal strategy is to use biochemical assays for primary screening to identify potent hits, followed by cell-based assays to validate these hits and confirm on-target activity.[2][21]
Section 2: Protocol for a Luminescence-Based Biochemical Kinase Assay
This protocol describes a homogeneous, luminescence-based assay that quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction (e.g., using Promega's Kinase-Glo® platform).[23][24] As the kinase consumes ATP, the amount of luminescence decreases, providing an inverse measure of kinase activity.[25][26]
Caption: Workflow for a luminescence-based biochemical kinase assay.
Materials and Reagents
-
Kinase: Purified, active recombinant kinase (e.g., BRAF V600E).
-
Substrate: Appropriate peptide or protein substrate (e.g., inactive MEK1).
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Assay Plate: White, opaque, low-volume 384-well plates.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, BSA, and DTT.
-
ATP: Adenosine 5'-triphosphate, prepared in water.
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or similar).
-
Controls:
-
Vehicle Control: 100% DMSO.
-
Positive Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine or a specific BRAF inhibitor).
-
Step-by-Step Protocol
Causality Note: All incubations are performed at room temperature (RT) unless specified. Final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid solvent-induced artifacts.
-
Prepare Compound Dilution Plate:
-
Create a serial dilution series of this compound in 100% DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is typical.
-
Also prepare wells with DMSO (vehicle control) and the positive control inhibitor.
-
-
Prepare Kinase/Substrate Master Mix:
-
In kinase assay buffer, prepare a master mix containing the kinase and substrate at 2X the final desired concentration.
-
Rationale: This allows for the addition of an equal volume of compound/ATP solution later. The enzyme concentration should be optimized beforehand to consume 10-30% of the ATP during the reaction time, ensuring the assay operates in the linear range.[25]
-
-
Assay Plate Setup:
-
Add 5 µL of the Kinase/Substrate Master Mix to each well of the 384-well assay plate.
-
Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of the serially diluted compound from the dilution plate to the assay plate. This results in a 100X dilution of the compound into the reaction.
-
Include "No Enzyme" control wells (containing substrate and buffer only) and "Vehicle" control wells (containing enzyme, substrate, and DMSO).
-
-
Pre-incubation:
-
Mix the plate gently and incubate for 15 minutes at RT.
-
Rationale: This step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the kinase to ensure sensitivity to ATP-competitive inhibitors.[27]
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction (final volume = 10 µL).
-
Mix the plate and incubate for 60 minutes at RT. The reaction time should be optimized to remain within the linear range of the enzyme kinetics.
-
-
Signal Detection:
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the reagent to each well. This stops the kinase reaction (as it contains EDTA to chelate Mg²⁺) and initiates the luminescence reaction.
-
Incubate for 10 minutes at RT, protected from light, to allow the luminescent signal to stabilize.[24]
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Section 3: Protocol for a Cell-Based Phospho-Substrate Assay
This protocol describes an In-Cell Western™ assay, a quantitative immunofluorescence method performed in microplates. It measures the levels of a phosphorylated substrate within cells, providing a direct readout of the activity of an upstream kinase in its native environment.[28]
Materials and Reagents
-
Cell Line: A cell line known to have an active signaling pathway involving the kinase of interest (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Assay Plate: Clear-bottom, black-walled 96-well or 384-well plates suitable for cell culture and imaging.
-
Test Compound: this compound, prepared as described previously.
-
Primary Antibodies:
-
A rabbit antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-Phospho-MEK1/2).
-
A mouse antibody for a loading control/normalization protein (e.g., anti-GAPDH or a total protein stain).
-
-
Secondary Antibodies:
-
Infrared dye-conjugated anti-rabbit secondary antibody (e.g., IRDye® 800CW).
-
Infrared dye-conjugated anti-mouse secondary antibody (e.g., IRDye® 680RD).
-
-
Reagents: Formaldehyde (for fixing), Triton™ X-100 (for permeabilizing), Blocking Buffer (e.g., Odyssey® Blocking Buffer), PBS.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed cells into the microplate at a pre-determined density to achieve ~80-90% confluency on the day of the experiment.
-
Incubate overnight (or for 24 hours) in a CO₂ incubator.
-
-
Serum Starvation (Optional):
-
Replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-24 hours.
-
Rationale: This step reduces basal signaling activity, creating a larger dynamic range when the pathway is stimulated.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium.
-
Add the diluted compound to the cells and incubate for a pre-determined time (e.g., 1-4 hours) in the incubator. Include vehicle (DMSO) controls.
-
Rationale: The incubation time should be sufficient for the compound to enter the cells and inhibit the target kinase.
-
-
Cell Fixation and Permeabilization:
-
Remove the medium and wash the cells once with cold PBS.
-
Add formaldehyde solution (e.g., 4% in PBS) and incubate for 20 minutes at RT to fix the cells.
-
Wash the plate multiple times with PBS containing 0.1% Triton X-100 to permeabilize the cell membranes.
-
Rationale: Fixation cross-links proteins, preserving the cellular architecture and phosphorylation states. Permeabilization allows antibodies to access intracellular targets.
-
-
Blocking and Antibody Incubation:
-
Add blocking buffer and incubate for 90 minutes at RT to reduce non-specific antibody binding.
-
Incubate with both primary antibodies (anti-phospho-substrate and anti-normalization protein) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the plate extensively with PBS + 0.1% Tween-20.
-
Incubate with the corresponding fluorescently-labeled secondary antibodies, diluted in blocking buffer, for 1 hour at RT, protected from light.
-
-
Data Acquisition:
-
Wash the plate a final time to remove unbound secondary antibodies.
-
Scan the dry plate on an infrared imaging system (e.g., LI-COR® Odyssey®). The imager will simultaneously detect the signal from the phospho-protein (e.g., 800 nm channel) and the normalization protein (e.g., 700 nm channel).
-
Section 4: Data Analysis and Interpretation
Calculating Percent Inhibition and IC₅₀ Values
Whether using biochemical or cell-based data, the primary goal is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[4][29]
-
Normalization: First, normalize the raw data (luminescence or fluorescence intensity) to percent activity or percent inhibition using your controls.
-
High Control (0% Inhibition): Signal from vehicle (DMSO) treated wells.
-
Low Control (100% Inhibition): Signal from a saturating concentration of a positive control inhibitor or no-enzyme wells.
-
Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))
-
-
Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
IC₅₀ Determination: Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation. The IC₅₀ is the concentration of the inhibitor that produces a 50% response.[27][30]
| Concentration (nM) | % Inhibition (Biochemical) | % Inhibition (Cell-Based) |
| 1 | 2.5 | 0.8 |
| 10 | 11.3 | 4.1 |
| 30 | 28.9 | 15.6 |
| 100 | 48.5 | 35.2 |
| 300 | 71.2 | 59.8 |
| 1000 | 89.6 | 80.1 |
| 3000 | 96.4 | 91.5 |
| 10000 | 98.1 | 95.3 |
| Calculated IC₅₀ | 105 nM | 240 nM |
| Table 1: Example dose-response data for this compound against a target kinase. The shift in potency between assays is common and highlights the importance of cell-based validation.[21] |
Assay Validation: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[24] It measures the separation between the high and low controls.
-
Formula: Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
-
Differentiating Inhibition Mechanisms
To determine if an inhibitor is ATP-competitive, the biochemical assay can be run at multiple ATP concentrations.[24][31]
-
Generate full IC₅₀ curves for the inhibitor at a low ATP concentration (e.g., Kₘ) and a high ATP concentration (e.g., 10x Kₘ or 1 mM).
-
Compare the resulting IC₅₀ values.
| Inhibition Type | IC₅₀ Shift with Increasing [ATP] | Rationale |
| ATP-Competitive | Rightward shift (IC₅₀ increases) | The inhibitor directly competes with ATP for the same binding site. More ATP is required to outcompete the inhibitor.[32] |
| Non-Competitive | No significant change in IC₅₀ | The inhibitor binds to an allosteric site, and its binding is not affected by the ATP concentration.[12] |
| Uncompetitive | Leftward shift (IC₅₀ decreases) | The inhibitor binds only to the enzyme-substrate (Kinase-ATP) complex. Higher ATP levels increase the concentration of this complex, enhancing inhibitor binding.[31] |
| Table 2: Interpreting IC₅₀ shifts from ATP competition experiments to determine the mechanism of inhibition. |
References
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- Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition str
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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- Development of a HTRF® Kinase Assay for Determin
- Cell-based test for kinase inhibitors. INiTS. [Link]
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- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
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Application Note: A Validated Protocol for Determining the In Vitro Antifungal Activity of Novel Pyrazole Compounds
Abstract
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, has created an urgent need for novel antifungal agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antifungal effects.[1][2][3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to reliably assess the antifungal activity of novel pyrazole compounds. We detail standardized protocols, grounded in the methodologies of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), for determining Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[5][6] The causality behind critical experimental choices, the implementation of self-validating controls, and data interpretation are explained to ensure the generation of accurate, reproducible, and trustworthy results.
Foundational Principles: Guiding the Experimental Design
Before proceeding to the bench, it is crucial to understand the principles that underpin antifungal susceptibility testing. The primary goal is to determine the lowest concentration of a compound that can inhibit visible fungal growth (Minimum Inhibitory Concentration, MIC) and the lowest concentration that can kill the fungus (Minimum Fungicidal Concentration, MFC).[7] These two parameters differentiate between fungistatic (growth-inhibiting) and fungicidal (killing) activity, a critical distinction in drug development.
Standardization is the cornerstone of reproducible antifungal testing.[8] Organizations like the CLSI in the United States and EUCAST in Europe have developed consensus-based reference methods that control for variables like inoculum density, media composition, incubation time, and temperature.[9][10][11] Adherence to these guidelines, such as the CLSI M27 standard for yeasts, is paramount for ensuring that data is comparable across different studies and laboratories.[5][8]
Pre-Experimental Preparation: Setting the Stage for Success
Meticulous preparation is non-negotiable for a successful assay. Overlooking these initial steps is a common source of experimental variability and error.
Compound Solubilization and Stock Preparation
The physicochemical properties of novel pyrazole compounds can vary significantly. Most are hydrophobic and require an organic solvent for initial solubilization.
-
Causality: Dimethyl sulfoxide (DMSO) is the most common solvent due to its high solubilizing power and miscibility with aqueous culture media.[12][13] However, DMSO itself can exhibit antifungal properties at concentrations typically above 1-2% (v/v). Therefore, it is critical to perform a solvent toxicity control to determine the highest non-inhibitory concentration of DMSO for each fungal strain being tested.
-
Protocol:
-
Prepare a high-concentration primary stock solution of the pyrazole compound in 100% DMSO (e.g., 10 mg/mL or as solubility allows).
-
Create a secondary stock solution by diluting the primary stock in the appropriate culture medium (e.g., RPMI-1640). This dilution should be calculated to ensure the final DMSO concentration in the assay wells remains at or below the predetermined non-inhibitory level (typically ≤1%).
-
Fungal Strain and Inoculum Preparation
The accuracy of the MIC value is highly dependent on the density of the initial fungal inoculum.[14]
-
Selection: Utilize well-characterized fungal strains, including reference strains from culture collections (e.g., ATCC) and relevant clinical isolates. For yeasts like Candida albicans, culture on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.[10]
-
Causality: The CLSI and EUCAST methods specify a standardized final inoculum concentration to ensure that the number of fungal cells does not overwhelm the test compound, which would lead to falsely elevated MIC values.[10][11]
-
Protocol (Yeast Inoculum):
-
From a fresh culture, select several distinct colonies (≥1 mm) and suspend them in sterile saline (0.85% NaCl).
-
Vortex for 15 seconds to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08–0.10 at 530 nm). This corresponds to approximately 1–5 x 10⁶ CFU/mL.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the microplate wells.[11][15]
-
Media Selection
-
Causality: RPMI-1640 medium, buffered with MOPS to a pH of 7.0, is the standard medium for antifungal susceptibility testing as specified by both CLSI and EUCAST.[10][16] It is a chemically defined medium that provides consistent growth conditions and its buffering system prevents pH shifts during fungal growth that could otherwise affect compound activity.
Experimental Workflow: From Screening to Potency
A logical workflow ensures efficient screening and accurate potency determination. The process begins with preparing the test compounds and fungal inocula, proceeds to the quantitative MIC assay, and is followed by the MFC assay to determine fungicidal activity.
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the CLSI M27 reference method for yeasts and is the gold standard for quantitative susceptibility testing.[5][9]
-
Plate Preparation: Using a sterile 96-well, flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 12.
-
Compound Addition: Add 200 µL of the highest concentration of the pyrazole compound (prepared in RPMI-1640) to the wells in column 1.
-
Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly and transfer 100 µL from column 2 to column 3. Repeat this process through column 10, and discard the final 100 µL from column 10. This leaves 100 µL in each well from columns 1 to 10 with serially diluted compound concentrations.
-
Controls:
-
Growth Control (Column 11): Add 100 µL of RPMI-1640. This well will contain no compound.
-
Sterility Control (Column 12): Add 200 µL of RPMI-1640. This well will not be inoculated.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum (prepared in Step 2.2) to all wells from columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is now 200 µL.
-
Incubation: Seal the plate or cover with a lid and incubate at 35°C for 24 to 48 hours.[17] The exact duration may depend on the growth rate of the specific fungus.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control well.[17] For azole-like compounds, this is often defined as a ≥50% reduction in turbidity.
Data Presentation: Sample 96-Well Plate Layout
| Column | 1 (2X Cmpd) | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 (Growth) | 12 (Sterility) |
| Row A-H | Cmpd Dilution 1 | Cmpd Dilution 2 | Cmpd Dilution 3 | Cmpd Dilution 4 | Cmpd Dilution 5 | Cmpd Dilution 6 | Cmpd Dilution 7 | Cmpd Dilution 8 | Cmpd Dilution 9 | Cmpd Dilution 10 | No Cmpd | No Cmpd, No Inoculum |
| Inoculum | Yes | Yes | Yes | Yes | Yes | Yes | Yes | Yes | Yes | Yes | Yes | No |
Protocol: Determining Minimum Fungicidal Concentration (MFC)
The MFC assay is a crucial follow-up to the MIC test to determine if a compound is fungicidal.[7]
-
Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC concentrations that show no visible growth.
-
Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a defined volume (e.g., 10-20 µL) from each well and streak it onto a separate SDA plate.[18][19]
-
Incubation: Incubate the SDA plates at 35°C for 48 hours, or until robust growth is visible on the plate corresponding to the growth control.
-
Reading the MFC: The MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7][20][21] In practice, this is often the lowest concentration plate that shows no more than a few (e.g., <3) colonies.
Self-Validation Through Rigorous Controls
The trustworthiness of your data hinges entirely on the proper execution of controls. Each control serves a specific purpose to validate a different aspect of the assay.
-
Positive Control: A known antifungal drug (e.g., fluconazole, amphotericin B) should be run in parallel. The resulting MIC should fall within the established quality control range for the reference strain, confirming the assay is performing correctly.[22]
-
Growth Control (Negative Control): Robust fungal growth must be observed in this well. Its absence indicates a problem with the inoculum viability or the medium.
-
Solvent Control: This well contains the highest concentration of the solvent (e.g., DMSO) used in the assay. No inhibition of growth should be observed, confirming that the solvent is not contributing to the antifungal effect.[13]
-
Sterility Control: This well should remain clear, confirming the sterility of the medium and the aseptic technique used.
Data Analysis and Interpretation
The final step is to collate and interpret the results. Data should be presented clearly for comparison.
Sample Data Summary Table
| Compound ID | Target Fungus | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| PYR-001 | C. albicans ATCC 90028 | 8 | 16 | 2 | Fungicidal |
| PYR-002 | C. albicans ATCC 90028 | 4 | >64 | >16 | Fungistatic |
| Fluconazole | C. albicans ATCC 90028 | 2 | >64 | >32 | Fungistatic |
-
Interpretation: The MFC/MIC ratio provides insight into the nature of the antifungal activity.
-
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.[7]
-
An MFC/MIC ratio of >4 suggests fungistatic activity.
-
Conclusion
This application note provides a robust and validated framework for assessing the antifungal properties of novel pyrazole compounds. By adhering to standardized methodologies, incorporating rigorous controls, and understanding the scientific principles behind each step, researchers can generate high-quality, reliable data. This foundational screening is an indispensable step in the pipeline of antifungal drug discovery, enabling the identification and prioritization of promising lead candidates for further development.
References
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- Guan, A., et al. "Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives." Molecules, 2018. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222378/
- Alves, B., et al. "Broth Microdilution in Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds." Journal of Visualized Experiments, 2018. URL: https://www.jove.com/t/56533/broth-microdilution-in-vitro-screening-an-easy-fast-method-to
- CLSI. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.URL: https://clsi.org/media/2663/m27ed4_sample.pdf
- Li, H., et al. "Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate." Molecules, 2016. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273872/
- Franconi, I., & Lupetti, A. "In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp." Journal of Fungi, 2023. URL: https://www.mdpi.com/2309-608X/9/12/1188
- Scribd. M27 4th Edition.URL: https://www.scribd.com/document/556942699/M27-4th-edition
- Zhang, Z., et al. "Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp." Journal of Agricultural and Food Chemistry, 2023. URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c04207
- Gouda, M. A., et al. "Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives." Molecules, 2014. URL: https://www.mdpi.com/1420-3049/19/12/20346
- CLSI. M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts.URL: https://clsi.org/standards/products/microbiology/documents/m27m44s/
- Zhang, S., et al. "Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group." Molecules, 2023. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10458826/
- Espinel-Ingroff, A. "Comparison study of broth macrodilution and microdilution antifungal susceptibility tests." Journal of Clinical Microbiology, 1991. URL: https://journals.asm.org/doi/abs/10.1128/jcm.29.6.1089-1094.1991
- ResearchGate. Minimum fungicidal concentration assessment method.URL: https://www.researchgate.net/figure/Minimum-fungicidal-concentration-assessment-method-MIC-minimum-inhibitory_fig1_376378411
- Semantic Scholar. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard.URL: https://www.semanticscholar.org/paper/Reference-method-for-broth-dilution-antifungal-of-Pfaller-Diekema/798888065842c161f36932463e262114251e7049
- Bio-protocol. Determination of the Minimum Fungicide Concentration (MFC).URL: https://bio-protocol.org/e2003
- BenchChem. Application Notes and Protocols for Broth Microdilution Assay: Determining the MIC of Antifungal Agent 74.URL: https://www.benchchem.com/application-notes/broth-microdilution-assay-determining-mic-antifungal-agent-74
- Fothergill, A. W. "Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum." Journal of Clinical Microbiology, 2002. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC120593/
- EUCAST. EUCAST Definitive Document E.Def 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. 2020. URL: https://www.eucast.org/fileadmin/src/media/PDFs/EUCAST_files/AFST/Files/EUCAST_E_Def_7.3.2_Yeast_Testing_Definitive_Revised_2020.pdf
- Al-Wathiqi, F., et al. "MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method." Journal of Fungi, 2022. URL: https://www.mdpi.com/2309-608X/8/5/523
- Espinel-Ingroff, A., et al. "Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study." Journal of Clinical Microbiology, 2002. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC153400/
- Espinel-Ingroff, A., et al. "Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study." Journal of Clinical Microbiology, 2002. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC153874/
- Balouiri, M., et al. "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations." Journal of Pharmaceutical Analysis, 2016. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9882294/
- EUCAST. AST of Yeasts.URL: https://www.eucast.org/ast-of-fungi/ast-of-yeasts
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- EUCAST. Clinical breakpoint table.URL: https://www.eucast.
- Berkow, E. L., & Lockhart, S. R. "Antifungal Susceptibility Testing: Current Approaches." Clinical Microbiology Reviews, 2017. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5475217/
- ResearchGate. Which solvent is better to dissolve different solvent extracts for antimicrobial assay (Disc diffusion method)?URL: https://www.researchgate.net/post/Which_solvent_is_better_to_dissolve_different_solvent_extracts_for_antimicrobial_assay_Disc_diffussion_method
- ResearchGate. Solvent in MIC and for antimicrobial activity?URL: https://www.researchgate.net/post/Solvent_in_MIC_and_for_antimicrobial_activity
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- Hasbun, R., et al. "A Practical Guide to Antifungal Susceptibility Testing." Journal of the Pediatric Infectious Diseases Society, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8386408/
- Du Pre, S., et al. "A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study." Antimicrobial Agents and Chemotherapy, 2023. URL: https://journals.asm.org/doi/10.1128/aac.01053-23
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Application Notes & Protocols for Evaluating Pyrazole Carboxamide Cytotoxicity
Introduction: The Critical Need for Robust Cytotoxicity Profiling of Pyrazole Carboxamides
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, with numerous derivatives showing potent activity as fungicides and, increasingly, as potential anticancer agents.[1][2][3][4] The primary mechanism of action for many of these compounds involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain.[1][2][3][4] This targeted disruption of cellular respiration can lead to potent cytotoxic effects. However, this same mechanism raises concerns about off-target toxicity in non-target organisms, including mammals.[5][6] Therefore, a rigorous and multi-faceted approach to evaluating the cytotoxicity of novel pyrazole carboxamide derivatives is paramount in any drug discovery or chemical safety pipeline.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of pyrazole carboxamides. We will move beyond simple viability readouts to build a self-validating system of assays that interrogates multiple cellular processes. By combining assays that measure metabolic activity, membrane integrity, and specific apoptotic pathways, we can construct a detailed profile of a compound's cytotoxic mechanism.
Strategic Rationale: A Triad of Assays for a Comprehensive Cytotoxicity Profile
No single assay can fully capture the complexity of cellular death. A compound might inhibit proliferation without immediately killing cells, or it might induce a slow apoptotic process versus rapid necrotic lysis. To deconvolve these possibilities, we advocate for a tripartite approach, leveraging three distinct and complementary cell-based assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay serves as a primary indicator of metabolic activity.[7] In viable cells, mitochondrial dehydrogenases, including SDH, reduce the yellow MTT tetrazolium salt to a purple formazan product.[7][8] For pyrazole carboxamides that target mitochondrial respiration, a decrease in MTT reduction is a direct and highly relevant indicator of target engagement and its downstream metabolic consequences.[9] A reduction in the formazan signal can indicate either cytostatic (inhibition of proliferation) or cytotoxic (cell death) effects.[10][11]
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the integrity of the plasma membrane.[12] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis or late-stage apoptosis.[7][12] Measuring extracellular LDH provides a clear indication of cell lysis and allows for the quantification of cytotoxicity based on membrane damage.[7][13]
-
Caspase-3/7 Activity Assay: This assay provides a specific measurement of apoptosis. Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[14][15][16] Detecting the activity of these proteases confirms that the compound induces programmed cell death and helps to pinpoint the mechanism of action.[17][18][19]
By running these three assays in parallel, we can build a comprehensive narrative of a compound's effect. For example, a compound that shows a potent decrease in the MTT assay but a delayed or minimal LDH release, coupled with a strong caspase-3/7 signal, is likely a potent inducer of apoptosis. Conversely, a compound that causes a rapid and parallel increase in LDH release and decrease in MTT signal may be inducing necrosis.
Experimental Design & Key Considerations
Cell Line Selection: The Importance of Metabolic Context
Many standard cancer cell lines are highly glycolytic, deriving much of their energy from glycolysis even in the presence of oxygen (the Warburg effect).[20] This can mask the effects of mitochondrial toxicants.[20][21]
Expert Recommendation: To unmask mitochondrial liabilities, it is crucial to use cell lines that are more reliant on oxidative phosphorylation or to force cells into this metabolic state.
-
HepaRG™ or HepG2 Cells: These human liver-derived cell lines are widely used in toxicology and can be adapted to rely on mitochondrial respiration.[20][21]
-
Galactose Media: A field-proven technique is to culture cells in a medium where glucose is replaced by galactose.[20] Cells cannot efficiently generate ATP from galactose via glycolysis, forcing them to rely on oxidative phosphorylation. This significantly increases their sensitivity to mitochondrial inhibitors.[20]
Compound Preparation and Dosing
-
Stock Solutions: Prepare a high-concentration stock solution of the pyrazole carboxamide in a suitable solvent, typically DMSO. Store at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, create a serial dilution of the compound in the appropriate cell culture medium. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).[5] Always include a vehicle control (medium with the same final DMSO concentration) in every experiment.
Detailed Protocols
Protocol 1: MTT Assay for Metabolic Activity
This protocol is adapted for a 96-well plate format.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan is proportional to the number of viable, metabolically active cells.[7][22]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS), sterile
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.[10]
-
Compound Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of the pyrazole carboxamide. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will form visible purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Solution to each well.[23] Pipette up and down to ensure all formazan crystals are fully dissolved.
-
Measurement: Incubate the plate overnight in the incubator to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is recommended to subtract background absorbance.[8]
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol is adapted for a 96-well plate format.
Principle: The release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture supernatant indicates a loss of plasma membrane integrity. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable.[7][12][24]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH Reaction Mixture, Stop Solution, and Lysis Buffer)
-
96-well flat-bottom sterile culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 490 nm, reference at 680 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the pyrazole carboxamide as described in the MTT assay protocol (Steps 1-3).
-
Establish Controls: On each plate, include the following triplicate controls:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with vehicle, to which 10 µL of 10X Lysis Buffer will be added 45 minutes before supernatant collection.[25]
-
Medium Background Control: Medium only (no cells).
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[25]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well flat-bottom plate.
-
Add Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.[13][25]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6][25]
-
Add Stop Solution: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.[13][25]
-
Measurement: Gently tap the plate to mix. Measure the absorbance at 490 nm and 680 nm (background) within 1 hour.[6][13]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This protocol utilizes a luminescent "add-mix-measure" format.
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence). When added to apoptotic cells, the reagent lyses the cells, and activated caspases-3 and -7 cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal proportional to caspase activity.[17][18][19]
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled, opaque 96-well plates (for luminescence)
-
Multi-channel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the pyrazole carboxamide as described in the MTT protocol (Steps 1-3).
-
Reagent Preparation: On the day of the assay, prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[19][26]
-
Assay Initiation: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[26]
-
Incubation: Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.[26] Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation and Interpretation
Summarize all quantitative data into clear tables for easy comparison. The primary endpoint for cytotoxicity is typically the IC₅₀ value—the concentration of the compound that causes a 50% reduction in the measured signal compared to untreated controls.
| Pyrazole Carboxamide Derivative | MTT Assay IC₅₀ (µM) | LDH Release EC₅₀ (µM) | Caspase-3/7 Activation EC₅₀ (µM) |
| Compound X | 1.5 ± 0.2 | > 50 | 1.8 ± 0.3 |
| Compound Y | 5.2 ± 0.5 | 6.1 ± 0.7 | > 50 |
| Positive Control (e.g., Staurosporine) | 0.05 ± 0.01 | 0.5 ± 0.08 | 0.06 ± 0.01 |
Interpretation of LDH Data: The percentage of cytotoxicity can be calculated using the following formula:[13] % Cytotoxicity = 100 * [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and the underlying biological mechanisms.
Caption: High-level workflow for the parallel evaluation of pyrazole carboxamide cytotoxicity.
Caption: Intrinsic apoptosis pathway initiated by mitochondrial SDH inhibition.
Troubleshooting & Expert Insights
-
High Background in MTT Assay: This can be caused by microbial contamination or interference from phenol red in the medium.[5] Using a phenol red-free medium during the MTT incubation step is a reliable solution.[5]
-
Compound Interference: Some colored compounds can interfere with absorbance readings, or highly reducing compounds can directly reduce MTT, leading to false results.[11][27] Always run a control with the compound in cell-free medium to check for direct MTT reduction.[11]
-
Inconsistent LDH Results: High variability can arise from inconsistent cell numbers or damage to cells during pipetting. Ensure gentle handling of the supernatant transfer step. Less LDH release in treated wells compared to controls could indicate an anti-proliferative rather than cytotoxic effect.[28]
-
Choosing the Right Time Points: The kinetics of cell death vary. An early time point (e.g., 6-12 hours) might capture caspase activation, while LDH release may only be significant at later time points (24-48 hours). A time-course experiment is highly recommended for novel compound classes.
Conclusion
Evaluating the cytotoxicity of pyrazole carboxamides requires a nuanced approach that reflects their primary mechanism of action. By integrating assays for metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can build a robust, multi-parameter assessment of a compound's cellular impact. This strategy not only provides a reliable determination of cytotoxic potency (IC₅₀) but also delivers critical insights into the underlying mechanism of cell death, which is essential for informed decision-making in both drug development and chemical safety assessment.
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Application Note & Protocols: A Validated Workflow for the Synthesis of N-Substituted Pyrazole Carboxamides
Introduction: The Significance of the Pyrazole Carboxamide Scaffold
The N-substituted pyrazole carboxamide motif is a cornerstone in modern medicinal chemistry and agrochemical development.[1][2] This privileged scaffold, characterized by a pyrazole ring linked to a substituted amine via an amide bond, is present in a multitude of biologically active compounds.[1][3] These molecules have demonstrated a wide spectrum of activities, including antifungal, insecticidal, anti-inflammatory, and anticancer properties.[1][4][5] The modular nature of their synthesis allows for the systematic exploration of chemical space, making them highly attractive targets for drug discovery and lead optimization programs.
This guide provides a detailed, field-proven experimental workflow for the synthesis, purification, and characterization of N-substituted pyrazole carboxamides. The methodology centers on the robust and widely applicable amide coupling reaction between a pyrazole carboxylic acid and a primary or secondary amine. We will delve into the mechanistic rationale behind the chosen protocols, offering insights to empower researchers to adapt and troubleshoot their synthetic strategies effectively.
Core Principles: The Chemistry of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous reaction; it requires the activation of the carboxylic acid.[6] Direct condensation would necessitate harsh conditions that are incompatible with most functionalized molecules. The most common strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using "coupling reagents."[6]
This protocol will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).[7][8]
-
The Role of EDC: EDC is a water-soluble carbodiimide that reacts with the pyrazole carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][9] This intermediate is susceptible to nucleophilic attack by the amine.
-
The Role of HOBt (The Trustworthiness Pillar): While the O-acylisourea can react directly with the amine, it is also prone to rearranging into a stable N-acylurea byproduct, terminating the reaction. Furthermore, if the starting materials are chiral, this pathway can lead to racemization.[10] HOBt is added to prevent these side reactions.[8][11] It rapidly intercepts the O-acylisourea to form an active HOBt ester.[9][12] This HOBt ester is more stable than the O-acylisourea, yet highly reactive towards the amine, leading to a cleaner reaction and higher yields while minimizing racemization.[10][11]
The overall mechanism ensures a controlled and efficient formation of the desired amide bond under mild conditions.
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Application Notes and Protocols for In Vitro Assessment of Mitochondrial Toxicity of Pyrazole Derivatives
Introduction: The Critical Need for Mitochondrial Toxicity Screening in Drug Development
Mitochondria, the powerhouses of the cell, are central to cellular metabolism and survival. Beyond their primary role in ATP synthesis through oxidative phosphorylation (OXPHOS), they are key regulators of cellular processes such as calcium homeostasis, reactive oxygen species (ROS) signaling, and apoptosis. Consequently, mitochondria are a common off-target for a wide range of xenobiotics, including therapeutic drug candidates. Drug-induced mitochondrial toxicity is a significant contributor to compound attrition during preclinical and clinical development, and has been implicated in post-market drug withdrawals, often due to unforeseen cardiac or liver toxicity.[1][2]
Pyrazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[3] However, emerging evidence suggests that some pyrazole derivatives can exert cytotoxic effects through mechanisms involving mitochondrial dysfunction, such as inducing the mitochondrial permeability transition (MPT), increasing oxidative stress, and inhibiting key mitochondrial transport proteins.[4][5][6] Therefore, early and robust in vitro assessment of mitochondrial toxicity is paramount for the development of safe and effective pyrazole-based therapeutics.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the mitochondrial toxicity of pyrazole derivatives using a suite of validated in vitro assays. We will delve into the underlying mechanisms of mitochondrial toxicity, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation, all grounded in scientific literature and best practices.
Mechanisms of Mitochondrial Toxicity: A Multifaceted Challenge
Drug-induced mitochondrial toxicity can manifest through various interconnected pathways. Understanding these mechanisms is crucial for selecting appropriate assays and interpreting the resulting data. The primary mechanisms include:
-
Inhibition of the Electron Transport Chain (ETC): Compounds can directly inhibit one or more of the five protein complexes of the ETC, impairing the flow of electrons, reducing the proton gradient across the inner mitochondrial membrane, and consequently decreasing ATP synthesis. Some pyrazole derivatives have been shown to act as mitochondrial electron transport inhibitors.[7]
-
Uncoupling of Oxidative Phosphorylation: Uncouplers disrupt the proton gradient by transporting protons back into the mitochondrial matrix, bypassing ATP synthase. This leads to a decrease in ATP production despite an increase in oxygen consumption.
-
Induction of Mitochondrial Permeability Transition (MPT): The opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[4][5] Several studies have implicated pyrazole derivatives in the induction of MPT.[4][5][8]
-
Inhibition of Mitochondrial DNA (mtDNA) Replication and Protein Synthesis: Damage to mtDNA or the machinery responsible for synthesizing mitochondrial proteins can lead to a decline in functional ETC complexes and overall mitochondrial dysfunction.
-
Inhibition of Mitochondrial Shuttles and Transporters: Pyrazole-based inhibitors have been developed that target the mitochondrial pyruvate carrier (MPC), which is essential for transporting pyruvate into the mitochondria for use in the Krebs cycle.[6][9]
-
Induction of Oxidative Stress: Disruption of the ETC can lead to an increase in the production of reactive oxygen species (ROS), which can damage mitochondrial components and trigger cell death pathways.[4][5]
These mechanisms are not mutually exclusive and often a single compound can trigger multiple detrimental effects on mitochondrial function.
Caption: Key mechanisms of pyrazole derivative-induced mitochondrial toxicity.
A Tiered Approach to In Vitro Mitochondrial Toxicity Assessment
A multi-parametric approach is recommended for a comprehensive assessment of mitochondrial toxicity.[1] We propose a tiered workflow starting with assays that provide a global view of mitochondrial health, followed by more specific assays to elucidate the mechanism of toxicity.
Caption: A tiered workflow for assessing mitochondrial toxicity.
Experimental Protocols
Cell Line Selection and Culture Conditions
The choice of cell line is critical for mitochondrial toxicity studies. Cell lines that rely heavily on glycolysis, such as many cancer cell lines cultured in high glucose media, can mask mitochondrial toxicity.[2] It is recommended to use cell lines with active oxidative phosphorylation, such as HepG2 cells, primary hepatocytes, or cardiomyocytes. To increase reliance on oxidative phosphorylation, cells can be cultured in media where glucose is replaced with galactose.[2]
Protocol 1: Assessment of Cellular ATP Levels using CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active cells.[10][11] A decrease in ATP levels upon treatment with a pyrazole derivative, particularly in galactose-containing medium, suggests mitochondrial dysfunction. This assay is a rapid and robust method for primary screening.
Materials:
-
CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241 or similar)[10]
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Multimode plate reader with luminescence detection capabilities
-
Selected cell line (e.g., HepG2)
-
Cell culture medium (glucose- and galactose-containing)
-
Pyrazole derivatives and vehicle control (e.g., DMSO)
-
Positive control (e.g., Rotenone, a Complex I inhibitor)
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multi-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and the positive control in the appropriate cell culture medium. Add the compounds to the cells and incubate for the desired time period (e.g., 24, 48 hours). Include vehicle-only control wells.
-
Assay Reagent Preparation and Plate Equilibration: Equilibrate the CellTiter-Glo® 2.0 Reagent and the cell plate to room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a plate reader.[12]
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of ATP relative to untreated cells.
-
Plot the percentage of ATP versus the log of the compound concentration to determine the IC50 value.
| Treatment | Concentration (µM) | Luminescence (RLU) | % ATP vs. Vehicle |
| Vehicle (0.1% DMSO) | - | 1,500,000 | 100% |
| Pyrazole Derivative A | 1 | 1,350,000 | 90% |
| 10 | 750,000 | 50% | |
| 100 | 150,000 | 10% | |
| Rotenone (Positive Control) | 1 | 300,000 | 20% |
Table 1: Example Data for ATP Assay.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
Principle: The JC-1 cationic dye is a ratiometric fluorescent probe used to assess mitochondrial membrane potential.[13][14] In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[13] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit (e.g., from Creative Bioarray or G-Biosciences)[14][15]
-
Selected cell line
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or fluorescence plate reader with appropriate filters
-
Pyrazole derivatives and vehicle control
-
Positive control for depolarization (e.g., CCCP or FCCP)[13][14]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with pyrazole derivatives, vehicle, and positive control as described in Protocol 1.
-
JC-1 Staining Solution Preparation: Prepare the JC-1 working solution according to the manufacturer's instructions. Ensure the dye is fully dissolved.[14]
-
Cell Staining: Remove the treatment medium and add the JC-1 working solution to each well. Incubate at 37°C for 15-30 minutes, protected from light.[14]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Data Acquisition: Measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) wavelengths using a fluorescence plate reader or visualize under a fluorescence microscope.[14]
Data Analysis:
-
Calculate the ratio of red to green fluorescence for each well.
-
Normalize the red/green ratio to the vehicle control.
-
A decrease in the red/green ratio indicates mitochondrial depolarization.
| Treatment | Concentration (µM) | Red Fluorescence (RFU) | Green Fluorescence (GFU) | Red/Green Ratio | % ΔΨm vs. Vehicle |
| Vehicle (0.1% DMSO) | - | 50,000 | 5,000 | 10.0 | 100% |
| Pyrazole Derivative B | 1 | 45,000 | 6,000 | 7.5 | 75% |
| 10 | 20,000 | 10,000 | 2.0 | 20% | |
| 100 | 8,000 | 12,000 | 0.67 | 6.7% | |
| CCCP (Positive Control) | 10 | 6,000 | 15,000 | 0.4 | 4% |
Table 2: Example Data for JC-1 Assay.
Protocol 3: Real-time Analysis of Mitochondrial Respiration using the Agilent Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time, providing a detailed profile of mitochondrial function.[16][17] The Seahorse XF Cell Mito Stress Test Kit uses modulators of the ETC to dissect key parameters of mitochondrial respiration.[16]
Materials:
-
Agilent Seahorse XF Analyzer (e.g., XFe96 or XF Pro)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridges
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[16]
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Selected cell line
-
Pyrazole derivatives and vehicle control
Procedure:
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.
-
Compound Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., pyruvate, glutamine) and pre-incubate the cells with the pyrazole derivatives or vehicle for the desired time.
-
Prepare Injection Solutions: Prepare the mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure baseline OCR, then sequentially inject the modulators and measure the OCR after each injection.
-
Data Normalization: After the assay, normalize the OCR data to cell number, protein content, or DNA content.
Data Analysis: The Seahorse XF software calculates several key parameters of mitochondrial function:
-
Basal Respiration: The initial OCR, indicating the baseline mitochondrial activity.
-
ATP-Linked Respiration: The decrease in OCR after the injection of Oligomycin (an ATP synthase inhibitor).
-
Maximal Respiration: The maximum OCR achieved after the injection of FCCP (an uncoupling agent).
-
Proton Leak: The OCR that persists after Oligomycin injection, not coupled to ATP synthesis.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
| Parameter | Vehicle Control (pmol/min) | Pyrazole Derivative C (10 µM) (pmol/min) | % Change from Vehicle |
| Basal Respiration | 150 | 90 | -40% |
| ATP-Linked Respiration | 100 | 50 | -50% |
| Maximal Respiration | 300 | 120 | -60% |
| Spare Capacity | 150 | 30 | -80% |
Table 3: Example Data for Seahorse XF Mito Stress Test.
Interpretation of Results and Self-Validating Systems
A robust assessment of mitochondrial toxicity relies on the integration of data from multiple assays and the inclusion of appropriate controls.
-
A pyrazole derivative that decreases ATP levels (Protocol 1), especially in galactose medium, is a strong candidate for a mitochondrial toxicant.
-
A concomitant decrease in the red/green fluorescence ratio in the JC-1 assay (Protocol 2) would confirm that the loss of ATP is associated with the dissipation of the mitochondrial membrane potential.
-
The Seahorse XF data (Protocol 3) provides deeper mechanistic insights.
-
A decrease in basal and ATP-linked respiration suggests inhibition of the ETC or ATP synthase.
-
A decrease in maximal respiration and spare respiratory capacity indicates a reduced ability of the mitochondria to respond to stress, a hallmark of mitochondrial dysfunction.
-
An increase in OCR after oligomycin treatment would be indicative of mitochondrial uncoupling.
-
Trustworthiness through Controls:
-
Vehicle Control: Essential for establishing the baseline and ensuring that the solvent used to dissolve the pyrazole derivatives does not have an effect on its own.
-
Positive Controls: Known mitochondrial toxicants (e.g., Rotenone, CCCP) should be included in every experiment to validate the assay performance and the responsiveness of the cell system.
-
Dose-Response: Testing a range of concentrations is crucial for determining the potency of the toxic effect and calculating IC50 values.
-
Data Normalization: Normalizing data to cell number or protein content accounts for variations in cell density between wells.
By employing this multi-parametric, controlled approach, researchers can confidently identify and characterize the mitochondrial toxicity of pyrazole derivatives, enabling informed decisions in the drug development pipeline.
References
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Application Note: A Strategic Guide to High-Throughput Screening of Pyrazole Carboxamide Libraries
Preamble: The Strategic Value of the Pyrazole Carboxamide Scaffold
The pyrazole ring is a five-membered aromatic heterocycle that has become a cornerstone in modern medicinal chemistry.[1][2] Its unique properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions with a wide array of biological targets.[2] When combined with a carboxamide moiety, the resulting pyrazole carboxamide scaffold serves as a "privileged structure," frequently found in molecules targeting protein kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases.[1][3] Numerous successful drugs and clinical candidates, such as the kinase inhibitors Ruxolitinib and Afuresertib, feature this core structure, highlighting its therapeutic relevance.[3] This application note provides a comprehensive, experience-driven guide to designing and executing a high-throughput screening (HTS) campaign to unlock the potential of novel pyrazole carboxamide libraries.
Chapter 1: The Imperative for High-Throughput Screening (HTS)
While rational, structure-based design has its merits, HTS remains a powerful and often essential engine for drug discovery.[4] It allows for the rapid, unbiased interrogation of large and diverse chemical libraries—often containing tens of thousands to millions of compounds—to identify "hits" that modulate a biological target of interest.[4][5][6] For pyrazole carboxamide libraries, which can be synthetically decorated with immense diversity, HTS is the only practical methodology to explore the vast chemical space and identify novel structure-activity relationships (SAR).[7] The goal of an HTS campaign is not just to find active compounds, but to do so efficiently, cost-effectively, and with a high degree of statistical confidence.[4][8]
Chapter 2: Assay Development: The Bedrock of a Successful Campaign
The quality of an HTS campaign is entirely dependent on the quality of the assay.[9] A robust, reproducible, and sensitive assay is non-negotiable.[4] This phase involves adapting a biological assay to be compatible with automated, miniaturized HTS formats (typically 384- or 1536-well plates) while maintaining biological relevance.[4][10][11]
Choosing the Right Assay Format
The choice between a biochemical and a cell-based assay is a critical first decision.
-
Biochemical Assays: These assays use purified components (e.g., a target enzyme and its substrate) to measure the direct effect of a compound on the target's activity.[12] They are generally simpler to optimize and less prone to artifacts related to cell health or membrane permeability. For pyrazole carboxamides targeting kinases, a common approach is to measure the consumption of ATP or the generation of ADP, the universal products of kinase reactions.[12][13]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability, off-target effects, and cytotoxicity from the outset.[] Examples include reporter gene assays that measure the activation of a specific signaling pathway or cell proliferation assays that measure a compound's ability to halt cancer cell growth.[][15]
Causality: The choice depends on the program's goals. If the aim is to find potent, direct inhibitors of a specific kinase, a biochemical assay is the logical starting point. If the goal is to identify compounds that inhibit a cancer cell line, irrespective of the specific target, a cell-based (phenotypic) screen is more appropriate.
The Litmus Test: Assay Validation and the Z'-Factor
Before committing to a full-scale screen, the assay must be rigorously validated. The single most important metric for this is the Z'-factor (Z-prime) , a statistical parameter that quantifies the quality and robustness of an HTS assay.[8][9][16]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (p) and negative control (n) signals:
Z' = 1 - (3σp + 3σn) / |μp - μn|
This formula provides a dimensionless number that reflects the separation between the control signals (the "assay window") relative to the data variation.[9]
| Z'-Factor Value | Assay Classification | Interpretation for HTS |
| > 0.5 | Excellent | An ideal assay for HTS with a large separation between controls and low data variability.[16][17] |
| 0 to 0.5 | Marginal | The assay may be usable, but it is prone to higher rates of false positives and negatives.[17] Significant optimization is required. |
| < 0 | Unacceptable | The signals from the positive and negative controls overlap, making the assay unsuitable for screening.[17] |
Trustworthiness: A protocol that demands a consistent Z'-factor > 0.5 during pilot screens is inherently self-validating.[7] It ensures that the assay can reliably distinguish between active and inactive compounds before expending the resources for a full library screen.[7][8]
Chapter 3: The HTS Campaign Protocol: A Step-by-Step Methodology
This protocol outlines a typical workflow for a biochemical HTS campaign targeting a protein kinase with a pyrazole carboxamide library in a 384-well format.
Materials and Reagents
-
Compound Library: Pyrazole carboxamide library plated in 384-well plates, typically at 10 mM in 100% DMSO.
-
Target Enzyme: Purified, active protein kinase.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Cofactor: ATP at a concentration near its Km value.
-
Assay Buffer: Buffer optimized for enzyme stability and activity.
-
Detection Reagents: E.g., ADP-Glo™ Kinase Assay (Promega) or equivalent.
-
Control Compounds: A known potent inhibitor (positive control) and DMSO (negative control).
-
Microplates: 384-well, low-volume, white plates suitable for luminescence detection.
-
Automation: Automated liquid handlers (e.g., Echo, Multidrop) and a compatible plate reader.
Experimental Workflow
Step-by-Step Protocol:
-
Compound Transfer (Pin Transfer or Acoustic Dispensing): Using an automated liquid handler, transfer ~50 nL of each library compound from the source plate to the corresponding well of a 384-well assay plate. This results in a final screening concentration of ~10 µM in a 50 µL assay volume with 0.1% DMSO.[7]
-
Control Dispensing: Dispense the positive control (known inhibitor) and negative control (DMSO) into designated columns on each plate. Typically, 16-32 wells of each control are used for robust statistical analysis.
-
Enzyme Addition: Add 25 µL of the target kinase diluted in assay buffer to all wells.
-
Pre-incubation: Allow the compounds to incubate with the enzyme for 15-30 minutes at room temperature. This step allows the compounds to bind to the target before the enzymatic reaction begins.
-
Reaction Initiation: Add 25 µL of a solution containing the peptide substrate and ATP to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plates for a predetermined time (e.g., 60 minutes) at room temperature. This time should be within the linear range of the reaction, as determined during assay development.
-
Signal Development: Add the detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo reagent to stop the kinase reaction and then a second reagent to generate a luminescent signal).
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Chapter 4: From Hit to Lead: The Validation Funnel
A primary hit is merely a starting point. A rigorous validation process is essential to eliminate false positives and prioritize the most promising compounds for further development.[5][11]
1. Hit Confirmation: The first step is to re-test the initial hits in the primary assay, often in triplicate, to ensure the activity is reproducible.[12]
2. Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the target's activity is inhibited).[10][12] This provides crucial information about the compound's potency.
3. Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay's technology (e.g., fluorescence interference), hits should be tested in an orthogonal assay.[12] This assay should measure the same biological endpoint but use a different detection method.[5][12]
4. Counter-Screening: This step is designed to identify and eliminate compounds that are non-specific or act through undesirable mechanisms. For kinase inhibitors, a common counter-screen is against a panel of unrelated kinases to assess selectivity.
5. Preliminary SAR Analysis: Once a set of validated hits is established, chemists analyze the structures to identify common scaffolds and preliminary structure-activity relationships (SAR).[7] This analysis guides the synthesis of new analogs to improve potency and selectivity.[7]
Chapter 5: Data Analysis and Interpretation
HTS generates massive datasets that require systematic analysis.[18]
-
Quality Control: The first step for each plate is to calculate the Z'-factor from the control wells.[18] Plates with a Z'-factor below 0.5 should be flagged for review or repeated.
-
Normalization: Raw data from each well is normalized to the plate's controls. The activity is typically expressed as "% Inhibition," calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
Hit Selection: A "hit" is defined as a compound that produces a signal beyond a certain statistical threshold. A common method is to set the hit threshold at three standard deviations (σ) from the mean of the negative controls (DMSO).[7]
Conclusion
The high-throughput screening of pyrazole carboxamide libraries is a proven strategy for the discovery of novel chemical probes and therapeutic lead compounds, particularly in the area of kinase inhibition. Success is not merely a matter of automation; it is built upon a foundation of meticulous assay development, rigorous statistical validation, and a systematic, multi-step process for hit confirmation and triage. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS to efficiently identify and validate high-quality hits, maximizing the potential of their chemical libraries and accelerating the journey from discovery to clinical impact.
References
- Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.
- Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
- Z-factor. Wikipedia.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- On HTS: Z-factor. Assay.Dev.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT). YouTube.
- HTS Assay Development. BOC Sciences.
- Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press.
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
- Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
- QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed.
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- High-throughput screening as a method for discovering new drugs. Drug Target Review.
- Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager.
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- 18. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-pyrazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of 1-methyl-1H-pyrazole-5-carbonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol emphasizes a reliable and scalable two-step synthetic sequence, beginning with the formation of the precursor, 1-methyl-1H-pyrazole-5-carboxylic acid, followed by its conversion to the target acyl chloride. This document provides in-depth, field-proven protocols, mechanistic insights, safety procedures, and analytical characterization to ensure reproducible and safe execution in a laboratory setting.
Introduction
1-Methyl-1H-pyrazole-5-carbonyl chloride is a highly reactive and versatile building block in organic synthesis.[1] Its pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. The acyl chloride functionality allows for facile derivatization through nucleophilic acyl substitution, enabling the construction of a diverse library of amides, esters, and other carbonyl derivatives.[1] This application note provides a robust and well-documented procedure for the preparation of this important intermediate, designed to be a self-validating system for researchers in both academic and industrial settings.
Overall Synthetic Strategy
The synthesis is approached in a two-stage process. The first stage involves the synthesis of the stable carboxylic acid precursor, which can be stored. The second stage is the conversion of this acid to the more reactive acyl chloride, which is often used immediately in subsequent reactions.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid
The precursor carboxylic acid can be synthesized through various routes. A common and reliable method involves the hydrolysis of the corresponding ester, which itself is formed via a cyclocondensation reaction.
Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
This protocol is adapted from established cyclocondensation reactions for pyrazole synthesis.[2]
Objective: To synthesize the pyrazole core structure with an ester handle at the 5-position.
Materials:
-
Methylhydrazine
-
Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate)
-
Ethanol, absolute
-
Glacial Acetic Acid (catalytic)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylhydrazine (1.0 eq) in absolute ethanol (approximately 0.2 M concentration).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Slowly add ethyl 2,4-dioxovalerate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis to 1-Methyl-1H-pyrazole-5-carboxylic acid
This procedure is based on standard ester hydrolysis protocols.[3][4]
Objective: To convert the stable ester intermediate into the desired carboxylic acid.
Materials:
-
Ethyl 1-methyl-1H-pyrazole-5-carboxylate
-
Lithium Hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the crude or purified ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).[3]
-
Add LiOH·H₂O (approx. 2.2 eq) or an aqueous solution of NaOH (e.g., 6N) to the solution.[3][4]
-
Stir the reaction mixture at room temperature or gently heat to 50°C until the reaction is complete, as monitored by TLC (disappearance of the starting ester).[3]
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of less than 3 by the slow addition of 1M HCl.[3]
-
A white precipitate of 1-methyl-1H-pyrazole-5-carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is often of sufficient purity for the next step.
Part 2: Synthesis of 1-Methyl-1H-pyrazole-5-carbonyl chloride
This step involves the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent. Thionyl chloride is a common and effective reagent for this transformation.[5][6]
Causality Behind Experimental Choices:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is chosen because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[7] Oxalyl chloride is an alternative that also produces gaseous byproducts and can be used under milder conditions, often with a catalytic amount of DMF.[2]
-
Solvent: Anhydrous solvents such as dichloromethane (DCM) or benzene are used to prevent the hydrolysis of the highly reactive acyl chloride product.[2][5]
-
Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to exclude moisture, which would readily react with both the thionyl chloride and the product.
Caption: Experimental workflow for acyl chloride formation.
Protocol 3: Acyl Chloride Formation with Thionyl Chloride
Objective: To convert 1-methyl-1H-pyrazole-5-carboxylic acid to its corresponding acyl chloride.
| Parameter | Value/Description | Rationale |
| Starting Material | 1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) | The precursor for the acyl chloride. |
| Reagent | Thionyl chloride (SOCl₂) (≥ 2.0 eq) | Serves as the chlorinating agent. Excess ensures complete conversion. |
| Solvent | Anhydrous Dichloromethane (DCM) or Benzene | Anhydrous conditions are critical to prevent hydrolysis. |
| Catalyst (Optional) | 1-2 drops of anhydrous DMF | Can accelerate the reaction, particularly with oxalyl chloride. |
| Temperature | 0°C to reflux | Initial addition at 0°C controls exothermicity; reflux drives the reaction to completion. |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion, monitored by gas evolution ceasing. |
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension. Gas evolution (SO₂ and HCl) will be observed.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and stir for 2-3 hours, or until the suspension becomes a clear solution and gas evolution ceases.[5][6]
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and the solvent under reduced pressure. This should be done in a well-ventilated fume hood and the vacuum line should be protected with a base trap (e.g., NaOH solution).
-
The resulting crude 1-methyl-1H-pyrazole-5-carbonyl chloride is a liquid or low-melting solid and is typically used immediately in the next synthetic step without further purification due to its reactivity.[2]
Safety and Handling
Thionyl Chloride (SOCl₂):
-
Hazards: Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[6] Causes severe skin burns and eye damage.[6]
-
Precautions:
-
Always handle thionyl chloride in a well-ventilated chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield.
-
Ensure all glassware is thoroughly dried before use to prevent violent reactions.
-
Have a quenching solution (e.g., sodium bicarbonate) and an appropriate spill kit readily available.
-
1-Methyl-1H-pyrazole-5-carbonyl chloride:
-
Hazards: As an acyl chloride, it is expected to be corrosive and moisture-sensitive. It will hydrolyze to release HCl.
-
Precautions:
-
Handle in an inert and dry atmosphere (glove box or under nitrogen/argon).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Analytical Characterization
The successful synthesis of 1-methyl-1H-pyrazole-5-carbonyl chloride should be confirmed by spectroscopic methods.
| Technique | Expected Observations for 1-Methyl-1H-pyrazole-5-carbonyl chloride |
| ¹H NMR | - Singlet for the N-methyl group (CH₃) around δ 4.0-4.2 ppm. - Doublets for the two pyrazole ring protons (CH) between δ 7.0-8.5 ppm.[8] |
| ¹³C NMR | - Signal for the carbonyl carbon (C=O) in the range of δ 155-165 ppm.[8] - Signals for the pyrazole ring carbons. - Signal for the N-methyl carbon. |
| IR Spectroscopy | - Strong C=O stretching absorption for the acyl chloride functional group around 1750-1800 cm⁻¹.[8] |
Trustworthiness of the Protocol: The endpoint of the reaction from the carboxylic acid to the acyl chloride can be visually monitored. The initial suspension of the solid carboxylic acid will turn into a clear solution upon complete formation of the liquid acyl chloride.[2] The cessation of gas evolution is another key indicator of reaction completion. Subsequent successful derivatization (e.g., amide formation) and characterization of the derivative further validate the formation of the acyl chloride intermediate.
Conclusion
The protocols detailed in this application note provide a clear and reliable pathway for the synthesis of 1-methyl-1H-pyrazole-5-carbonyl chloride. By following the step-by-step instructions, adhering to the critical safety precautions, and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable intermediate for their synthetic endeavors. The provided analytical data serves as a benchmark for the successful characterization of the target compound.
References
- PrepChem. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride.
- Organic Syntheses. (n.d.). Procedure.
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3).
- Organic Syntheses. (n.d.). 4.
- ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
- PubChem. (n.d.). 1-methyl-1H-pyrazole-5-carboxylic acid.
- ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds.
- JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
- PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid.
- Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- AOBChem USA. (n.d.). 1-Methyl-1H-pyrazole-5-carbonyl chloride.
- Chemguide. (n.d.). CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 8. 1-Methyl-1H-pyrazole-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Suzuki Coupling Methods for Pyrazole Derivative Synthesis
Introduction: The Strategic Importance of Pyrazoles and the Enabling Power of Suzuki Coupling
The pyrazole motif, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2][3] Its remarkable versatility is evidenced by its presence in a wide array of blockbuster pharmaceuticals, targeting conditions from inflammation (Celecoxib) to obesity (Rimonabant) and various cancers.[3][4] This success stems from the pyrazole core's unique electronic properties and its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[2][5][6] Consequently, the development of robust and efficient synthetic methods to access functionalized pyrazole derivatives is of paramount importance to medicinal and materials chemists.[1][7]
Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has become a cornerstone for C-C bond formation in pyrazole synthesis.[8][9] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is celebrated for its mild conditions, exceptional functional group tolerance, and the operational simplicity afforded by the stability and low toxicity of its boronic acid reagents.[9][10][11] These features make it particularly suitable for the late-stage diversification of complex molecules, a critical activity in lead optimization for drug development. This guide provides an in-depth exploration of the Suzuki coupling for pyrazole synthesis, from its mechanistic underpinnings to practical, field-tested protocols.
The Catalytic Cycle: A Mechanistic Deep Dive
A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental to effective reaction design and troubleshooting. The process is a sequence of three primary steps that continuously regenerate the active palladium catalyst.[10][12][13]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle begins with the active, electron-rich Pd(0) complex, which undergoes oxidative addition into the carbon-halogen bond of the pyrazole halide (Ar¹-X). This step, often rate-limiting, forms a square planar Pd(II) intermediate.[10][12][13]
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The base plays a critical role here, activating the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (Ar²-B(OR)₃⁻).[8][14][15][16] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new di-organopalladium(II) species.[8][12]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the new C-C bond of the final product. This process reduces the palladium from Pd(II) back to its active Pd(0) state, which is then ready to re-enter the catalytic cycle.[10][12]
Optimizing the Reaction: A Guide to Reagent Selection
The success of a Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The choice of each component must be tailored to the specific substrates involved, particularly when dealing with electron-rich or sterically hindered pyrazole systems.
Catalyst and Ligand Systems: The Heart of the Reaction
The combination of a palladium source and a phosphine ligand dictates the catalyst's activity and stability. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are essential for coupling less reactive heteroaryl chlorides or sterically demanding substrates.[11][17]
| Catalyst/Ligand System | Typical Loading (mol%) | Rationale & Causality | Best For... |
| Pd(PPh₃)₄ | 2 - 5 | A classic, all-in-one Pd(0) source. Simple to use but can be sensitive to air and less active for challenging substrates. | Simple, unhindered pyrazole bromides and iodides. |
| Pd(OAc)₂ / SPhos | 1 - 3 | SPhos is a bulky, electron-rich Buchwald ligand that accelerates both oxidative addition and reductive elimination.[17] | Sterically hindered pyrazoles and less reactive pyrazole chlorides. |
| PdCl₂(dppf) | 2 - 5 | The dppf ligand provides good stability and activity. A robust, general-purpose catalyst for a wide range of couplings. | General heteroaryl couplings; a reliable starting point for optimization. |
| XPhos Pd G2/G4 | 0.5 - 2 | Pre-formed palladacycles ("precatalysts") that are highly active and air-stable.[18] They rapidly generate the active Pd(0) species. | Difficult couplings, low catalyst loadings, and reactions with sensitive functional groups. |
The Role of the Base: Activating the Boronic Acid
The base is not a mere spectator; it is essential for the transmetalation step.[14][15][16][19] Its primary role is to form a boronate complex, which increases the nucleophilicity of the organic group on boron, thereby facilitating its transfer to the palladium center.[8][14]
| Base | Strength | Solubility | Rationale & Causality |
| K₂CO₃ / Na₂CO₃ | Moderate | Aqueous | The most common choice. Effective for a wide range of standard couplings. Requires an aqueous co-solvent.[8] |
| Cs₂CO₃ | Strong | Organic/Aqueous | More effective for sterically hindered substrates or electron-poor boronic acids due to its higher basicity and solubility in organic solvents. |
| K₃PO₄ | Strong | Aqueous | A strong, non-nucleophilic base often used for challenging couplings, particularly with heteroaryl chlorides.[20] |
| KF | Weak | Aqueous | Used for substrates with base-labile functional groups (e.g., esters) as it can activate the boronic acid without promoting hydrolysis.[16][21] |
Solvent Systems: Creating the Right Environment
The solvent must solubilize all reaction components and facilitate the interaction between the organic and aqueous phases (if present). The choice can significantly influence reaction rates.[8][10][22]
| Solvent System | Typical Ratio (Org:H₂O) | Properties & Rationale |
| Dioxane / H₂O | 4:1 | High boiling point, excellent for dissolving a wide range of organic compounds. A very common and reliable choice.[8] |
| Toluene / H₂O | 5:1 | Good for many standard couplings. Less polar than dioxane, which can sometimes be advantageous.[8] |
| THF / H₂O | 4:1 | Lower boiling point, suitable for more reactive substrates that do not require high temperatures.[20] |
| DMF or Acetonitrile / H₂O | 5:1 | Polar aprotic solvents that can be beneficial for poorly soluble substrates. |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for the synthesis of representative pyrazole derivatives.
Protocol 1: General Synthesis of a 4-Aryl Pyrazole Derivative
This protocol details a reliable method for coupling 4-iodo-1-methyl-1H-pyrazole with a substituted phenylboronic acid, a common transformation in medicinal chemistry.[23][24]
Figure 2: Experimental workflow for a general Suzuki coupling of a pyrazole iodide.
Procedure:
-
To a flame-dried Schlenk tube, add 4-iodo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Seal the tube with a septum, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Sparge the reaction mixture with a gentle stream of nitrogen for 15 minutes to thoroughly degas the solution.
-
Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting pyrazole halide is consumed (typically 6-12 hours).
-
Once complete, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 4-aryl pyrazole product.
Protocol 2: Coupling of a Sterically Hindered Pyrazole Chloride
This protocol employs a more active palladacycle catalyst to couple a sterically hindered pyrazole chloride, a significantly more challenging substrate.[25][26]
Procedure:
-
In a nitrogen-filled glovebox, add 4-chloro-1-(2,6-diisopropylphenyl)-1H-pyrazole (1.0 mmol, 1.0 equiv), 2-methylphenylboronic acid (1.5 mmol, 1.5 equiv), XPhos Pd G2 (0.02 mmol, 2 mol%), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv) to a vial.
-
Add toluene (4 mL) and water (0.5 mL).
-
Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C in a preheated aluminum heating block and stir vigorously for 12-24 hours.
-
Monitor the reaction by LC-MS. Due to the hindered nature of the substrates, longer reaction times are expected.
-
Upon completion, cool the reaction and perform an aqueous workup and purification as detailed in Protocol 1.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues and provides logical solutions.[18][21][27]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently active catalyst system.3. Boronic acid decomposition. | 1. Ensure rigorous degassing; use fresh, high-quality catalyst.2. Switch to a more active system (e.g., Pd(OAc)₂/SPhos or a palladacycle).3. Use the boronic acid pinacol ester, which is more stable. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction temperature too high. | 1. Improve degassing technique.2. Reduce the reaction temperature and monitor for slower, cleaner conversion. |
| Dehalogenation of Starting Material | 1. Catalyst deactivation pathway.2. Presence of protic impurities. | 1. Screen different ligands; sometimes a less electron-rich ligand can suppress this side reaction.2. Use anhydrous solvents and dry the base before use. |
| Product is Difficult to Purify | Co-elution with boronic acid byproducts or triphenylphosphine oxide. | 1. After workup, wash the organic layer with 1M NaOH to remove excess boronic acid.2. For reactions using PPh₃, consider switching to a ligand that generates a water-soluble phosphine oxide. |
Conclusion
The Suzuki-Miyaura cross-coupling is an exceptionally powerful and versatile method for the synthesis and functionalization of pyrazole derivatives. Its broad applicability and high functional group tolerance have cemented its role as a go-to reaction in both academic research and industrial drug development. By carefully considering the mechanistic principles and judiciously selecting the catalyst, base, and solvent, chemists can efficiently access a vast chemical space of novel pyrazole-containing molecules, accelerating the discovery of new therapeutics and advanced materials.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Suzuki reaction. In Wikipedia. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]
- Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(28), 9253–9264. [Link]
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
- Rabhi, C., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(5), 976. [Link]
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
- Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
- Pyrazole and its Derivatives: Chemistry and Biological Importance. Bentham Science. [Link]
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Effect of solvent on the Suzuki reaction.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]
- Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect. [Link]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
- How can I solve my problem with Suzuki coupling?
- Synthesis of 1-(Methylsulfonylmethyl)
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Struggling with Suzuki Reaction. Reddit. [Link]
- An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
Sources
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- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
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- 11. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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- 24. ccspublishing.org.cn [ccspublishing.org.cn]
- 25. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 27. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-methyl-1H-pyrazole-5-carboxamide
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical scaffold. Pyrazole carboxamides are prominent in numerous pharmaceuticals and agrochemicals, making their efficient synthesis a critical task.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and improve your experimental outcomes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. We delve into the causality behind these issues and provide actionable, step-by-step protocols to resolve them.
Q1: My overall yield for this compound is consistently low. What are the most common causes and how can I fix this?
Low yield is the most frequent issue and can arise at several stages. The most prevalent synthetic strategy involves the formation of a 1-methyl-1H-pyrazole-5-carboxylic acid precursor, followed by an amide coupling step.[1][2] Let's break down the potential failure points along this path.
A1: The problem can be traced to one of three areas: (1) Purity of the 1-methyl-1H-pyrazole-5-carboxylic acid precursor, (2) Inefficient amide bond formation, or (3) Suboptimal workup and purification.
A logical workflow for diagnosing the source of low yield is essential.
Sources
Technical Support Center: Troubleshooting Side Reactions in Pyrazole-5-Carboxamide Synthesis
Welcome to the technical support center for the synthesis of pyrazole-5-carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important chemical scaffold. Pyrazole-5-carboxamides are a cornerstone in modern pharmacology, forming the core of numerous insecticides, fungicides, and blockbuster drugs.[1] However, their synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification, reduce yields, and introduce unforeseen impurities.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues encountered during your experiments. We will explore the causality behind these problems and provide robust, validated protocols to steer your synthesis toward success.
General Synthetic Workflow
The most versatile and commonly employed strategy for synthesizing 1,3-disubstituted pyrazole-5-carboxamides involves a multi-step sequence.[2][3] This approach allows for late-stage diversification of the amide group, making it ideal for building compound libraries. The core workflow is outlined below.
Caption: General workflow for pyrazole-5-carboxamide synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might observe during your synthesis. Each answer delves into the underlying chemical principles and provides actionable advice.
Q1: My reaction to form the pyrazole ring produced a mixture of two isomers that are very difficult to separate by chromatography. What went wrong?
This is a classic and highly common issue of regioselectivity . When a non-symmetrical 1,3-dicarbonyl compound reacts with a mono-substituted hydrazine (e.g., methylhydrazine), the initial condensation can occur at either of the two carbonyl groups, leading to two different pyrazole regioisomers.[4]
Causality: The reaction proceeds through a hydrazone intermediate. The initial nucleophilic attack by the substituted (-NRH) or unsubstituted (-NH2) nitrogen of the hydrazine dictates the final substitution pattern on the pyrazole ring. The relative reactivity of the two carbonyls and the steric/electronic nature of the hydrazine substituent determine the ratio of isomers.[5]
Caption: Competition between C-amidation and N-acylation.
Solutions:
-
Control Reactivity: Avoid converting the carboxylic acid to the highly reactive acyl chloride if possible. Use a standard coupling reagent like HATU or HBTU, which generates a slightly less reactive active ester. [6]* Temperature Control: Perform the reaction at 0 °C before allowing it to slowly warm to room temperature. Lower temperatures favor the more nucleophilic primary amine over the pyrazole nitrogen.
-
Order of Addition: Add the coupling reagent to the carboxylic acid first to allow the active ester to form before adding the amine.
-
Protecting Groups: In challenging cases, the pyrazole N-H can be protected (e.g., with a BOC or SEM group) prior to coupling and deprotected afterwards, although this adds steps to the synthesis.
Q3: My amide coupling reaction with EDC is messy. I have a lot of insoluble white precipitate, and the yield of my desired amide is low.
The precipitate is likely dicyclohexylurea (DCU) or a related urea byproduct, and the low yield is often due to the formation of a stable N-acylurea side product. Causality: Carbodiimides like DCC or EDC react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. [7]This intermediate is intended to react with the amine. However, it can also undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and consumes your starting material. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is critical to prevent this. These additives rapidly trap the O-acylisourea to form a more stable HOBt/HOAt active ester, which then cleanly reacts with the amine. [6] Solutions:
-
Always Use an Additive: Never run a carbodiimide coupling without an additive. Add 1.0-1.2 equivalents of HOBt or HOAt to the reaction along with the EDC. This minimizes N-acylurea formation and also helps to reduce potential racemization of chiral centers. [7]* Choose a Different Reagent: For difficult couplings (e.g., with sterically hindered amines or electron-poor acids), phosphonium (PyBOP) or uronium/aminium (HATU, HBTU) reagents are often more efficient and generate byproducts that are more soluble, simplifying purification. [8]
Frequently Asked Questions (FAQs)
Q: What is the best general method for activating the pyrazole-5-carboxylic acid for amide coupling?
There is no single "best" method, as the optimal choice depends on the substrate's reactivity, steric hindrance, and scale.
-
Acyl Chloride Method: (using SOCl₂ or oxalyl chloride) This method is robust, inexpensive, and effective for simple, stable substrates. However, the high reactivity of the acyl chloride can exacerbate side reactions like N-acylation and may not be compatible with sensitive functional groups. [5]* Carbodiimide Reagents (EDC/HOBt): This is a very common, cost-effective method for routine couplings. It is generally mild, but can be sluggish with challenging substrates and requires the HOBt additive to avoid side reactions. [6][7]* Uronium/Aminium Reagents (HATU, HBTU): These are highly efficient and fast-acting reagents, often considered the "gold standard" for difficult couplings, including those prone to racemization or involving unreactive partners. [6]They are more expensive but often give superior yields and cleaner reactions. Be mindful not to use a large excess, as they can react with the amine to form a guanidinium byproduct. [8] Q: Why is a non-nucleophilic base like DIPEA or triethylamine required in the coupling step?
Amide coupling reactions often involve the hydrochloride or trifluoroacetate salt of the amine starting material. A base is required to liberate the free, nucleophilic amine. Furthermore, the coupling process itself generates acidic byproducts. A tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used because it is sterically hindered and non-nucleophilic, meaning it will act as a proton scavenger without competing with the primary/secondary amine in reacting with the activated acid. [6] Q: Can I skip the ester hydrolysis step and directly convert the pyrazole-5-ester to the amide?
Direct amidation of esters is possible but typically requires harsh conditions (e.g., high temperatures, strong Lewis acids, or specific aminolysis reagents) that may not be compatible with complex molecules. The two-step process of hydrolysis followed by amide coupling is far more general, reliable, and proceeds under milder conditions, making it the standard approach in medicinal chemistry. [2][3]
Summary of Troubleshooting Strategies
| Problem / Observation | Probable Side Reaction | Primary Cause | Recommended Solution(s) |
| Mixture of inseparable isomers | Formation of Regioisomers | Non-selective cyclocondensation | Use fluorinated solvents (TFE, HFIP); redesign starting materials for symmetry. [5] |
| Byproduct with mass = (Acid+Acyl) | N-Acylation of Pyrazole Ring | Nucleophilic attack by pyrazole N2 | Use less reactive coupling agents (HATU > EDC > Acyl Chloride); lower reaction temp (0 °C). [9] |
| Insoluble precipitate with EDC/DCC | N-Acylurea Formation | Rearrangement of O-acylisourea | Always add HOBt or HOAt (1.1 eq) to the reaction. |
| Amine consumed but no product (HATU) | Guanidinium Byproduct | Excess coupling reagent reacting with amine | Use coupling reagent stoichiometrically (1.0-1.1 eq relative to the acid). [8] |
| Stalled or incomplete reaction | Poor Acid Activation | Steric hindrance; low nucleophilicity | Switch to a more powerful coupling reagent (e.g., HATU); increase temperature; extend reaction time. [6] |
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
This protocol is adapted from methodologies that prioritize regiochemical control during the initial pyrazole synthesis. [2][5]
-
Setup: To a solution of 1,3-diphenyl-1,3-propanedione (1.0 eq) in 2,2,2-trifluoroethanol (TFE, approx. 0.2 M), add phenylhydrazine (1.1 eq).
-
Reaction: Add glacial acetic acid (0.1 eq) as a catalyst.
-
Heating & Monitoring: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting diketone is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and remove the TFE under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired regioisomer.
Protocol 2: Saponification of a Pyrazole-5-Carboxylate Ester
This protocol details the hydrolysis of the ester to the carboxylic acid, a crucial step before amide coupling. [3]
-
Setup: Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the reaction by TLC until all starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. The product is often pure enough for the next step without further purification. [3]
Protocol 3: Amide Coupling via HATU
This protocol uses a highly efficient uronium-based coupling reagent suitable for a wide range of substrates. [6]
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve the pyrazole-5-carboxylic acid (1.0 eq), the desired amine (1.2 eq), and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.
References
- Kim, J. S., et al. (2012). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Bulletin of the Korean Chemical Society, 33(4), 1353-1358. [Link]
- Kim, J. S., et al. (2011). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling.
- Wang, Z., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 24(15), 2729. [Link]
- Krasavin, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(23), 16935. [Link]
- Pazenok, S., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 77(13), 5586-5595. [Link] [5]9. Wang, B-L., et al. (2023). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. [Link] [1]10. Katritzky, A. R., et al. (2000). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]
- Adhikari, N., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 24(3), 859-863. [Link]
- Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505–3508. [Link]
- Adhikari, S., et al. (2016). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry Letters, 26(18), 4437-4441. [Link] [7]14. HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link] [11]15. The Organic Chemistry Tutor. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. [Link]
- Patel, M. P., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 948-954. [Link] [8]17. Galenko, E., et al. (2022). Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 868-910. [Link]
- Yilmaz, I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137901. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]
- Bensaber, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1344. [Link] [4]27. Hassan, A. S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 868-910. [Link]
- Lamy, E., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link] [13]29. MaChemGuy. (2016, July 27). 11 Ester (and Amide) Hydrolysis. YouTube. [Link] [14]30. Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles : A Review. Environmental Science: An Indian Journal, 17(10). [Link]
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- 9. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
1-methyl-1H-pyrazole-5-carboxamide solubility issues and solutions
Welcome to the technical support center for 1-methyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. By providing a combination of theoretical background, practical troubleshooting, and detailed protocols, we aim to facilitate the smooth execution of your experiments.
Introduction: Understanding the Solubility Challenge
This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. A common hurdle encountered with pyrazole derivatives is their limited aqueous solubility, which can complicate in vitro and in vivo studies. For instance, a structurally related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, exhibits an aqueous solubility of only 31.6 µg/mL at pH 7.4, highlighting the potential for solubility issues within this chemical family[1]. This guide will provide you with the necessary tools and knowledge to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: The limited aqueous solubility of many pyrazole-carboxamides is primarily due to their molecular structure. The pyrazole ring system, while containing nitrogen atoms capable of hydrogen bonding, is part of a larger, relatively non-polar scaffold. In aqueous solutions at or near neutral pH, the molecule exists in its neutral form, which has a tendency to self-associate and precipitate rather than interact with water molecules.
Q2: What is the recommended solvent for creating a high-concentration stock solution?
A2: For creating a high-concentration stock solution of this compound, 100% dimethyl sulfoxide (DMSO) is the recommended solvent. It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. For related pyrazole benzamides, stock solutions in the range of 10-50 mM in DMSO are commonly prepared for cell-based assays[2].
Q3: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of DMSO. To address this, you can try the following:
-
Lower the final concentration: Your target concentration in the assay may be too high.
-
Increase the percentage of DMSO in the final solution: However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration consistent across all treatments and not exceed 0.5% (v/v) for most cell-based assays[2].
-
Use a co-solvent system: A mixture of solvents can improve solubility.
-
Adjust the pH of your buffer: The solubility of pyrazoles can be pH-dependent.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be an effective method to aid dissolution, particularly when preparing stock solutions or working with co-solvent systems. However, it is crucial to be aware of the thermal stability of this compound. Prolonged or excessive heating could lead to degradation. Always use the lowest effective temperature and check for any signs of decomposition (e.g., color change).
Troubleshooting Guide
This section provides a more in-depth approach to resolving solubility issues you may encounter.
Issue 1: Compound is Insoluble or Poorly Soluble in Common Organic Solvents
While DMSO is generally effective, you may encounter difficulties. The following table provides a qualitative guide to the expected solubility of this compound in various solvents, based on general principles for similar heterocyclic compounds.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for primary stock solutions. |
| Dimethylformamide (DMF) | High | A good alternative to DMSO. |
| Methanol | Moderate | Can be used, especially in co-solvent systems. |
| Ethanol | Moderate | Another useful co-solvent. |
| Acetonitrile | Low to Moderate | May require warming. |
| Water | Very Low | Expected to be poorly soluble at neutral pH. |
| Aqueous Buffers (e.g., PBS) | Very Low | Similar to water, solubility is expected to be minimal. |
Issue 2: Precipitation Upon Dilution in Aqueous Media
This is the most frequent challenge. The following workflow can help you systematically troubleshoot this problem.
Caption: Troubleshooting workflow for precipitation in aqueous buffers.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C5H7N3O) is 125.13 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 125.13 g/mol * (1000 mg / 1 g) = 1.25 mg
-
-
Weigh the compound: Accurately weigh out 1.25 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Solubilization using a Co-Solvent System
Objective: To improve the solubility of this compound in an aqueous buffer for in vitro assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Ethanol (absolute)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Prepare an intermediate dilution: Dilute the 10 mM DMSO stock solution 1:10 in absolute ethanol to create a 1 mM intermediate solution. This intermediate solution will be 10% DMSO and 90% ethanol.
-
Final dilution in aqueous buffer: Add the 1 mM intermediate solution to your aqueous buffer to achieve the desired final concentration. For example, to achieve a 10 µM final concentration, you would add 10 µL of the 1 mM intermediate solution to 990 µL of your aqueous buffer.
-
Final solvent concentration: The final solvent concentration in this example would be 0.1% DMSO and 0.9% ethanol, which is generally well-tolerated by most cell lines.
-
Vortex immediately: It is critical to vortex the final solution immediately after adding the intermediate solution to prevent precipitation.
Protocol 3: pH-Dependent Solubilization
Rationale: Pyrazoles are weakly basic and can be protonated in acidic conditions to form more soluble salts. This property can be leveraged to increase aqueous solubility.
Caption: pH-dependent equilibrium of this compound.
Experimental Approach:
-
Prepare acidic buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0).
-
Test solubility: Attempt to dissolve a known amount of this compound in each buffer.
-
Determine the optimal pH: Identify the lowest pH at which the compound dissolves at your desired concentration.
-
Neutralization (optional): If your experiment requires a neutral pH, you can carefully neutralize the acidic solution with a base (e.g., NaOH) just before use. Be aware that the compound may precipitate upon neutralization if the concentration is too high.
Advanced Solubilization Strategies
For particularly challenging applications, such as high-concentration formulations for in vivo studies, more advanced techniques may be necessary.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility[3].
-
Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state. This can create an amorphous form of the compound, which is more readily soluble than its crystalline form[3].
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate[4][5].
These advanced methods typically require specialized equipment and expertise in pharmaceutical formulation.
References
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [URL: available through search]
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2754492]
- Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24727489/]
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [URL: available through search]
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. [URL: available through search]
- 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700590]
- 1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/643158]
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299824/]
- 1-Methyl-1H-pyrazole-5-carboxylic acid 97 16034-46-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/722138]
- Optimizing the Formulation of Poorly Water-Soluble Drugs. Request PDF. [URL: available through search]
- Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers. Benchchem. [URL: available through search]
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Benchchem. [URL: available through search]
- 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/265696]
- 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33351642/]
- Design, Synthesis and Biological Evaluation of this compound Derivatives as Novel Anti-Prostate Cancer Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33530869/]
- 1H-Pyrazole-5-carboxamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15239624]
- Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K.
- Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21412841/]
- Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25554922/]
- 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-. US EPA. [URL: available through search]
Sources
- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3 | CID 2754492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amidation of Pyrazole Carboxylic Acids
Welcome to the Technical Support Center for the amidation of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to not only solve common experimental issues but also to proactively optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the amidation of pyrazole carboxylic acids:
Q1: My amidation reaction is not going to completion. What are the most common reasons for this?
There are several potential reasons for an incomplete amidation reaction. The most common culprits are inefficient activation of the carboxylic acid, insufficient reactivity of the amine, or suboptimal reaction conditions. It is also crucial to ensure the purity of your starting materials and the use of anhydrous solvents, as water can hydrolyze activated intermediates.
Q2: I am observing the formation of a significant amount of a urea byproduct. How can I avoid this?
The formation of a urea byproduct is a common issue when using carbodiimide coupling reagents like DCC or EDC. This occurs when the O-acylisourea intermediate rearranges to a stable N-acylurea. To minimize this side reaction, it is highly recommended to use an additive such as 1-hydroxybenzotriazole (HOBt).[1][2] HOBt traps the O-acylisourea to form a more stable and reactive HOBt ester, which is less prone to rearrangement and reacts efficiently with the amine.[1][2]
Q3: My chiral pyrazole carboxylic acid is epimerizing during the coupling reaction. What can I do to prevent this?
Epimerization is a significant concern when working with chiral carboxylic acids, particularly those with a stereocenter at the α-position. The use of onium salt-based coupling reagents like HATU or HBTU is generally preferred over carbodiimides in these cases, as they are known to suppress racemization.[3][4] Additionally, the choice of base is critical; non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) are recommended over smaller amines like triethylamine (TEA).
Q4: How do I choose the right coupling reagent for my specific pyrazole carboxylic acid and amine?
The choice of coupling reagent depends on several factors, including the steric hindrance of the substrates, the presence of sensitive functional groups, and the potential for epimerization. For simple, unhindered substrates, EDC in combination with HOBt is often a cost-effective choice.[4] For more challenging couplings involving hindered amines or acids, or for chiral substrates, the more reactive onium salt reagents like HATU or PyBOP are recommended.[4]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to troubleshooting common problems encountered during the amidation of pyrazole carboxylic acids.
Issue 1: Low or No Product Yield
A low yield of the desired pyrazole amide is a frequent challenge. The following flowchart outlines a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for low or no product yield.
In-depth Explanation:
-
Reagent Quality: The purity of your pyrazole carboxylic acid and amine is paramount. If the amine is provided as a hydrochloride salt, it must be neutralized with a base to liberate the free amine for reaction.[5]
-
Carboxylic Acid Activation: The carboxylic acid must be activated to a more electrophilic species to react with the amine.[6] With carbodiimide reagents like EDC, the initially formed O-acylisourea is highly reactive but can also undergo an intramolecular rearrangement to a stable N-acylurea, which is unreactive towards the amine. The addition of HOBt intercepts the O-acylisourea to form an active ester that is more stable to rearrangement but still highly reactive with the amine.[7] Onium salt reagents like HATU directly form a highly reactive OAt-ester.[8]
-
Reaction Conditions: The choice of solvent and base is crucial. Polar aprotic solvents like DMF and DCM are generally preferred.[9] A non-nucleophilic base, such as DIPEA, is used to neutralize any acid generated during the reaction without competing with the desired amine nucleophile.[9] The pH of the reaction should be maintained to ensure the amine is in its free, nucleophilic form and not protonated.[5]
-
Work-up and Purification: Pyrazole amides can sometimes be challenging to purify. If the product is basic, it may streak on silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.[10] Alternatively, recrystallization or purification via reverse-phase chromatography can be effective.
Issue 2: Formation of Side Products
Besides the urea byproduct mentioned in the FAQs, other side reactions can occur.
-
Anhydride Formation: If the activation of the carboxylic acid is slow, two molecules of the activated acid can react to form an anhydride. This is more common when the amine is not sufficiently nucleophilic or is present in low concentration.
-
Reaction with Solvent: In some cases, the activated carboxylic acid can react with the solvent, especially if a nucleophilic solvent is used.
To minimize these side reactions, ensure that the amine is added to the reaction mixture shortly after the activation of the carboxylic acid. Using the correct stoichiometry of reagents is also critical.
Experimental Protocols
Below are detailed, step-by-step protocols for the amidation of pyrazole carboxylic acids using two common methods.
Protocol 1: Amidation using EDC and HOBt
This protocol is a reliable and cost-effective method for many pyrazole carboxylic acids.
Materials:
-
Pyrazole carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the pyrazole carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HOBt (1.2 eq) and the amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amidation using HATU
This protocol is recommended for sterically hindered substrates or when there is a risk of epimerization.[4]
Materials:
-
Pyrazole carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the pyrazole carboxylic acid (1.0 eq) and HATU (1.2 eq) and dissolve in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
The following table provides a general comparison of common coupling reagents used for the amidation of pyrazole carboxylic acids.
| Coupling Reagent | Additive | Base | Relative Reactivity | Cost | Key Advantages | Common Issues |
| EDC | HOBt | DIPEA/TEA | Moderate | Low | Good for simple substrates, water-soluble byproduct.[1] | Risk of N-acylurea formation, potential for epimerization.[1] |
| DCC | HOBt | DIPEA/TEA | Moderate | Low | Inexpensive. | Dicyclohexylurea byproduct is often difficult to remove.[1] |
| HBTU | None | DIPEA | High | Medium | Good balance of reactivity and cost, low epimerization.[3][4] | Can react with the amine if used in excess.[1] |
| HATU | None | DIPEA | Very High | High | Highly reactive, excellent for hindered substrates, very low epimerization.[3][4] | Higher cost. |
| PyBOP | None | DIPEA | High | High | Similar to HBTU, low epimerization.[4] | Byproduct can be difficult to remove. |
Mechanistic Insights
Understanding the mechanism of amide bond formation is key to optimizing your reaction.
Caption: Comparison of amidation mechanisms.
As illustrated, the carbodiimide pathway involves a key O-acylisourea intermediate which can either proceed to the desired active ester with HOBt or rearrange to an undesired N-acylurea. The onium salt pathway with HATU provides a more direct route to a highly reactive OAt active ester, minimizing the potential for side reactions.[8]
References
- Aapptec Peptides. Coupling Reagents.
- ResearchGate. Coupling Reagents.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130.
- Piotr, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10337–10352.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130.
- Fisher Scientific. Amide Synthesis.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- De, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(49), 6875-6878.
- Chemistry For Everyone. (2025). What Is The Detailed Mechanism Of Amide Bond Formation?. YouTube.
- Ali, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360.
- Perrin, D. M. (2019). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 24(18), 3373.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- De, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.
- Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
- Organic Reaction Workup Formulas for Specific Reagents.
- Common Organic Chemistry. Amine to Amide Mechanism - HATU.
- Common Organic Chemistry. Amine to Amide (Coupling) - HATU.
- Ilhan, I. O., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of enzyme inhibition and medicinal chemistry, 23(6), 895–900.
- ResearchGate. Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465.
Sources
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- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid regioisomer formation in pyrazole synthesis
A Guide to Controlling Regioselectivity and Avoiding Isomer Formation
Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is dedicated to one of the most persistent issues in the synthesis of substituted pyrazoles: the formation of regioisomers.
The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] While efficient, the use of unsymmetrical 1,3-dicarbonyls often leads to a mixture of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Since different regioisomers can possess vastly different biological activities and physical properties, achieving high regioselectivity is paramount for applications in drug discovery and materials science.[3]
This guide provides troubleshooting strategies and answers to frequently asked questions to help you gain precise control over your pyrazole synthesis.
Troubleshooting Guide: Optimizing for a Single Regioisomer
This section is for researchers who are currently observing the formation of regioisomeric mixtures and need actionable strategies to improve the selectivity of their reaction.
Problem: My pyrazole synthesis is yielding a mixture of regioisomers. How can I favor the formation of the desired isomer?
Answer: The formation of regioisomers stems from the initial nucleophilic attack of the substituted hydrazine on one of two different carbonyl carbons of the unsymmetrical 1,3-dicarbonyl compound.[4][5] To control the outcome, you must influence which of these competing pathways is favored. This can be achieved by systematically modifying your reaction conditions and, if necessary, the reactants themselves.
The logical workflow for troubleshooting this issue is outlined below.
Caption: General mechanism showing two competing pathways leading to regioisomers.
Q2: What are the primary factors that control regioselectivity in the Knorr pyrazole synthesis?
A2: The regioselectivity is primarily governed by a combination of four factors:
-
Steric Effects: Bulky groups on either reactant can block attack at the nearest carbonyl carbon. [3]2. Electronic Effects: Electron-withdrawing groups on the dicarbonyl activate the adjacent carbonyl for nucleophilic attack. [2]3. Reaction pH: The acidity of the medium can change the nucleophilicity of the two different nitrogen atoms in the substituted hydrazine. [3]4. Solvent: The choice of solvent can dramatically influence the reaction pathway, with non-nucleophilic fluorinated alcohols often providing the highest selectivity. [3][6]
Q3: How can I predict which regioisomer will be the major product?
A3: Prediction relies on assessing the relative nucleophilicity of the hydrazine nitrogens and the relative electrophilicity of the dicarbonyl carbons.
-
Hydrazine Nucleophilicity: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine (R-NH-NH₂) is different. For phenylhydrazine , the terminal -NH₂ group is more nucleophilic. For methylhydrazine , the substituted N-H group is the more nucleophilic nitrogen. [6]* Carbonyl Electrophilicity: The more electrophilic carbonyl carbon is the one that is less sterically hindered and/or adjacent to an electron-withdrawing group.
General Rule: The initial attack will likely involve the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic carbon of the 1,3-dicarbonyl. By analyzing both reactants, you can make an educated prediction of the major regioisomer.
Q4: Are there modern catalytic methods that offer better regioselectivity?
A4: Yes, while the Knorr synthesis is a workhorse, several modern methods have been developed to provide exclusively or almost exclusively one regioisomer. These include:
-
Iron- and Ruthenium-catalyzed routes using different starting materials like diarylhydrazones and diols, which can offer high regioselectivity. [7]* [3+2] Cycloaddition reactions , for instance, between sydnones and alkynes, which can be guided by catalysts to produce specific pyrazole isomers. [8]* Multi-component reactions where conditions are optimized to favor a single product through a cascade of reactions. [9]* Reactions using β-enamino diketones , which can provide excellent regiochemical control based on the reaction conditions employed. [7] These newer methods often provide access to complex pyrazoles that are difficult to synthesize selectively using traditional approaches.
Data & Protocols
Table 1: Effect of Solvent on Regioselectivity
This table summarizes the profound impact of solvent choice on the regiomeric ratio of pyrazoles formed from various 1,3-diketones and methylhydrazine. Data is adapted from Fustero, S. et al. (2008). [6]
| Entry | 1,3-Diketone (R¹) | Solvent | Regioisomeric Ratio (A : B)¹ |
|---|---|---|---|
| 1 | CF₃ | EtOH | 50 : 50 |
| 2 | CF₃ | TFE | 85 : 15 |
| 3 | CF₃ | HFIP | 97 : 3 |
| 4 | C₂F₅ | EtOH | 50 : 50 |
| 5 | C₂F₅ | HFIP | 98 : 2 |
| 6 | Phenyl | EtOH | 50 : 50 |
| 7 | Phenyl | HFIP | 99 : 1 |
¹Isomer A has the N-methyl group adjacent to the R² substituent (typically an aryl group in the cited study), while Isomer B has the N-methyl group adjacent to the R¹ substituent.
Experimental Protocol: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)pyrazole using HFIP
This protocol provides a method for achieving high regioselectivity based on the principles discussed. [2][6] Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in HFIP (approx. 0.2 M concentration).
-
Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the stirred solution at room temperature. The addition should be done dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically a few hours).
-
Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess the isomeric purity. The major product will be the 1,5-regioisomer, where the methylhydrazine's more nucleophilic nitrogen attacks the more electrophilic carbonyl adjacent to the -CF₃ group.
References
- Slideshare. (2014). Knorr Pyrazole Synthesis (M. Pharm). [Link]
- Slideshare. (2015). knorr pyrazole synthesis. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- Fustero, S., Román, R., Sanz-Cervera, J. F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Aggarwal, S., Kumar, R., & Singh, P. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(12), 19720-19744. [Link]
- Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
- National Center for Biotechnology Information. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed. [Link]
- ResearchGate. (2008).
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Stability of 1-methyl-1H-pyrazole-5-carboxamide in solution
Validation Principle: This method is considered "stability-indicating" if the chromatograms from the forced degradation study show that all degradation product peaks are baseline-resolved from the main compound peak. The PDA detector should be used to confirm the peak purity of the parent compound in the presence of its degradants. [14]
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Technical Support Center: Overcoming Poor Permeability in Pyrazole-Based Drug Candidates
A Guide for Drug Discovery and Development Scientists
Introduction: The Pyrazole Permeability Paradox
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous blockbuster drugs targeting a wide array of diseases.[1][2][3][4] Its versatility in forming key interactions with biological targets, coupled with its metabolic stability, makes it a "privileged scaffold" in drug design.[3][5][6] However, this structural asset can also present a significant hurdle: poor membrane permeability. Many promising pyrazole-based candidates stall in development due to their inability to efficiently cross biological membranes, leading to poor absorption and bioavailability.[7][8]
This guide, designed for researchers, scientists, and drug development professionals, provides a centralized resource for diagnosing and overcoming permeability challenges in pyrazole-containing compounds. As Senior Application Scientists, we have curated field-proven insights and detailed experimental protocols to help you navigate this complex issue.
Part 1: Frequently Asked Questions (FAQs) - The "Why" and "What Next"
Q1: Why do my pyrazole-based compounds exhibit low permeability?
A1: The permeability of a compound is a delicate balance of several physicochemical properties. For pyrazole derivatives, poor permeability often stems from:
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High Polarity and Hydrogen Bonding Capacity: The pyrazole ring itself contains two adjacent nitrogen atoms, one of which can act as a hydrogen bond donor and the other as an acceptor.[1] While crucial for target binding, these features increase the polarity and the energy required to shed water molecules (desolvation penalty) before entering the lipophilic membrane core.
-
Low Lipophilicity: While sometimes used to reduce the lipophilicity of a parent molecule, the intrinsic ClogP of pyrazole is significantly lower than that of a benzene ring.[1] Substituents on the pyrazole ring heavily influence the overall lipophilicity (expressed as LogP or LogD), a key driver of passive diffusion.[8][9][10]
-
Molecular Rigidity and Size: Extensive substitution or fusion with other ring systems can increase molecular weight and rigidity, hindering passage through the fluid mosaic of the cell membrane.
-
Potential for Efflux: Some pyrazole structures may be recognized by efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing net absorption.[11][12]
Q2: My compound has a favorable LogP, but still shows poor permeability in Caco-2 assays. What's going on?
A2: This is a classic scenario that highlights the difference between passive diffusion potential (suggested by LogP) and the complex reality of cellular transport. Here are the likely culprits:
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Efflux Transporter Substrate: Your compound is likely being actively pumped out of the Caco-2 cells. Caco-2 cells are known to express a variety of efflux transporters.[13] A high efflux ratio (Papp B-A / Papp A-B > 2) is a strong indicator of this issue.
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Poor Aqueous Solubility: Even with high lipophilicity, a compound must first dissolve in the aqueous environment at the cell surface to create a concentration gradient for absorption. If solubility is very low, this can become the rate-limiting step.
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Metabolism by Caco-2 Cells: Caco-2 cells possess some metabolic enzymes.[14] While less extensive than in the liver, metabolism of your compound within the cells can reduce the amount detected on the basolateral side, leading to an artificially low permeability reading.
Q3: What are the first experimental steps I should take to diagnose a permeability problem?
A3: A tiered approach is most efficient. Start with high-throughput, simpler assays and progress to more complex, lower-throughput models as needed.
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PAMPA (Parallel Artificial Membrane Permeability Assay): This is your first-line screening tool.[15] It measures passive diffusion only, providing a clean assessment of a molecule's intrinsic ability to cross a lipid barrier without the complexities of transporters or metabolism.[11][15]
-
Caco-2 Permeability Assay: If PAMPA results are promising but in vivo absorption is still poor, or if you suspect active transport, the Caco-2 assay is the gold standard.[13][14] This cell-based model mimics the human intestinal epithelium and can provide data on both passive diffusion and active transport (including efflux).[12][13]
This initial screening cascade helps you quickly determine if the problem is fundamental (poor passive diffusion) or more complex (efflux, etc.).
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable strategies and detailed protocols to systematically address permeability issues.
Troubleshooting Low Permeability Data
| Observation | Potential Cause | Recommended Action |
| Low PAMPA & Low Caco-2 Permeability | Poor intrinsic passive permeability. | Focus on structural modification to optimize physicochemical properties (see SAR Guide below). |
| High PAMPA & Low Caco-2 Permeability | Compound is likely an efflux substrate.[11][12] | Perform bi-directional Caco-2 assay to confirm. If efflux is confirmed, consider structural modifications to disrupt recognition by transporters or co-dosing with an efflux inhibitor (in preclinical studies). |
| Low PAMPA & High Caco-2 Permeability | Compound may be a substrate for an active uptake transporter.[11][12] | This is a favorable scenario. Further investigation with specific transporter-expressing cell lines can confirm the mechanism. |
| Inconsistent Results Between Assays | Issues with compound solubility, stability in assay buffer, or non-specific binding to plates. | Check compound solubility and stability under assay conditions. Use mass spectrometry for quantification to ensure accuracy. |
Guide to Structure-Activity Relationship (SAR) for Improved Permeability
When poor passive diffusion is the root cause, rational structural modifications are necessary.
-
Modulating Lipophilicity:
-
Strategy: Systematically alter substituents to find the optimal LogD (typically in the 1-3 range for good permeability).[9]
-
Example: Replace a polar group (e.g., -COOH) with a less polar bioisostere (e.g., tetrazole) or add lipophilic groups (e.g., -CH3, -CF3, halogens) at positions that do not interfere with target binding.[16]
-
-
Reducing Hydrogen Bond Donors (HBDs):
-
Strategy: The number of HBDs is a critical parameter. Aim to reduce them where possible.
-
Example: N-methylation of a secondary amine or replacing an -OH group can significantly improve permeability.
-
-
Exploiting Intramolecular Hydrogen Bonds (IMHB):
-
Strategy: Introduce functional groups that can form an IMHB. This "chameleonic" effect masks polar groups, reducing the desolvation penalty and presenting a more lipophilic face to the membrane.[17][18][19][20]
-
Example: Designing a molecule where a hydroxyl group can form a hydrogen bond with a nearby nitrogen on the pyrazole ring can effectively "hide" its polarity during membrane transit.[19]
-
-
Prodrug Approaches:
-
Strategy: If the parent molecule's properties cannot be sufficiently optimized, a prodrug strategy can be employed.[21][22][23] This involves masking a problematic functional group with a promoiety that is cleaved in vivo to release the active drug.[23][24][25]
-
Example: An ester prodrug of a carboxylic acid can improve permeability; the ester is then cleaved by esterases in the blood or tissues to release the active acid.[24]
-
Experimental Workflow: A Tiered Permeability Assessment
The following diagram illustrates a logical workflow for assessing and troubleshooting permeability.
Caption: Tiered workflow for permeability assessment.
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive transcellular permeability of a test compound.[15]
Principle: This assay uses a 96-well plate system where a filter plate (donor) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[15] The test compound is added to the donor wells, and an acceptor plate containing buffer is placed below. The rate at which the compound diffuses from the donor to the acceptor compartment is measured.[15]
Step-by-Step Methodology:
-
Prepare Lipid Membrane: Coat the filter surface of a 96-well donor plate with 5 µL of a 1% solution of phosphatidylcholine in dodecane. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM. Include high permeability (e.g., Caffeine) and low permeability (e.g., Famotidine) controls.[15]
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS.
-
Start Assay: Add 150 µL of the donor solutions to the lipid-coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Papp): Use the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C]_A / [C]_eq) Where V_D and V_A are volumes of donor and acceptor wells, Area is the surface area of the filter, Time is incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess both passive and active transport (efflux) of a compound across a model of the intestinal epithelium.[13]
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express transporters similar to the small intestine.[13][14] By measuring the flux of a compound from the apical (A) to the basolateral (B) side and vice versa (B to A), one can determine both the apparent permeability and the extent of active efflux.[13]
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto semipermeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.[14]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer.[13] TEER values > 250 Ω·cm² typically indicate a well-formed, intact monolayer.
-
Prepare Dosing Solutions: Dissolve the test compound (typically at 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[13]
-
Apical to Basolateral (A→B) Transport:
-
Remove the culture medium from both sides of the Transwell inserts.
-
Add the dosing solution to the apical (top) compartment and fresh transport buffer to the basolateral (bottom) compartment.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Take samples from the basolateral compartment at specified time points for LC-MS/MS analysis.
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of wells, add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.
-
Incubate under the same conditions.
-
Take samples from the apical compartment for analysis.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate Papp for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration.
-
Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
Permeability Classification Criteria
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Interpretation |
| High | > 10 | High probability of good absorption.[14] |
| Moderate | 1 - 10 | Variable absorption, may be acceptable.[14] |
| Low | < 1 | Poor absorption likely, requires optimization.[14] |
References
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
- Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Semantic Scholar.
- Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium.
- Caco-2 Permeability Assay. Enamine.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
- Recent Advances in the Development of Pyrazole Deriv
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
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- Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
- Some examples of pyrazole based commercial drugs and bioactive molecules.
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
- Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. NIH.
- Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa. Springer.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. H1 Connect.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.
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Technical Support Center: Strategies for Mitigating Mammalian Cytotoxicity of Pyrazole Carboxamide Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxamide inhibitors. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you navigate and mitigate the common challenge of mammalian cytotoxicity associated with this important class of compounds. Our goal is to equip you with the knowledge and practical tools to develop safer and more effective inhibitors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when encountering cytotoxicity with their pyrazole carboxamide inhibitors.
Q1: My pyrazole carboxamide inhibitor is highly potent against its target, but it's also showing significant cytotoxicity in my mammalian cell lines. What are the likely mechanisms?
A1: This is a frequent challenge with this class of compounds. The observed cytotoxicity often stems from off-target effects, with mitochondrial dysfunction being a primary culprit. Several studies have shown that certain pyrazole carboxamide derivatives can inhibit mitochondrial respiration, leading to a dose-dependent decrease in cellular energy production.[1][2] This disruption of the mitochondrial electron transport chain can trigger a cascade of events, including the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential (ΔΨm), and ultimately, the induction of apoptosis.[3] While standard in vitro cytotoxicity assays might not always reveal this, specialized assays focusing on mitochondrial health are crucial for early detection.[1]
A2: This highlights a critical point in preclinical toxicology: standard cytotoxicity assays may not always predict in vivo toxicity. The discrepancy you observed is likely due to the specific mechanism of toxicity of your compound. Some 1-methyl-1H-pyrazole-5-carboxamide derivatives, for instance, have shown minimal effects in standard cell culture conditions but exhibit acute toxicity in rodent models.[1][2] This is because the toxicity is linked to the inhibition of mitochondrial respiration, which may not be immediately apparent in cells cultured in high-glucose media that can rely on glycolysis for energy. When these cells are forced to rely on oxidative phosphorylation (e.g., by using galactose-containing media), the cytotoxic effects of mitochondrial inhibitors become much more pronounced. Therefore, it is essential to incorporate appropriate in vitro predictors of in vivo toxicity, such as mitochondrial toxicity assays, early in your drug discovery pipeline.[1]
Q3: What are the key structural features of pyrazole carboxamides that are commonly associated with cytotoxicity?
A3: The structure-activity relationship (SAR) for cytotoxicity is complex and context-dependent. However, some general trends have been observed. The nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen play a crucial role.[4][5][6] For example, modifications to the aryl group attached to the carboxamide nitrogen can significantly impact both potency and cytotoxicity. While there isn't a universal "toxicophore" within the pyrazole carboxamide scaffold, highly lipophilic compounds may have a greater tendency to accumulate in mitochondrial membranes and cause disruption. It is crucial to systematically explore the SAR and the structure-cytotoxicity relationship (SCR) for your specific series of compounds.
Q4: Can I reduce the cytotoxicity of my lead compound without losing its on-target potency?
A4: Yes, this is a central goal of medicinal chemistry optimization. Several strategies can be employed. One common approach is to modify the compound's structure to improve its selectivity for the intended target over off-target mitochondrial proteins. This can involve exploring different substituents on the pyrazole and carboxamide moieties to fine-tune the electronic and steric properties of the molecule.[5][7] Another strategy is to alter the physicochemical properties of the compound, such as its lipophilicity and solubility, which can influence its distribution and accumulation in subcellular compartments like mitochondria.[8] Additionally, prodrug strategies can be explored to mask cytotoxic functionalities until the compound reaches its target tissue or cell type.
Q5: How important is it to consider the metabolic fate of my pyrazole carboxamide inhibitor?
A5: It is critically important. The metabolism of your compound can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to toxicity. The pyrazole ring itself can be subject to metabolic modifications, and the nature of the substituents will influence the metabolic pathways.[8] Therefore, early assessment of your compound's metabolic stability and the potential for reactive metabolite formation is a key step in de-risking your lead candidates.
Troubleshooting Guide: Addressing Cytotoxicity in Your Experiments
This section provides a structured approach to troubleshooting and understanding the cytotoxicity of your pyrazole carboxamide inhibitors.
Problem 1: High levels of cytotoxicity observed in initial screening assays.
Initial Assessment: Your primary goal is to confirm the cytotoxicity and begin to understand its general nature.
-
Workflow:
-
Confirm the finding: Repeat the cytotoxicity assay (e.g., MTT, MTS, or LDH release) with a fresh dilution of your compound to rule out experimental error.
-
Determine the IC50 for cytotoxicity: Perform a dose-response experiment to quantify the cytotoxic potential of your compound.
-
Assess cell morphology: Visually inspect the cells under a microscope after treatment. Look for signs of apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling, membrane rupture).
-
-
Causality and Explanation: High cytotoxicity at low concentrations suggests a potent off-target effect. The morphological assessment can provide initial clues as to the mode of cell death.
-
Diagram: Initial Cytotoxicity Assessment Workflow
Caption: Workflow for the initial assessment of observed cytotoxicity.
Problem 2: Suspected mitochondrial toxicity.
In-depth Investigation: If you suspect mitochondrial involvement, a series of targeted assays are necessary to confirm this and elucidate the mechanism.
-
Workflow:
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Use a fluorescent dye like JC-1, TMRM, or TMRE to assess changes in the mitochondrial membrane potential. A loss of ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis.
-
Cellular Respiration Assay: Employ techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR). This will reveal if your compound inhibits the electron transport chain.
-
Reactive Oxygen Species (ROS) Production Assay: Use probes like MitoSOX Red or DCFDA to measure the generation of mitochondrial superoxide or general cellular ROS. Inhibition of the electron transport chain can lead to increased ROS production.
-
ATP Production Assay: Quantify cellular ATP levels to determine the impact of your inhibitor on the cell's energy status.
-
-
Causality and Explanation: A positive result in these assays strongly suggests that your compound's cytotoxicity is mediated through mitochondrial dysfunction. For example, a decrease in OCR coupled with a loss of ΔΨm and an increase in ROS is a classic sign of an electron transport chain inhibitor.[1][2]
-
Diagram: Investigating Mitochondrial Toxicity
Caption: Key assays for confirming mitochondrial toxicity.
Problem 3: Evidence of apoptosis.
Confirmation and Pathway Analysis: If initial observations or mitochondrial assays point towards apoptosis, further investigation is needed to confirm this mode of cell death.
-
Workflow:
-
Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a fluorogenic or colorimetric substrate.[3]
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic (PI positive) cells.
-
DNA Fragmentation Analysis: Assess for the characteristic laddering of DNA fragments on an agarose gel or use a TUNEL assay.
-
-
Causality and Explanation: Activation of caspases is a hallmark of apoptosis.[3] The results from these assays will provide definitive evidence of apoptotic cell death and can help to stage the apoptotic process.
-
Diagram: Apoptosis Confirmation Workflow
Caption: A stepwise approach to confirming apoptosis.
Medicinal Chemistry Strategies to Reduce Cytotoxicity
Once the mechanism of cytotoxicity is better understood, you can employ rational medicinal chemistry strategies to mitigate these off-target effects.
| Strategy | Rationale | Key Considerations |
| 1. Modulate Lipophilicity | Highly lipophilic compounds may preferentially accumulate in mitochondrial membranes, leading to non-specific toxicity. Reducing lipophilicity can decrease this accumulation. | Balance the need for reduced lipophilicity with the potential impact on cell permeability and on-target potency. |
| 2. Introduce Polar Groups | Strategic introduction of polar functional groups can alter the subcellular distribution of the compound, potentially reducing its concentration in mitochondria. | The position of the polar group is critical to avoid disrupting key interactions with the target protein. |
| 3. Bioisosteric Replacement | Replace moieties associated with toxicity with bioisosteres that have a lower liability for mitochondrial inhibition or the formation of reactive metabolites. | The bioisosteric replacement should maintain the necessary electronic and steric properties for on-target activity. |
| 4. Block Metabolic Hotspots | Identify sites on the molecule that are prone to metabolic modification leading to reactive metabolites and block these positions (e.g., through fluorination or deuteration). | This requires an understanding of the compound's metabolism, which can be investigated using in vitro metabolic stability assays. |
| 5. Structure-Guided Design | If the structures of your target and key off-targets are known, you can design modifications that enhance selectivity by exploiting differences in the binding pockets. | This is a powerful but resource-intensive approach that relies on the availability of structural information. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to assess the cytotoxicity of your pyrazole carboxamide inhibitors.
Protocol 1: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
-
Principle: JC-1 is a ratiometric fluorescent dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with your pyrazole carboxamide inhibitor at various concentrations for the desired time. Include a vehicle control and a positive control for depolarization (e.g., CCCP or FCCP).
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the JC-1 staining solution.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~530 nm.
-
Red fluorescence (aggregates): Excitation ~540 nm, Emission ~590 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 2: Cellular Respiration Assay using a Seahorse XF Analyzer
-
Principle: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.
-
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Assay Setup: Load the injector ports of the sensor cartridge with your pyrazole carboxamide inhibitor and modulators of cellular respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Instrument Run: Calibrate the instrument and start the assay. The instrument will measure baseline OCR and ECAR before injecting your compound and the modulators in sequence.
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters upon treatment with your compound indicates inhibition of mitochondrial respiration.
-
Protocol 3: Reactive Oxygen Species (ROS) Production Assay using MitoSOX Red
-
Principle: MitoSOX Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
-
Methodology:
-
Cell Culture: Grow cells on glass-bottom dishes or in 96-well plates suitable for fluorescence microscopy or plate reader analysis.
-
Compound Treatment: Treat cells with your pyrazole carboxamide inhibitor, a vehicle control, and a positive control (e.g., antimycin A).
-
Staining: Prepare a working solution of MitoSOX Red and add it to the cells. Incubate at 37°C for 10-30 minutes, protected from light.
-
Washing: Gently wash the cells to remove excess probe.
-
Imaging/Measurement:
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for red fluorescence.
-
Plate Reader: Measure the fluorescence intensity using a microplate reader (Excitation ~510 nm, Emission ~580 nm).
-
-
Data Analysis: An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
-
Protocol 4: Caspase-3/7 Activity Assay
-
Principle: This assay uses a specific peptide substrate for caspase-3 and -7 that is conjugated to a fluorophore or a chromophore. Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified.
-
Methodology:
-
Cell Treatment: Treat cells in a 96-well plate with your pyrazole carboxamide inhibitor, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).
-
Lysis (for lysate-based assays): Lyse the cells to release the caspases.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysates or directly to the live cells (for live-cell assays).
-
Incubation: Incubate at room temperature or 37°C, protected from light, for the time recommended by the manufacturer.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: An increase in signal compared to the vehicle control indicates activation of caspase-3 and/or -7.
-
References
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Ding, X. L., Zhang, H. Y., Qi, L., Zhao, B. X., Lian, S., Lv, H. S., & Miao, J. Y. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & medicinal chemistry letters, 19(18), 5325–5328. [Link]
- Preston, S., Garcia-Bustos, J., Hall, L. G., Martin, S. D., Le, T. G., Kundu, A., Ghoshal, A., Nguyen, N. H., Jiao, Y., Ruan, B., Xue, L., Huang, F., Chang, B. C. H., McGee, S. L., Wells, T. N. C., Palmer, M. J., Jabbar, A., Gasser, R. B., & Baell, J. B. (2021). This compound Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of medicinal chemistry, 64(1), 840–844. [Link]
- Ramsay, R. R., Tipton, K. F., & Milius, R. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 666725. [Link]
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Pharmaceuticals, 15(5), 589. [Link]
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025).
- Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. (2015). Bioorganic & Medicinal Chemistry, 23(7), 1531-1541. [Link]
- Lu, Y., Ran, T., Lin, G., Jin, Q., Jin, J., Li, H., Guo, H., Lu, T., & Wang, Y. (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Chemical & pharmaceutical bulletin, 62(3), 238–246. [Link]
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). Cells, 13(14), 1225. [Link]
- Wang, C., Li, Y., & He, H. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(11), 1334–1360. [Link]
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules, 30(2), 366. [Link]
- Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub-Micromolar Concentrations. (2023). Pharmaceutics, 15(3), 856. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]
- Ghibelli, L., D'Alessio, M., Serafino, A., & Rana, R. (2003). Study of the effects of a new pyrazolecarboxamide: changes in mitochondria and induction of apoptosis. Annals of the New York Academy of Sciences, 1010, 193–197. [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(21), 7268. [Link]
- The unintended mitochondrial uncoupling effects of the FDA-approved anti-helminth drug nitazoxanide mitigates experimental parkinsonism in mice. (2017). Redox Biology, 13, 444-453. [Link]
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules, 30(2), 366. [Link]
- Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. (2018). International Journal of Molecular Sciences, 19(11), 3596. [Link]
- Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. (2015). European Journal of Medicinal Chemistry, 90, 895-903. [Link]
- Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. (2022). Cells, 11(2), 254. [Link]
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015).
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2020). Molecules, 25(18), 4272. [Link]
- Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. (2024). Chemistry & Biodiversity, 21(1), e202301824. [Link]
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Molecular Diversity, 1-20. [Link]
- Lather, V., et al. (2017). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Journal of Medicinal Chemistry and Toxicology, 2(1), 1-8.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry, 13(9), 1109-1124. [Link]
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry, 72(22), 9405-9415. [Link]
- Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). Journal of Medicinal Chemistry, 66(15), 10456-10472. [Link]
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances, 14(51), 37492-37511. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]
- A novel pyrazole-pyrazoline fluorescent probe for the detection of Cu2+ and Fe3+ in living cells. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 331, 125533. [Link]
- Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 968-973.
- Recent progress in chemosensors based on pyrazole derivatives. (2020). RSC Advances, 10(33), 19576-19595. [Link]
- Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. (2025). bioRxiv. [Link]
- Modification in Structures of Active Compounds in Anticancer Mitochondria-Targeted Therapy. (2024). International Journal of Molecular Sciences, 25(11), 5988. [Link]
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(8), 3619-3630. [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011-2029. [Link]
- Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. (n.d.). Agilent.
- Assessing Mitochondrial Toxicity in Early Drug Development. (2023). Technology Networks.
- Synthesis characterization and DFT study of pyrazole-carboxamides compounds. (2015). INIS-IAEA.
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Alternative reagents for converting pyrazole carboxylic acid to acid chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrazole acyl chlorides. This resource is designed to provide in-depth guidance and troubleshooting advice for chemists encountering challenges in this critical transformation. As Senior Application Scientists, we understand that the conversion of pyrazole carboxylic acids to their corresponding acid chlorides is a frequently encountered step in medicinal chemistry and materials science, yet it is not without its nuances. The inherent electronic properties of the pyrazole ring and the potential for side reactions necessitate a careful selection of reagents and reaction conditions.
This guide moves beyond simple protocol recitation. We aim to provide a deeper understanding of the underlying chemical principles, empowering you to make informed decisions in your experimental design. Here, you will find a comprehensive overview of alternative reagents to the commonly used thionyl chloride, detailed experimental procedures, troubleshooting FAQs, and a comparative analysis of different methodologies.
I. The Challenge with Pyrazole Carboxylic Acids
The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry.[1] However, the presence of the pyrazole moiety introduces specific challenges. The nitrogen atoms in the pyrazole ring can act as nucleophiles or bases, potentially leading to undesired side reactions with highly reactive chlorinating agents. Furthermore, some pyrazole derivatives can be sensitive to harsh reaction conditions, such as high temperatures or strongly acidic environments, which can lead to ring-opening or other degradation pathways.[2][3]
Therefore, a "one-size-fits-all" approach is often inadequate. The choice of chlorinating agent and reaction conditions must be tailored to the specific substrate and the desired outcome.
II. Alternative Reagents for Acyl Chloride Synthesis
While thionyl chloride (SOCl₂) is a workhorse reagent for this transformation, its high reactivity and the generation of corrosive HCl gas can be problematic for sensitive substrates.[4][5] Fortunately, several alternative reagents offer milder conditions and different reactivity profiles.
Reagent Comparison
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Neat or in a non-polar solvent, often at reflux.[4] | Inexpensive, powerful, gaseous byproducts (SO₂ and HCl) are easily removed.[6] | Highly reactive, can cause side reactions with sensitive functional groups, corrosive byproducts.[5] |
| Oxalyl Chloride ((COCl)₂) | DCM or other chlorinated solvents, room temperature, catalytic DMF.[4] | Milder than SOCl₂, gaseous byproducts (CO, CO₂, HCl), high yields, good for sensitive substrates.[5][7] | More expensive than SOCl₂, potential for Vilsmeier reagent side reactions.[8] |
| Cyanuric Chloride (TCT) | Acetone or CH₂Cl₂, often with a base like triethylamine or pyridine, room temperature.[9][10] | Mild conditions, avoids generation of HCl, solid byproduct is easily filtered off.[11] | Stoichiometric amounts of base are often required, byproduct removal can sometimes be cumbersome. |
| Triphenylphosphine Dichloride (Ph₃PCl₂) ** | Non-polar solvents like CH₂Cl₂ or CCl₄.[12][13] | Mild conditions, useful for acid-sensitive substrates. | Stoichiometric amounts of triphenylphosphine oxide byproduct must be removed.[14] |
| Phosphorus Pentachloride (PCl₅) | Often used neat or in an inert solvent.[6] | Highly reactive, effective for unreactive carboxylic acids.[15] | Solid reagent can be difficult to handle, produces solid byproducts (POCl₃) that require separation.[6] |
Mechanism Overview: Thionyl Chloride vs. Oxalyl Chloride
To better understand the nuances of these reagents, let's visualize their mechanisms.
Figure 1. Simplified mechanisms for acid chloride formation.
III. Troubleshooting and FAQs
Here we address common issues encountered during the synthesis of pyrazole acyl chlorides.
Q1: My reaction with thionyl chloride is giving a low yield and a complex mixture of byproducts. What could be the problem?
A1: This is a common issue, especially with electron-rich or sterically unhindered pyrazoles.
-
Potential Cause 1: Reaction with the Pyrazole Ring. The nitrogen atoms of the pyrazole ring can be protonated by the HCl generated in situ, or in some cases, can react directly with the thionyl chloride. This can lead to the formation of undesired side products or even decomposition of the starting material.
-
Troubleshooting:
-
Lower the reaction temperature: Instead of refluxing, try running the reaction at room temperature or even 0 °C.
-
Use a solvent: Running the reaction in an inert solvent like dichloromethane (DCM) or toluene can help to moderate the reactivity.
-
Consider a milder reagent: Oxalyl chloride with catalytic DMF is an excellent alternative for sensitive substrates.[5] The reaction is typically run at room temperature and the byproducts are all gaseous, simplifying workup.[16]
-
Q2: I'm using oxalyl chloride and catalytic DMF, but the reaction is sluggish or incomplete. What should I do?
A2: While generally reliable, the oxalyl chloride/DMF system can sometimes be slow.
-
Potential Cause 1: Insufficient Catalyst. The catalytic cycle involving DMF to form the Vilsmeier reagent is crucial for the reaction to proceed efficiently.
-
Troubleshooting:
-
Increase the amount of DMF: While catalytic amounts are usually sufficient, increasing it to 0.1-0.2 equivalents may accelerate the reaction. Be mindful that excess DMF can complicate workup.
-
Ensure anhydrous conditions: Oxalyl chloride is highly sensitive to moisture. Ensure your solvent and glassware are scrupulously dry.
-
Gentle warming: If the reaction is still slow at room temperature, gentle warming to 40-50 °C can be beneficial. However, monitor the reaction closely for any signs of decomposition.[8]
-
Q3: I'm concerned about the stability of my pyrazole ring under the reaction conditions. Are there any particularly mild reagents I can use?
A3: For highly sensitive pyrazole derivatives, cyanuric chloride (TCT) or triphenylphosphine dichloride are excellent choices.
-
Cyanuric Chloride (TCT): This reagent, in the presence of a base like triethylamine or pyridine, converts carboxylic acids to acid chlorides at room temperature.[9][10] The cyanuric acid byproduct is a solid and can be easily removed by filtration.[11]
-
Triphenylphosphine Dichloride (Ph₃PCl₂): This reagent is also effective under mild conditions.[12][13] The main drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely.
Q4: My final product is contaminated with a solid byproduct that is difficult to remove. What is it and how can I get rid of it?
A4: This is a common issue when using phosphorus-based reagents or cyanuric chloride.
-
If using PCl₅: The byproduct is likely phosphorus oxychloride (POCl₃) or phosphoric acid if moisture is present.[6] Careful distillation or chromatography is usually required for removal.
-
If using cyanuric chloride: The byproduct is a derivative of cyanuric acid.[9] This is typically a solid and can be removed by filtration. If some remains in solution, a wash with a dilute aqueous base may be effective, provided your product is stable to these conditions.
-
If using triphenylphosphine dichloride: The byproduct is triphenylphosphine oxide. This can often be removed by chromatography or by trituration with a solvent in which the product is soluble but the oxide is not (e.g., diethyl ether or hexanes).
IV. Experimental Protocols
Protocol 1: General Procedure for Acyl Chloride Synthesis using Oxalyl Chloride
-
To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.
Protocol 2: General Procedure for Acyl Chloride Synthesis using Cyanuric Chloride
-
To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous acetone or DCM (~0.2 M) under an inert atmosphere, add cyanuric chloride (0.4-0.5 eq).
-
Add triethylamine (TEA) or pyridine (1.0-1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 1-4 hours. A white precipitate (triazinyl derivative) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter off the solid byproduct and wash with a small amount of the reaction solvent.
-
The filtrate containing the acyl chloride can be used directly or concentrated under reduced pressure.[9]
V. Safety Considerations
-
General Precautions: All manipulations involving chlorinating agents should be performed in a well-ventilated fume hood.[17][18] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]
-
Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water.[20][21] They are also lachrymatory. Handle with extreme care.
-
Byproducts: The reactions generate corrosive HCl gas. Ensure the reaction setup is equipped with a proper gas trap (e.g., a bubbler with a dilute NaOH solution).
-
Quenching: Excess chlorinating agent should be quenched carefully. This can be done by slowly adding the reaction mixture to a cold, stirred solution of a suitable nucleophile (e.g., methanol or water), ensuring the temperature is controlled.
VI. Concluding Remarks
The successful synthesis of pyrazole acyl chlorides hinges on a careful consideration of the substrate's reactivity and the choice of an appropriate chlorinating agent. While thionyl chloride remains a viable option for robust substrates, milder alternatives such as oxalyl chloride and cyanuric chloride offer significant advantages for more sensitive and complex molecules. By understanding the underlying mechanisms and potential pitfalls, researchers can navigate this transformation with greater confidence and efficiency. This guide provides a foundation for troubleshooting common issues and selecting the optimal conditions for your specific synthetic challenge.
References
- Vertex AI Search. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
- Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
- Enamine. Triphenylphosphine dichloride.
- S
- Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
- Hopak. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
- Rhodium.ws. (n.d.). Cyanuric Chloride: A Useful Reagent for Converting Carboxylic Acids into Chlorides, Esters, Amides and Peptides.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 4(4), 553–555. [Link]
- Tan, S. (2017). Is there any alternative for thionyl chloride, SOCl2?.
- Jida, M., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(27), 6634-6639. [Link]
- Venkataraman, K., & Wagle, D. R. (1979). Cyanuric chloride : a useful reagent for converting carboxylic acids into chlorides, esters, amides and peptides. Tetrahedron Letters, 20(32), 3037-3040.
- ReMaster. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides.
- BASF. (n.d.).
- Jacobs, T. L., et al. (1963). Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. Journal of the Chemical Society, Perkin Transactions 1.
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- Sciencemadness Discussion Board. (2018). Acid Chlorides.
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Technical Support Center: Managing Unexpected Acute Toxicity in Pyrazole Compounds In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to provide troubleshooting assistance and answers to frequently asked questions regarding unexpected acute toxicity observed during in vivo experiments. Our goal is to equip you with the knowledge to anticipate, manage, and interpret these events, ensuring the integrity of your research and the welfare of your animal models.
Introduction: The Paradox of Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its metabolic stability and versatile pharmacological activities.[1][2][3][4] However, this same structural motif can sometimes lead to unanticipated acute toxicity in preclinical in vivo studies, even when in vitro assays suggest a favorable safety profile.[5][6] This discrepancy underscores the complexity of in vivo systems and the need for a robust troubleshooting framework.[7]
This guide will walk you through a logical, evidence-based approach to managing these challenges, from initial observation to mechanistic investigation.
Part 1: Immediate Troubleshooting Guide - "What Do I Do Now?"
This section addresses the critical first steps to take when you observe unexpected acute toxicity in your in vivo study.
Question: My animals are showing severe adverse effects (e.g., seizures, lethargy, respiratory distress) shortly after dosing with a pyrazole compound. What is my immediate course of action?
Answer: Your immediate priorities are animal welfare and data preservation.
1. Prioritize Animal Welfare:
-
Consult with the veterinary staff immediately. They are trained to assess the animals' condition and provide supportive care if possible.
-
Document all clinical signs of toxicity. [8] Use a standardized scoring sheet to record the onset, duration, and severity of each observation. This data is crucial for later analysis.
-
Consider humane endpoints. If animals are in severe distress, euthanasia may be the most ethical option. This decision should be made in consultation with the veterinary staff and in accordance with your institution's IACUC protocol.
2. Preserve a Sample for Analysis:
-
If an animal is euthanized or dies, perform a necropsy as soon as possible.
-
Collect blood and tissue samples. Prioritize the liver, kidneys, heart, lungs, brain, and the gastrointestinal tract.[9][10][11] These are common target organs for drug-induced toxicity.[12]
-
Fix tissues in 10% neutral buffered formalin for histopathological analysis and freeze separate samples at -80°C for potential bioanalysis or toxicokinetic studies.[13]
3. Review Your Experimental Protocol:
-
Verify the dose calculation and administration. Double-check your math and ensure the correct volume was administered.
-
Check the formulation. Was the compound fully dissolved or suspended? Could the vehicle itself be contributing to the toxicity?[14]
-
Review the route of administration. Was it performed correctly? Errors in administration can lead to unintended high local concentrations or off-target effects.
dot graph TD { A[Unexpected Acute Toxicity Observed] --> B{Immediate Actions}; B --> C[Prioritize Animal Welfare]; B --> D[Preserve Samples]; B --> E[Review Protocol]; C --> F[Consult Veterinary Staff]; C --> G[Document Clinical Signs]; C --> H[Consider Humane Endpoints]; D --> I[Perform Necropsy]; D --> J[Collect Blood & Tissues]; E --> K[Verify Dose & Administration]; E --> L[Check Formulation];
}
caption: Immediate troubleshooting workflow for unexpected acute toxicity.
Part 2: Investigating the "Why" - FAQs on Mechanistic Insights
Once the immediate situation is managed, the focus shifts to understanding the underlying cause of the toxicity.
FAQ 1: My pyrazole compound showed no cytotoxicity in vitro. Why am I seeing acute toxicity in vivo?
This is a common and challenging scenario. Several factors can contribute to this discrepancy:
-
Mitochondrial Toxicity: Some pyrazole derivatives have been shown to inhibit mitochondrial respiration, a toxic effect that may not be apparent in standard in vitro cytotoxicity assays.[5][6] This can lead to rapid cellular energy depletion and organ failure in vivo.
-
Metabolic Activation: The compound may be metabolized in the liver to a reactive species that is the actual toxic agent. Standard in vitro cell lines may lack the necessary metabolic enzymes to produce this toxic metabolite.
-
Pharmacokinetics (PK): The compound may have a rapid absorption and high maximum concentration (Cmax) in vivo, leading to acute toxic effects that are not replicated in the steady-state conditions of an in vitro assay.[14][15]
-
Off-Target Pharmacology: The compound may interact with an unintended biological target in vivo, leading to adverse effects. This is particularly relevant for compounds with complex structures.
-
Vehicle Effects: The formulation used for in vivo administration can sometimes cause or exacerbate toxicity, an effect not present in in vitro experiments.[14]
FAQ 2: What are the common mechanisms of pyrazole-induced toxicity?
While the specific mechanism can vary greatly depending on the compound's structure, some recurring themes have been observed:
-
Inhibition of Mitochondrial Respiration: As mentioned, this is a significant mechanism for some pyrazole carboxamides.[5][6]
-
Neurotoxicity: Some pyrazole-containing compounds, like certain rodenticides, can cause neurological signs such as seizures, tremors, and ataxia.[8][16][17]
-
Hepatotoxicity: The liver is a primary site of drug metabolism and can be susceptible to injury from reactive metabolites or direct compound effects.[12]
-
Cardiovascular Effects: Changes in heart rate, blood pressure, and cardiac function can occur.
-
Gastrointestinal Toxicity: Some compounds can cause direct irritation to the GI tract, leading to symptoms like diarrhea.[12]
FAQ 3: How do I design a follow-up study to investigate the toxicity?
A systematic approach is key. Consider the following experimental designs:
-
Dose-Range Finding Study: This is a crucial first step to establish a dose-response relationship for the toxicity.[18][19][20] It helps determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL).[19] A typical design includes a placebo group and at least three dose levels (low, medium, and high).[18]
-
Toxicokinetic (TK) Study: This study measures the concentration of the compound in the blood over time.[13] It can help determine if the toxicity is related to a high Cmax or prolonged exposure.[15]
-
Histopathology: A detailed microscopic examination of tissues by a qualified pathologist can identify target organs of toxicity and characterize the nature of the cellular damage.[9][10][11][12][21]
dot graph TD { A[Investigate Toxicity] --> B{Design Follow-up Study}; B --> C[Dose-Range Finding]; B --> D[Toxicokinetics (TK)]; B --> E[Histopathology]; C --> F[Establish Dose-Response]; C --> G[Determine MTD & NOAEL]; D --> H[Correlate Exposure with Toxicity]; E --> I[Identify Target Organs]; E --> J[Characterize Cellular Damage]; }
caption: Workflow for designing follow-up toxicity studies.
Part 3: Proactive Strategies and Best Practices
This section provides guidance on how to minimize the risk of unexpected acute toxicity in your future studies with pyrazole compounds.
Question: How can I better predict in vivo toxicity before starting my animal studies?
While no in vitro model can perfectly predict in vivo outcomes, incorporating the following assays can improve your predictive power:
-
Mitochondrial Toxicity Assays: Assays that measure cellular respiration, such as the Seahorse XF Analyzer, can identify compounds that impair mitochondrial function.[5][6]
-
Hepatocyte Metabolism Studies: Using primary hepatocytes, which are metabolically competent, can help identify compounds that form toxic metabolites.
-
Early Pharmacokinetic Profiling: Obtaining early PK data in a small number of animals can provide valuable information about a compound's absorption, distribution, metabolism, and excretion (ADME) properties and help in dose selection for larger toxicity studies.[14]
Table 1: Recommended In Vitro Assays for Pre-screening Pyrazole Compounds
| Assay Type | Purpose | Key Insights |
| Standard Cytotoxicity | Assess general cell viability | Baseline indication of toxicity |
| Mitochondrial Respiration | Evaluate impact on mitochondrial function | Identifies compounds causing energetic crisis |
| Hepatocyte Metabolism | Investigate formation of toxic metabolites | Uncovers bioactivation-related toxicity |
| hERG Channel Assay | Screen for potential cardiotoxicity | Predicts risk of cardiac arrhythmias |
Experimental Protocol: Dose-Range Finding Study
This protocol provides a general framework for conducting a dose-range finding study. Always adapt it to your specific compound and research question, and ensure it is approved by your institution's IACUC.
Objective: To determine the Maximum Tolerated Dose (MTD) and identify the primary organs affected by the test compound.
Materials:
-
Test compound
-
Appropriate vehicle
-
Rodent model (e.g., mice or rats)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Observation cages
-
Necropsy tools
-
Tissue collection supplies (formalin, cryovials)
Procedure:
-
Dose Selection: Based on any available in vitro data or information from similar compounds, select a starting dose. A common approach is to use a geometric progression for subsequent dose levels (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Animal Allocation: Assign a small number of animals (e.g., 3-5 per sex per group) to each dose group.
-
Dosing: Administer the test compound via the intended clinical route.
-
Clinical Observations: Observe the animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days.[22] Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weights: Measure body weights before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the study, or if an animal is euthanized due to severe toxicity, perform a gross necropsy. Examine all organs for any abnormalities.
-
Tissue Collection: Collect major organs for histopathological analysis.
Data Analysis:
-
Correlate the observed clinical signs and any changes in body weight with the dose levels.
-
The MTD is typically defined as the highest dose that does not cause mortality or severe clinical signs.
-
The histopathology results will identify the target organs of toxicity.
References
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Validation & Comparative
Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-pyrazole-5-carboxamide Analogs
The 1-methyl-1H-pyrazole-5-carboxamide core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, synthetic tractability, and capacity for diverse, multi-directional substitutions have established it as a foundational element in drugs targeting a wide array of biological processes.[1][2] This guide provides a comparative analysis of its structure-activity relationships (SAR), drawing on experimental data from distinct therapeutic fields—anthelmintics, antifungals, and anticancer agents—to illuminate how subtle molecular modifications dictate biological potency, selectivity, and even safety profiles.
The Core Scaffold: A Versatile Chemical Blueprint
At its heart, the this compound structure is an aromatic five-membered ring with two adjacent nitrogen atoms, featuring a methyl group at the N1 position and a carboxamide functional group at the C5 position. The pyrazole ring often serves as a bioisostere for benzene or other heterocycles, but with improved physicochemical properties such as reduced lipophilicity and enhanced potential for hydrogen bonding.[2] The primary points for derivatization, which critically influence biological activity, are the C3 and C4 positions of the pyrazole ring and the amide nitrogen.
Caption: Core chemical structure with key modification points.
Comparative SAR Analysis Across Therapeutic Targets
The true versatility of this scaffold is revealed when comparing analogs designed for different biological targets. The optimal substitutions for an anthelmintic agent can be drastically different from those required for a potent kinase inhibitor.
Anthelmintic Analogs: Targeting Nematode Development
A significant body of research has focused on developing this compound derivatives as potent anthelmintics, particularly against the parasitic nematode Haemonchus contortus.[3]
Lead Optimization and Key Structural Insights: Initial phenotypic screening identified two hits whose hybrid structure became the basis for optimization. This optimization strategy systematically modified three key regions: the "left-hand side" (LHS) amine substituent, the "middle section" (the pyrazole core), and the "right-hand side" (RHS) aromatic ring attached to the pyrazole C3 position.[3][4]
-
RHS (C3-Aryl Group): A 4-chlorophenyl group at this position was found to be optimal for potency.
-
LHS (Amide Substituent): Modifications here were critical. Potent analogs often feature a substituted benzyl or pyridylmethyl group. For instance, compound 22 incorporates a 2-chloro-6-(trifluoromethyl)pyridin-4-ylmethyl amine, which resulted in sub-nanomolar inhibition of L4 larval stage development.[3]
-
Middle Section (C4 Position): Substitution at the C4 position of the pyrazole ring with small alkyl groups, like an ethyl group, was well-tolerated and contributed to high potency.
A Critical Lesson in Toxicology: While this class of compounds showed remarkable potency against nematodes, subsequent in vivo studies in rodent models revealed unexpected acute mammalian toxicity.[5][6] This toxicity was traced to the inhibition of mitochondrial respiration, a mechanism distinct from its anthelmintic effect.[5][6][7] This discovery underscores a critical principle in drug development: a compound's primary potency and selectivity in vitro do not guarantee a safe therapeutic window. Early assessment of mitochondrial toxicity is therefore crucial for this chemotype.
Table 1: SAR of Anthelmintic Analogs Against H. contortus
| Compound | C3-Substituent | Amide N-Substituent | H. contortus L4 IC₅₀ (µM) |
| Hit 1 (Tolfenpyrad) | 4-chloro-3-ethylphenyl | 4-(p-tolyloxy)benzyl | 0.03[4][7] |
| 10 | 4-chlorophenyl | 2-fluoro-6-(trifluoromethyl)benzyl | 0.0008[3] |
| 17 | 4-chlorophenyl | 2-chloro-6-fluorobenzyl | 0.0006[3] |
| 20 | 4-chlorophenyl | 2,6-dichlorobenzyl | 0.0006[3] |
| 22 | 4-chlorophenyl | 2-chloro-6-(trifluoromethyl)pyridin-4-ylmethyl | 0.0003[3] |
Antifungal Analogs: Succinate Dehydrogenase (SDH) Inhibitors
In the agrochemical field, pyrazole carboxamides are renowned as highly effective fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[8][9]
Key Structural Features for SDH Inhibition: The SAR for SDH inhibitors is distinct from the anthelmintic analogs, highlighting the scaffold's adaptability.
-
C3-Substituent: The presence of a difluoromethyl group at the C3 position is a hallmark of many potent pyrazole-based SDH inhibitors.[8][10] This group is crucial for binding within the ubiquinone binding pocket of the SDH enzyme complex.
-
Amide N-Substituent: The nature of the aryl group attached to the amide nitrogen dictates potency and spectrum of activity. For example, compound 11ea , featuring a difluoromethyl pyrazole core and a specific m-benzene carboxamide moiety, exhibited an EC₅₀ of 0.93 µg/mL against Rhizoctonia cerealis, making it over 10-fold more potent than the commercial fungicide thifluzamide.[8] Molecular docking studies confirm that this portion of the molecule forms critical hydrogen bonds and π-π interactions within the enzyme's active site.[9]
Table 2: SAR of Antifungal SDH Inhibitors
| Compound | C3-Substituent | Amide N-Substituent | Target Fungus | EC₅₀ (µg/mL) |
| 11ea | Difluoromethyl | 2-methyl-N-(1,1',3'-trimethyl-1'H-inden-4-yl)phenyl | R. cerealis | 0.93[8] |
| Thifluzamide | - (Thiazole core) | 2,6-dibromo-4-(trifluoromethoxy)phenyl | R. cerealis | 23.09[8] |
| 9m | Difluoromethyl | 2-(5-bromo-1H-indazol-1-yl)phenyl | Multiple Fungi | Potent Activity[10] |
| 7c | Trifluoromethyl | N-(2-chloropyridin-4-yl)-1-(2,4-dichlorophenyl) | F. oxysporum | 1.5[9] |
Anticancer Analogs: Targeting Cell Proliferation and Kinases
The this compound scaffold has also been successfully exploited to develop anticancer agents targeting various mechanisms, from androgen receptor signaling to protein kinases.
Targeting Prostate Cancer: A series of analogs were designed to inhibit the expression of Prostate-Specific Antigen (PSA) in prostate cancer cell lines.[11] In this series, the key to potency was the nature of the substituent on the amide nitrogen. Compound H24 emerged as a lead, completely blocking PSA expression at 10µM and showing significant growth inhibition in both LNCaP and PC-3 prostate cancer cell lines.[11]
Kinase Inhibition: Pyrazole-based structures are frequently found in kinase inhibitors due to the core's ability to form key hydrogen bond interactions within the ATP-binding pocket.[12]
-
LRRK2 Inhibition: In the development of inhibitors for the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease, the simple addition of a methyl group at the pyrazole C5 position (analogous to the carboxamide position in our core structure) was shown to improve both biochemical and cellular potency.[13]
-
Aurora Kinase Inhibition: The clinical candidate AT9283, a pyrazol-4-yl urea, is a potent dual inhibitor of Aurora A and Aurora B kinases.[14] While not a 5-carboxamide, its development highlights the pyrazole core's utility in designing potent ATP-competitive inhibitors.
Table 3: SAR of Representative Anticancer Analogs
| Compound | Key Structural Features | Target/Cell Line | Activity Metric | Value |
| H24 | N-(4-((3-(pyridin-3-yl)propyl)amino)phenyl) | LNCaP Cells | GI₅₀ | 7.73 µM[11] |
| H24 | N-(4-((3-(pyridin-3-yl)propyl)amino)phenyl) | PC-3 Cells | GI₅₀ | 7.07 µM[11] |
| AT9283 | Pyrazol-4-yl urea with benzimidazole | Aurora A/B Kinase | IC₅₀ | ~3 nM[14] |
Experimental Methodologies: A Validated Workflow
The synthesis and evaluation of these analogs follow a robust and reproducible workflow. The causality behind these experimental choices is to ensure the reliable generation of compounds and the accurate assessment of their biological activity.
General Synthesis Protocol for this compound Analogs
This protocol describes a standard amide coupling reaction, a cornerstone of medicinal chemistry for its reliability and broad substrate scope.
-
Acid Chloride Formation (Step 1): To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress is monitored by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.
-
Solvent Removal: Once complete, remove the solvent and excess reagent under reduced pressure to yield the crude 1-methyl-1H-pyrazole-5-carbonyl chloride.
-
Amide Coupling (Step 2): Dissolve the crude acid chloride in an anhydrous solvent. In a separate flask, dissolve the desired amine substrate and a non-nucleophilic base (e.g., triethylamine or DIPEA) in the same solvent.
-
Reaction Execution: Slowly add the acid chloride solution to the amine solution at 0°C. Allow the mixture to stir at room temperature for 2-16 hours.[15]
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.[15]
Caption: A generalized workflow from synthesis to biological evaluation.
Standard Biological Evaluation: Mycelial Growth Inhibition Assay (Antifungal)
This assay provides a direct, quantifiable measure of a compound's ability to inhibit fungal growth, serving as a primary screen for potential fungicides.[8][16]
-
Preparation: Prepare potato dextrose agar (PDA) medium and autoclave. Allow it to cool to ~50°C and add the test compound (dissolved in a minimal amount of DMSO) to achieve the desired final concentration.
-
Plating: Pour the mixture into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar plate.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a period sufficient for the control (DMSO-only plate) to approach the edge of the plate.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of inhibition relative to the negative control. Determine EC₅₀ values by testing a range of concentrations and fitting the data to a dose-response curve.
Conclusion: A Scaffold of Diverse Potential
The this compound scaffold is a testament to the power of privileged structures in drug discovery. The comparative analysis clearly demonstrates that its biological function is not inherent to the core itself, but is sculpted by the specific chemical functionalities appended to it. For researchers, this means that the scaffold is a highly reliable starting point, but success depends on a deep understanding of the target's structural biology. The crucial discovery of off-target mitochondrial toxicity in the anthelmintic series also provides an essential lesson: a comprehensive safety and toxicology assessment must be integrated early and run in parallel with efficacy studies to ensure the development of safe and effective therapeutic agents.[5][6]
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A Comparative Guide to LRRK2 Kinase Inhibitors for Parkinson's Disease Research
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene represent the most common genetic driver of both familial and sporadic Parkinson's disease (PD).[1][2] The discovery that pathogenic mutations, particularly the G2019S substitution, result in a gain of kinase function has galvanized the scientific community, positioning LRRK2 as a premier therapeutic target for developing disease-modifying therapies.[1][3] Consequently, a robust pipeline of potent and selective LRRK2 kinase inhibitors has emerged, serving not only as clinical candidates but also as indispensable tool compounds for dissecting the intricate cellular biology of LRRK2.
While the specific compound "1-methyl-1H-pyrazole-5-carboxamide" is a known chemical entity, public domain data specifically characterizing it as a standalone LRRK2 kinase inhibitor is not available. However, the pyrazole scaffold is a privileged structure in medicinal chemistry and forms the core of several potent LRRK2 inhibitors.[4][5][6] This guide, therefore, provides a comparative analysis of prominent LRRK2 inhibitors, including those with pyrazole and other heterocyclic cores, to offer a valuable resource for researchers in the field. We will compare key preclinical and clinical compounds—GNE-7915, MLi-2, PFE-360, and the clinical candidate DNL201—based on their biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed protocols.
Comparative Analysis of LRRK2 Kinase Inhibitors
The ideal LRRK2 inhibitor for both research and therapeutic use should exhibit high potency against the LRRK2 kinase, profound selectivity across the human kinome to minimize off-target effects, and appropriate pharmacokinetic properties, such as brain penetrance, for in vivo applications.[7][8] Below, we compare several leading inhibitors that exemplify different stages of the drug discovery pipeline.
Data Presentation: Quantitative Comparison of LRRK2 Inhibitors
The following table summarizes key quantitative data for a selection of well-characterized LRRK2 inhibitors, providing a snapshot of their relative potencies and cellular efficacies.
| Compound | Target(s) | Type | Ki (nM) | IC50 (nM) | Cellular IC50 (pS935 LRRK2) (nM) | Key Features |
| GNE-7915 | LRRK2 | Type I ATP-competitive | 1[9][10][11] | 9[9][11][12] | ~9[13] | Potent, selective, and brain-penetrant.[9][12] Moderately potent 5-HT2B antagonist.[9][11] |
| MLi-2 | LRRK2 | Type I ATP-competitive | N/A | 0.76 (biochemical)[2][14][15] | 1.4[2][14][15] | Orally active, highly potent and selective chemical probe.[2][14] Centrally active in vivo.[2][16] |
| PFE-360 | LRRK2 | Type I ATP-competitive | N/A | 2.3 (in vivo)[17][18] | N/A | Potent, selective, brain-penetrant, and orally active.[17][19] |
| DNL201 (GNE-0877) | LRRK2 | Type I ATP-competitive | 0.7[20] | 3 (cellular)[20] | >50% inhibition at tested doses[21] | First-in-class, CNS-penetrant inhibitor that entered clinical trials.[22] Shown to be well-tolerated in humans.[22] |
| LRRK2-IN-1 | LRRK2 | Type I ATP-competitive | N/A | 13 (WT), 6 (G2019S)[23] | N/A | Widely used preclinical tool compound; one of the first selective inhibitors reported.[1][23] |
Note: IC50 and Ki values can vary based on assay conditions (e.g., ATP concentration). Data is compiled from multiple sources for comparison.
The data clearly illustrates the high potency of these compounds, with IC50 values in the low nanomolar range. MLi-2, for instance, exhibits sub-nanomolar potency in purified kinase assays.[2][14][15] Critically, this high biochemical potency translates into effective target engagement in cellular models, as demonstrated by the low nanomolar IC50 values for inhibition of LRRK2 autophosphorylation at serine 935 (pS935), a key biomarker of LRRK2 kinase activity.[14][15][24]
Selectivity is a paramount consideration. GNE-7915, when profiled against a large panel of kinases, showed excellent selectivity, with only the kinase TTK showing greater than 50% inhibition at a concentration 100-fold over its LRRK2 Ki.[12] Similarly, MLi-2 demonstrates over 295-fold selectivity for LRRK2 against a panel of more than 300 other kinases.[2][14][16] This high degree of selectivity is crucial for minimizing the risk of off-target effects, a common hurdle in kinase inhibitor development.
For PD research, brain penetrance is non-negotiable. Compounds like GNE-7915, PFE-360, and DNL201 were specifically optimized to cross the blood-brain barrier, enabling the study of LRRK2 inhibition in the central nervous system.[6][9][12][19]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used to characterize these inhibitors is fundamental for their proper application.
LRRK2 Signaling Pathway and Point of Inhibition
LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity.[25] Pathogenic mutations often lead to hyperactivation of its kinase domain, which in turn phosphorylates a subset of Rab GTPases, impairing downstream cellular processes like lysosomal function.[22][26] The inhibitors discussed here are ATP-competitive, binding to the kinase domain's ATP pocket and preventing the phosphorylation of LRRK2 substrates.
Caption: LRRK2 signaling pathway and inhibitor action point.
Experimental Workflow for Inhibitor Characterization
The evaluation of a potential LRRK2 inhibitor follows a logical progression from biochemical assays to cellular models and finally to in vivo studies.
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The Isomer Effect: A Comparative Analysis of Pyrazole's Biological Activity in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Isomerism in Pyrazole Scaffolds
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous clinically approved drugs.[1] However, the therapeutic potential of a pyrazole-based compound is not solely dictated by the nature of its substituents but is profoundly influenced by their arrangement on the heterocyclic core. This phenomenon, known as isomerism, can lead to dramatic differences in pharmacological activity, selectivity, and pharmacokinetic properties between structurally similar molecules.
This guide provides a comparative analysis of the biological activities of pyrazole isomers, offering insights into how subtle changes in substituent positioning can unlock or diminish therapeutic efficacy. We will delve into specific case studies, supported by experimental data, to illustrate the critical role of isomerism in the rational design of potent and selective pyrazole-based drug candidates.
Understanding Pyrazole Isomerism
The pyrazole ring offers several positions for substitution, leading to various positional isomers. The numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring. For a disubstituted pyrazole, for instance, we can have 1,3-, 1,4-, 1,5-, 3,4-, and 3,5-isomers, each with a unique spatial arrangement of substituents. Furthermore, in N-unsubstituted pyrazoles, annular tautomerism can occur, where the proton on the nitrogen atom can shift between the two nitrogen atoms, leading to an equilibrium between two tautomeric forms. This dynamic isomerization can also influence receptor binding and biological activity.
The regioselective synthesis of a specific pyrazole isomer is a critical aspect of medicinal chemistry, as it allows for the systematic exploration of the structure-activity relationship (SAR) and the identification of the optimal substitution pattern for a given biological target.[2][3][4]
Case Study 1: Cyclooxygenase-2 (COX-2) Inhibition - The Quest for Anti-Inflammatory Selectivity
The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. The pyrazole scaffold is a well-established pharmacophore for COX-2 inhibitors, with the blockbuster drug Celecoxib being a prime example. The positioning of substituents on the pyrazole ring is crucial for achieving high potency and selectivity for COX-2.
Comparative Analysis of Substituted Pyrazole Derivatives as COX-2 Inhibitors
A study by El-Sayed et al. provides a compelling example of how substituent placement on the pyrazole ring dictates COX-2 inhibitory activity and selectivity.[5] The researchers synthesized and evaluated a series of pyrazole and pyrazoline derivatives.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| Celecoxib | (Reference) | 50 | 0.28 | 178.57 |
| 8d | N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | >50 | 0.26 | >192.3 |
Data sourced from El-Sayed et al., Bioorganic & Medicinal Chemistry Letters, 2012.[5]
In this example, compound 8d , a 1,3,4,5-tetrasubstituted pyrazole, demonstrated potent and highly selective COX-2 inhibition, even surpassing the selectivity of Celecoxib.[5] The specific arrangement of the trifluoromethyl group at the 3-position, the phenyl group at the 1-position, the 4-chlorophenyl group at the 5-position, and the bulky substituent at the 4-position is critical for its activity. While a direct comparison of its isomers was not the primary focus of this specific paper, the extensive SAR studies in the field consistently highlight the importance of the 1,5-diaryl substitution pattern for optimal COX-2 inhibition.
Another study by Abbaraju et al. synthesized hybrid pyrazole analogues and their docking scores with COX-2 were compared.[6]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 5u | 130.12 | 1.79 | 72.73 |
| 5s | 164.12 | 2.51 | 65.75 |
| Celecoxib | - | - | 78.06 |
Data sourced from Abbaraju et al. (2016).[6]
These examples underscore the principle that the spatial orientation of key pharmacophoric features, dictated by the isomeric substitution pattern, is a determining factor in achieving potent and selective COX-2 inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2, based on methods described in the cited literature.[5][7]
Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or reference inhibitor at various concentrations.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 5 minutes at 25°C).
-
-
Detection: Stop the reaction and measure the production of prostaglandin G2 (PGG2) using a colorimetric substrate that reacts with the peroxidase activity of COX. The absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway Visualization
Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyrazole isomers.
Case Study 2: Anticancer Activity - Targeting Kinases with Regioisomeric Precision
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have emerged as a privileged scaffold for the design of potent and selective kinase inhibitors. The regiochemistry of substitution on the pyrazole ring plays a pivotal role in determining the kinase inhibitory profile and anticancer activity.
Comparative Analysis of 1,3,5-Trisubstituted Pyrazole Isomers as Anticancer Agents
A study by Boshta et al. highlights the importance of the substitution pattern in 1,3,5-trisubstituted-1H-pyrazole derivatives for their anticancer activity.[8] The researchers synthesized a series of compounds and evaluated their cytotoxicity against PC-3 (prostate cancer) and MCF-7 (breast cancer) cell lines, as well as their inhibitory activity against ERK and RIPK3 kinases.
| Compound ID | R1 | R2 | PC-3 IC50 (µM) | MCF-7 IC50 (µM) |
| 6 | H | 4-Cl | 28.6 ± 2.1 | 35.5 ± 2.8 |
| 7 | H | 4-F | 27.3 ± 1.9 | 29.8 ± 2.2 |
| 10a | CH3 | H | 24.5 ± 1.8 | 28.1 ± 2.1 |
| 10c | CH3 | 4-OCH3 | 21.9 ± 1.6 | 3.90 ± 0.29 |
| 10d | CH3 | 4-Cl | 23.4 ± 1.7 | 4.60 ± 0.34 |
| Doxorubicin | (Reference) | 4.5 ± 0.3 | 3.8 ± 0.2 |
Data sourced from Boshta et al., Bioorganic Chemistry, 2024.[8]
The results demonstrate that seemingly minor changes in the substituents at the 1, 3, and 5-positions lead to significant variations in anticancer potency. For instance, the introduction of a methoxy group at the para-position of the phenyl ring at C5 (compound 10c ) dramatically increased the activity against MCF-7 cells compared to the unsubstituted analog (10a ).[8] While this study did not explicitly compare regioisomers with the exact same substituents at different positions, the structure-activity relationship clearly indicates the high sensitivity of the biological activity to the substitution pattern.
Another study by Gawandi et al. synthesized 1,3,5-trisubstituted pyrazole derivatives and screened them for anticancer activity. Their work also emphasized the importance of the substitution pattern for biological activity.[9]
Experimental Protocol: MTT Cell Proliferation Assay
The following is a generalized protocol for assessing the antiproliferative activity of compounds on cancer cell lines using the MTT assay, a common method in cancer research.[10]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of test compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value using non-linear regression analysis.
Kinase Signaling Pathway Visualization
Caption: Inhibition of the ERK signaling pathway by a pyrazole-based kinase inhibitor.
Case Study 3: Antimicrobial Activity - The Influence of Isomerism on Bacterial and Fungal Inhibition
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The isomeric form of these compounds can significantly impact their antimicrobial efficacy.
Comparative Analysis of Pyrazole-Thiophene Hybrids
A study on the antimicrobial activity of pyrazole derivatives containing a thiophene moiety provides insights into the role of the overall molecular structure, which is influenced by the substitution pattern.[11] While this study did not directly compare regioisomers, it highlighted that specific structural features are crucial for potent antimicrobial effects.
| Compound ID | Microorganism | MIC (µg/mL) |
| 5d | A. niger | Significant Activity |
| 6d | A. niger | Significant Activity |
Data sourced from Kale et al., Oriental Journal of Chemistry, 2021.[11]
In this study, compounds 5d and 6d , which are chromene and pyrazole derivatives containing a thiophene moiety, respectively, showed significant antifungal activity against Aspergillus niger. The specific combination and spatial arrangement of these heterocyclic rings contribute to their biological activity. A direct comparison of isomers with the same substituents at different positions would be necessary to definitively elucidate the role of isomerism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of compounds against microbial strains using the broth microdilution method.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard agents in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates that the biological activity of pyrazole derivatives is exquisitely sensitive to the isomeric substitution pattern. The case studies in COX-2 inhibition, anticancer activity, and antimicrobial screening highlight that subtle changes in the placement of substituents on the pyrazole ring can lead to profound differences in potency, selectivity, and overall therapeutic potential.
For researchers and drug development professionals, a thorough understanding and systematic exploration of pyrazole isomerism are paramount. The regioselective synthesis of distinct isomers, coupled with comprehensive biological evaluation and computational modeling, provides a powerful strategy for the rational design of next-generation pyrazole-based therapeutics. Future research should continue to focus on the development of novel synthetic methodologies that allow for the efficient and controlled synthesis of a wide range of pyrazole isomers, enabling a more complete mapping of the structure-activity relationship landscape for this versatile and pharmacologically important scaffold.
References
- Abbaraju, S., et al. (2016). Design, synthesis, and biological evaluation of novel hybrid pyrazole analogues as potential anti-inflammatory and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3569.
- Kale, N. V., et al. (2021). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Oriental Journal of Chemistry, 37(4), 891-899.
- El-Sayed, M. A. A., et al. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(9), 3216-3221.
- Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorganic Chemistry, 143, 107058.
- Gawandi, M. B., et al. (2019). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-arylhydrazones and nitroolefins. Tetrahedron Letters, 60(29), 1917-1921.
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A Comparative Guide to Validating DNA Binding as a Mechanism for Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of medicinal chemistry has identified pyrazole derivatives as a versatile class of heterocyclic compounds with a wide array of pharmacological activities, including potent anticancer properties. A significant aspect of their therapeutic potential is believed to stem from their interaction with DNA. However, rigorously validating this proposed mechanism of action is paramount for advancing these compounds through the drug discovery pipeline. This guide provides an in-depth comparison of key experimental and computational techniques to elucidate and confirm the DNA binding properties of novel pyrazole derivatives.
The Rationale: Why Validate DNA Binding?
Understanding the precise molecular interactions between a small molecule and its biological target is a cornerstone of rational drug design. For pyrazole derivatives, confirming DNA as a primary target and characterizing the nature of this interaction—be it intercalation, groove binding, or electrostatic interaction—provides critical insights into their mechanism of action. This knowledge is instrumental in optimizing lead compounds for enhanced efficacy and reduced off-target effects.
A Multi-faceted Approach: Combining Biophysical and Computational Techniques
No single technique can provide a complete picture of a molecule's interaction with DNA. Therefore, a multi-pronged approach, integrating various biophysical and computational methods, is essential for a comprehensive and robust validation. This guide will delve into the principles, applications, and comparative strengths of several key techniques.
Workflow for Validating DNA Binding of Pyrazole Derivatives
Figure 1: A logical workflow for validating the DNA binding of pyrazole derivatives, progressing from initial screening to detailed mechanistic studies.
Spectroscopic Techniques: The First Line of Investigation
Spectroscopic methods are invaluable for initial screening and characterization of DNA-ligand interactions due to their sensitivity, speed, and relatively low cost.
a. UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: The interaction of a small molecule with DNA can lead to changes in the UV-Vis absorption spectrum of either the molecule or the DNA itself. These changes, known as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), along with potential shifts in the wavelength of maximum absorbance (bathochromic or red shift), can indicate binding. Hypochromism is often associated with the insertion of a molecule's aromatic rings between DNA base pairs (intercalation), which stabilizes the helix. Conversely, hyperchromism can suggest disruption of the DNA's secondary structure.
Experimental Protocol:
-
Prepare a stock solution of the pyrazole derivative in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, 100 mM NaCl).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically at 260 nm.
-
Perform a titration by adding increasing concentrations of ct-DNA to a fixed concentration of the pyrazole derivative.
-
Record the UV-Vis spectrum (typically from 200-400 nm) after each addition of DNA, allowing the mixture to equilibrate.
-
Analyze the spectral changes (hypochromism/hyperchromism and wavelength shifts) to infer binding.
Data Interpretation: A decrease in the absorbance of the pyrazole derivative's characteristic peak upon addition of DNA suggests an interaction. The binding constant (Kb) can be calculated from the titration data, providing a quantitative measure of binding affinity.
b. Fluorescence Spectroscopy
Principle: This technique is highly sensitive and can be used to study the binding of fluorescent pyrazole derivatives to DNA or through competition assays with a fluorescent DNA probe. Binding can result in quenching (decrease) or enhancement of the fluorescence intensity of the molecule. In a competition assay, the displacement of a fluorescent probe, such as ethidium bromide (EB), from DNA by the pyrazole derivative leads to a decrease in the probe's fluorescence.
Experimental Protocol (Competition Assay):
-
Prepare a solution of a ct-DNA-ethidium bromide complex in a buffer.
-
Record the initial fluorescence emission spectrum of the complex.
-
Titrate the complex with increasing concentrations of the pyrazole derivative.
-
Record the fluorescence emission spectrum after each addition, allowing for equilibration.
-
Monitor the quenching of the EB fluorescence to determine the binding affinity of the pyrazole derivative.
Data Interpretation: The extent of fluorescence quenching is proportional to the ability of the pyrazole derivative to displace EB from the DNA, providing an estimate of its binding affinity. The Stern-Volmer quenching constant (Ksv) and the binding constant (Kb) can be determined from the data.
c. Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is a powerful technique for detecting conformational changes in DNA upon ligand binding. The characteristic CD spectrum of B-form DNA exhibits a positive band around 275 nm and a negative band around 245 nm, which are sensitive to changes in DNA helicity and base stacking. Significant changes in these bands upon addition of a pyrazole derivative can indicate the mode of binding.
Experimental Protocol:
-
Prepare solutions of ct-DNA and the pyrazole derivative in a suitable buffer.
-
Record the CD spectrum of DNA alone (typically from 200-320 nm).
-
Titrate the DNA solution with increasing concentrations of the pyrazole derivative.
-
Record the CD spectrum after each addition, allowing for equilibration.
-
Analyze the changes in the CD spectrum to infer conformational alterations in the DNA.
Data Interpretation:
-
Intercalation: Often leads to an increase in the intensity of the positive band and a shift in the negative band, reflecting an unwinding and lengthening of the DNA helix.
-
Groove Binding: Typically causes smaller perturbations in the CD spectrum compared to intercalation.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| UV-Vis Spectroscopy | Changes in absorbance upon binding. | Initial evidence of interaction, binding constant (Kb). | Simple, rapid, widely available. | Low sensitivity, can be affected by compound absorbance. |
| Fluorescence Spectroscopy | Changes in fluorescence intensity upon binding or displacement of a probe. | Binding affinity (Kb, Ksv), binding stoichiometry. | High sensitivity, can use intrinsic or extrinsic fluorescence. | Requires a fluorescent compound or a competition assay. |
| Circular Dichroism | Changes in the differential absorption of circularly polarized light, indicating conformational changes in DNA. | Mode of binding (intercalation vs. groove binding), conformational changes in DNA. | Highly sensitive to structural changes in chiral molecules like DNA. | Requires specialized equipment, interpretation can be complex. |
Confirmatory and Mechanistic Assays
While spectroscopic methods provide strong initial evidence, further experiments are necessary to confirm the binding and elucidate the specific mechanism.
a. Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA, also known as a gel shift assay, is a common technique used to study protein-DNA or small molecule-DNA interactions. It is based on the principle that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than free DNA. This results in a "shift" in the position of the DNA band.
Experimental Protocol:
-
Synthesize or obtain a labeled DNA probe (e.g., a short oligonucleotide labeled with a radioisotope or a fluorescent dye).
-
Incubate the labeled DNA probe with increasing concentrations of the pyrazole derivative.
-
Separate the reaction mixtures on a native polyacrylamide or agarose gel.
-
Visualize the DNA bands using an appropriate detection method (e.g., autoradiography or fluorescence imaging).
Data Interpretation: The appearance of a slower-migrating band in the presence of the pyrazole derivative confirms the formation of a DNA-ligand complex. The intensity of the shifted band can be used to estimate the binding affinity.
Workflow for Electrophoretic Mobility Shift Assay (EMSA)
Figure 2: A step-by-step workflow for performing an Electrophoretic Mobility Shift Assay to confirm DNA binding.
Computational Approaches: In Silico Validation
Computational methods, particularly molecular docking, provide valuable insights into the potential binding modes and interactions of pyrazole derivatives with DNA at an atomic level.
a. Molecular Docking
Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrazole derivatives, docking simulations can predict whether the compound is likely to bind in the major or minor groove of DNA or intercalate between base pairs.
Methodology:
-
Obtain a 3D structure of DNA (e.g., from the Protein Data Bank).
-
Generate a 3D structure of the pyrazole derivative.
-
Use a docking program (e.g., AutoDock, GOLD) to predict the binding pose and calculate the binding energy of the pyrazole derivative with the DNA.
-
Analyze the predicted binding mode, identifying key interactions such as hydrogen bonds and van der Waals forces.
Data Interpretation: The docking results can provide a structural hypothesis for the binding mechanism, which can then be tested and validated experimentally. The calculated binding energy can also provide a theoretical estimation of the binding affinity.
Conclusion: A Weight-of-Evidence Approach
The validation of DNA binding as a mechanism for pyrazole derivatives requires a comprehensive and integrated approach. By combining the strengths of various spectroscopic, biophysical, and computational techniques, researchers can build a compelling weight-of-evidence case for the mode of action of these promising therapeutic agents. This detailed understanding is crucial for the rational design and development of next-generation DNA-targeting drugs.
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Navigating the Kinome: A Comparative Guide to Cross-Reactivity and Selectivity Profiling of Pyrazole Kinase Inhibitors
For Immediate Distribution
SOUTH SAN FRANCISCO, CA – January 7, 2026 – In the intricate landscape of drug discovery, the pyrazole scaffold has emerged as a privileged structure in the design of potent protein kinase inhibitors, crucial for developing targeted therapies against a multitude of diseases, including cancer and inflammatory disorders.[1][2][3] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring the selective inhibition of the intended target kinase to minimize off-target effects and potential toxicity.[4] This guide provides a comprehensive comparison of methodologies for profiling the cross-reactivity and selectivity of pyrazole-based kinase inhibitors, offering researchers, scientists, and drug development professionals the critical insights and detailed protocols necessary for robust inhibitor characterization.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While polypharmacology, the modulation of multiple targets, can sometimes be advantageous, unintended off-target interactions are a primary cause of adverse drug reactions.[5][6] Therefore, a rigorous and early-stage assessment of an inhibitor's selectivity across a broad panel of kinases is a cornerstone of modern drug development.[7] Pyrazole-containing compounds have demonstrated a wide range of selectivity profiles, from highly specific to more promiscuous, underscoring the necessity of comprehensive profiling.[8][9]
A Dichotomy of Approaches: Biochemical vs. Cell-Based Assays
The evaluation of kinase inhibitor selectivity is broadly approached through two complementary strategies: biochemical assays and cell-based assays. Each provides a unique and vital layer of information.
Biochemical assays directly measure the interaction between the inhibitor and a purified kinase.[7] These in vitro methods are indispensable for determining direct binding affinity or enzymatic inhibition and are highly amenable to high-throughput screening against large kinase panels.[10][11]
Cell-based assays , conversely, assess the inhibitor's activity within a physiological context.[7][12] These assays provide crucial data on cell permeability, target engagement in the presence of endogenous ATP concentrations, and the downstream functional consequences of kinase inhibition.
The following sections will delve into the specifics of these approaches, comparing key platforms and providing actionable protocols.
In-Depth Comparison of Selectivity Profiling Platforms
Choosing the appropriate assay platform is a critical decision driven by the specific research question, the stage of drug development, and the desired throughput.
| Assay Type | Platform Example | Principle | Advantages | Limitations |
| Biochemical | Radiometric Assays (e.g., HotSpot™) | Measures the transfer of radiolabeled phosphate (³³P) from ATP to a substrate.[13] | Gold standard for sensitivity and reliability; direct measure of catalytic activity.[14] | Requires handling of radioactive materials; lower throughput. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.[4][15] | High throughput, non-radioactive, sensitive.[14] | Indirect measure of phosphorylation; potential for compound interference with the luciferase enzyme.[14] | |
| Fluorescence-Based Assays (e.g., TR-FRET) | Measures the binding of an inhibitor by its ability to displace a fluorescently labeled tracer from the kinase, resulting in a change in Förster Resonance Energy Transfer.[15] | Homogeneous (no-wash) format, high throughput, suitable for measuring binding affinity.[14] | Can be susceptible to fluorescent compound interference; tracer binding mode might influence results.[12][14] | |
| Mobility Shift Assays | Separates and quantifies phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[10][11] | High-quality data, direct measure of substrate conversion.[10] | Lower throughput than homogeneous assays. | |
| Cell-Based | Target Engagement Assays (e.g., NanoBRET™) | Measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells by competitive displacement of a fluorescent tracer.[12][16] | Quantifies target engagement in a physiological context; provides data on cell permeability and intracellular affinity.[16] | Requires genetic modification of cells; tracer dependent.[12] |
| Cellular Phosphorylation Assays (e.g., ELISA, Western Blot) | Directly measures the phosphorylation status of a specific downstream substrate of the target kinase in treated cells.[12] | Provides a functional readout of kinase inhibition in a cellular pathway.[7] | Lower throughput; requires specific and validated phospho-antibodies.[12] | |
| Cell Proliferation/Viability Assays | Assesses the effect of the inhibitor on the proliferation or survival of cancer cell lines known to be dependent on the target kinase.[12] | Provides a direct measure of the inhibitor's anti-proliferative effect. | Indirect measure of target inhibition; can be confounded by off-target effects. |
Visualizing the Workflow for Comprehensive Selectivity Profiling
A logical and iterative workflow is essential for a thorough assessment of a pyrazole kinase inhibitor's selectivity.
Caption: A stepwise workflow for pyrazole kinase inhibitor selectivity profiling.
Experimental Protocols: A Practical Guide
1. High-Throughput Biochemical Kinase Profiling using ADP-Glo™
This protocol outlines a general procedure for screening a pyrazole inhibitor against a panel of kinases.
-
Objective: To identify kinases inhibited by the test compound at a single concentration.
-
Methodology:
-
Prepare a 384-well assay plate by dispensing 5 µL of each kinase reaction buffer.
-
Add 0.1 µL of the pyrazole inhibitor (e.g., at 10 µM in DMSO) and control compounds to the appropriate wells.
-
Add 2.5 µL of a mixture of the kinase and its specific substrate to initiate the reaction. Incubate for 1-2 hours at room temperature.[4]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.[4]
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.[4]
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to DMSO controls.
2. Cellular Target Engagement using NanoBRET™
This protocol details how to confirm that the pyrazole inhibitor binds to its intended target within living cells.
-
Objective: To quantify the apparent affinity of the inhibitor for the target kinase in intact cells.[16]
-
Methodology:
-
Seed HEK293 cells expressing the NanoLuc®-kinase fusion protein in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the pyrazole inhibitor.
-
Add the NanoBRET™ tracer and the inhibitor dilutions to the cells. Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (610 nm) emission signals.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor leads to a decrease in the BRET signal, from which a cellular IC50 value can be determined.[16]
Case Study: Comparative Selectivity of Representative Pyrazole Inhibitors
To illustrate the importance of comprehensive profiling, the following table presents hypothetical but representative data for two pyrazole-based inhibitors against a small panel of kinases.
| Kinase Target | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) |
| Primary Target: JAK2 | 2.2 | 3.5 |
| Off-Target: JAK1 | 3.4 | 150 |
| Off-Target: JAK3 | 3.5 | 430 |
| Off-Target: FLT3 | >10,000 | 8,500 |
| Off-Target: Aurora B | 850 | >10,000 |
| Off-Target: ALK | >10,000 | >10,000 |
Data is illustrative and based on typical profiles seen for pyrazole inhibitors such as Ruxolitinib and others.[3][17]
This comparison highlights that while both inhibitors are potent against the primary target JAK2, Inhibitor B demonstrates a significantly improved selectivity profile, particularly against other JAK family members. This type of data is crucial for selecting lead candidates for further development.
Signaling Pathway Context
Understanding which cellular pathways are affected by the inhibitor is critical for interpreting its biological effects. Pyrazole inhibitors have been developed against numerous kinases, including those in the JAK-STAT, PI3K/Akt, and MAPK pathways.[3][18]
Caption: Inhibition of key signaling nodes by pyrazole-based kinase inhibitors.
Conclusion and Future Directions
The robust characterization of cross-reactivity and selectivity is a non-negotiable aspect of developing safe and effective pyrazole-based kinase inhibitors. A multi-faceted approach that combines high-throughput biochemical screening with physiologically relevant cell-based assays provides the most comprehensive understanding of an inhibitor's profile. As new technologies emerge, such as proteome-wide thermal shift assays and advanced mass spectrometry-based methods, the ability to dissect inhibitor interactions with even greater precision will continue to advance the field of targeted therapeutics. The judicious application of the principles and protocols outlined in this guide will empower researchers to make more informed decisions, ultimately accelerating the discovery of novel kinase inhibitors with superior therapeutic potential.
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A Comparative Analysis of the Fungicidal Efficacy of Thifluzamide Against Leading Commercial Agents
A Technical Guide for Researchers in Mycology and Drug Development
In the dynamic landscape of agricultural science and drug development, the demand for potent and selective fungicidal agents is perpetual. This guide offers a comprehensive comparison of the fungicidal activity of Thifluzamide, a prominent succinate dehydrogenase inhibitor (SDHI), against two widely used commercial fungicides with distinct modes of action: Azoxystrobin, a Quinone Outside Inhibitor (QoI), and Propiconazole, a Demethylation Inhibitor (DMI). This document is intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and comparing fungicidal compounds, underpinned by detailed experimental protocols and comparative data.
Introduction to the Fungicidal Agents
A fundamental aspect of effective fungal disease management and the development of new antifungal compounds lies in understanding their specific mechanisms of action. This knowledge is crucial for predicting their spectrum of activity, understanding potential resistance mechanisms, and designing effective and sustainable control strategies.
Thifluzamide: A Succinate Dehydrogenase Inhibitor (SDHI)
Thifluzamide is a member of the carboxanilide chemical class and functions by inhibiting the enzyme succinate dehydrogenase (Sdh), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of ATP production and ultimately, fungal cell death. Due to its specific target site, Thifluzamide is highly effective against a range of fungal pathogens, particularly those belonging to the phylum Basidiomycota.
Fungicide Resistance Action Committee (FRAC) Code: 7
Azoxystrobin: A Quinone Outside Inhibitor (QoI)
Azoxystrobin belongs to the strobilurin class of fungicides and targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[2][3] It binds to the Quinone outside (Qo) site of cytochrome b, blocking electron transfer and thereby inhibiting ATP synthesis.[2][3] Azoxystrobin is a broad-spectrum, systemic fungicide with both protective and curative properties.[4][5]
FRAC Code: 11
Propiconazole: A Demethylation Inhibitor (DMI)
Propiconazole is a triazole fungicide that inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6][7] It specifically targets the C14-demethylase enzyme, which is involved in a critical step of the ergosterol synthesis pathway.[7][8] The disruption of ergosterol production leads to impaired membrane function and integrity, ultimately inhibiting fungal growth.[6][7]
FRAC Code: 3
Comparative Efficacy: In Vitro Data
The following table summarizes the reported 50% effective concentration (EC50) values for Thifluzamide, Azoxystrobin, and Propiconazole against key fungal pathogens. EC50 values represent the concentration of a fungicide that inhibits 50% of the fungal growth and are a standard metric for comparing the intrinsic activity of different compounds.
| Fungal Pathogen | Thifluzamide EC50 (µg/mL) | Azoxystrobin EC50 (µg/mL) | Propiconazole EC50 (µg/mL) |
| Rhizoctonia solani | 0.042 - 0.0659 | 1.508 - 596.60 | 100% inhibition at 500 ppm |
| Fusarium spp. | Not widely reported | 32.96 (at 100 ppm) | 100% inhibition at 500 ppm |
| Puccinia spp. | Data not available | Data not available | Effective in field applications |
Note: EC50 values can vary depending on the specific isolate, experimental conditions, and testing methodology. The data presented here is a compilation from various sources and should be used for comparative purposes.
Experimental Protocols for Fungicidal Activity Assessment
To ensure the generation of reliable and reproducible comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating the in vitro fungicidal activity of test compounds against three economically important fungal pathogens: Rhizoctonia solani, Fusarium spp., and Puccinia spp.
General Laboratory Requirements
-
Sterile work environment (laminar flow hood)
-
Autoclave for sterilization of media and equipment
-
Incubator with controlled temperature and lighting
-
Spectrophotometer for inoculum standardization
-
Analytical balance and glassware for media and solution preparation
-
Micropipettes and sterile pipette tips
-
Petri dishes, conical flasks, and other standard laboratory glassware
-
Microscope for morphological examination of fungi
In Vitro Antifungal Susceptibility Testing: The Poisoned Food Technique
The poisoned food technique is a widely used method for determining the mycelial growth inhibition of fungi by a test compound.
Logical Workflow for the Poisoned Food Technique
Caption: Workflow for the poisoned food technique to assess fungicidal activity.
Step-by-Step Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.[6] Dispense the molten agar into flasks for sterilization.
-
Sterilization: Autoclave the PDA and any necessary glassware at 121°C for 15-20 minutes.
-
Fungicide Stock Solution Preparation: Prepare stock solutions of Thifluzamide, Azoxystrobin, and Propiconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Incorporation of Fungicide: After the autoclaved PDA has cooled to approximately 45-50°C, add the appropriate volume of the fungicide stock solution to achieve the desired final concentrations. For the control plates, add the same volume of the solvent used for the stock solutions.
-
Pouring Plates: Pour the poisoned and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation:
-
For Rhizoctonia solani and Fusarium spp.: From the margin of an actively growing 7-day-old culture on PDA, cut 5 mm mycelial discs using a sterile cork borer.[7]
-
-
Inoculation: Place a single mycelial disc upside down in the center of each poisoned and control plate.
-
Incubation:
-
Rhizoctonia solani: Incubate at 25±1°C in the dark.[6]
-
Fusarium spp.: Incubate at 25±2°C with a 12-hour photoperiod.
-
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the growth in the control plates reaches the edge of the plate.
-
Calculation of Percent Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Percent Inhibition = [(C - T) / C] * 100
-
Where:
-
C = Average diameter of mycelial growth in the control plate
-
T = Average diameter of mycelial growth in the treated plate
-
-
In Vitro Antifungal Susceptibility Testing of Puccinia spp. (Rust Fungi)
Testing the efficacy of fungicides against obligate biotrophic fungi like Puccinia spp. requires specialized techniques as they cannot be easily cultured on artificial media. The detached leaf assay is a common method used for this purpose.
Logical Workflow for the Detached Leaf Assay
Caption: Workflow for the detached leaf assay to evaluate fungicide efficacy against rust fungi.
Step-by-Step Protocol:
-
Plant Material: Grow a susceptible wheat variety to the two-leaf stage.
-
Leaf Excision: Excise 4-5 cm long segments from the second leaf of the seedlings.
-
Plating: Place the leaf segments on 0.5% water agar amended with a senescence inhibitor like benzimidazole in Petri dishes.
-
Fungicide Application: Apply the test fungicides (Thifluzamide, Azoxystrobin, Propiconazole) to the adaxial surface of the leaf segments at various concentrations. A control group should be treated with water or the solvent carrier.
-
Inoculum Preparation: Collect fresh urediniospores from infected plants and suspend them in a carrier solution (e.g., Soltrol 170 isoparaffinic oil or distilled water with a wetting agent). Adjust the spore concentration to a standard density (e.g., 1 x 10^5 spores/mL).
-
Inoculation: Apply the urediniospore suspension evenly onto the surface of the treated and control leaf segments.
-
Incubation: Incubate the plates in a controlled environment with a specific temperature and light regime suitable for the Puccinia species being tested (e.g., 16-18°C with a 16-hour photoperiod).
-
Disease Assessment: After a suitable incubation period (typically 10-14 days), assess the disease severity by counting the number of uredial pustules per unit area of the leaf segment.
-
Calculation of Percent Disease Control: Calculate the percentage of disease control using the following formula:
-
Percent Control = [(C - T) / C] * 100
-
Where:
-
C = Average number of pustules in the control group
-
T = Average number of pustules in the treated group
-
-
Mechanism of Action and Resistance Management
The distinct modes of action of Thifluzamide, Azoxystrobin, and Propiconazole have significant implications for their use in resistance management strategies. The continuous use of fungicides with the same mode of action can lead to the selection of resistant fungal populations.
Signaling Pathways and Fungicide Target Sites
Caption: Mechanisms of action for Thifluzamide, Azoxystrobin, and Propiconazole, targeting different sites in fungal metabolic pathways.
To mitigate the risk of resistance development, it is crucial to rotate or use mixtures of fungicides with different FRAC codes. The distinct target sites of Thifluzamide (FRAC 7), Azoxystrobin (FRAC 11), and Propiconazole (FRAC 3) make them valuable partners in integrated disease management programs. By alternating between these different modes of action, the selection pressure on any single target site is reduced, thereby prolonging the effectiveness of these important fungicidal agents.
Conclusion
This guide provides a comparative overview of the fungicidal activity of Thifluzamide against two other major commercial fungicides, Azoxystrobin and Propiconazole. The differences in their modes of action, as reflected by their distinct FRAC codes, underscore their unique roles in fungal disease management. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies, generating valuable data for the development of novel and effective antifungal strategies. A thorough understanding of the efficacy and mechanisms of action of existing fungicides is paramount for the judicious use of these compounds and for the future of sustainable agriculture and medicine.
References
- American Phytopathological Society. (n.d.). Comparison of Media for Isolating Rhizoctonia solani from Soil.
- Solutions Pest & Lawn. (n.d.). Azoxystrobin Fungicide Information and Products.
- Farmonaut. (2025). Agriculture Pesticide Azoxystrobin Fungicide Factories 2025.
- Agrogreat. (2024, June 12). What Are The Properties And Usage of Propiconazole.
- Wikipedia. (n.d.). Azoxystrobin.
- Solutions Pest & Lawn. (n.d.). Propiconazole Information and Products.
- Wikipedia. (n.d.). Propiconazole.
- G.K.V. Society. (n.d.). Bio efficacy of Thifluzamide 24% SC formulation of paddy with special reference to sheath blight disease.
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- 8. environmentandecology.com [environmentandecology.com]
A Head-to-Head Study of Pyrazole-Based and Indazole-Based Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinase inhibitors (PKIs) stand as a pillar of targeted therapy.[1][2] Among the myriad of heterocyclic scaffolds employed to tame the activity of these crucial cellular regulators, pyrazoles and their fused counterparts, indazoles, have emerged as "privileged structures."[1][3] Their synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases have led to the development of numerous successful therapeutics.[1] This guide provides an in-depth, head-to-head comparison of pyrazole-based and indazole-based inhibitors, leveraging experimental data to inform researchers, scientists, and drug development professionals on the nuanced yet critical differences between these two scaffolds.
The Tale of Two Scaffolds: Pyrazole vs. Indazole in Kinase Inhibition
At their core, both pyrazoles and indazoles offer a five-membered nitrogen-containing aromatic ring. The key distinction lies in the fusion of a benzene ring to the pyrazole core in indazoles, creating a bicyclic system. This seemingly subtle structural modification has profound implications for the physicochemical properties, binding modes, and ultimately, the biological activity of the resulting inhibitors.
The pyrazole moiety is renowned for its role as a "hinge-binder," adept at forming crucial hydrogen bonds with the backbone of the kinase hinge region, thereby mimicking the interaction of the adenine ring of ATP.[4] The indazole scaffold, while retaining this hinge-binding capability, presents a more extended and rigid structure, which can be exploited to achieve unique interactions within the kinase active site and influence properties such as metabolic stability and cell permeability.
Head-to-Head Case Study: JNK3 and p38 Inhibition
A direct comparison of aminopyrazole and indazole-based inhibitors targeting c-Jun N-terminal kinase 3 (JNK3) and p38, two closely related mitogen-activated protein kinases, provides a compelling illustration of the impact of the core scaffold on potency and selectivity.[5]
In a study by Scorah et al., the aminopyrazole inhibitor SR-3576 was found to be a potent JNK3 inhibitor with an IC50 of 7 nM and exhibited remarkable selectivity (>2800-fold) over p38 (IC50 > 20 µM). In stark contrast, the corresponding indazole-based inhibitor, SR-3737 , was a potent inhibitor of both JNK3 (IC50 = 12 nM) and p38 (IC50 = 3 nM), demonstrating a near-complete lack of selectivity between the two kinases.[5]
| Inhibitor | Scaffold | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |
| SR-3576 | Aminopyrazole | 7 | >20,000 | >2857 |
| SR-3737 | Indazole | 12 | 3 | 0.25 |
Table 1: Comparative inhibitory activity of aminopyrazole and indazole-based inhibitors against JNK3 and p38 kinases. Data extracted from Scorah et al., 2009.[5]
X-ray crystallographic analysis revealed that both SR-3576 and SR-3737 bind to the JNK3 active site in a nearly identical fashion (root mean square deviation = 0.33 Å). The key to the selectivity of the aminopyrazole lay in the highly planar nature of the pyrazole and its N-linked phenyl structures, which better occupied the smaller active site of JNK3 compared to the larger active site of p38.[5] This case study underscores how the subtle difference between a monocyclic pyrazole and a bicyclic indazole can dramatically influence inhibitor selectivity.
Broader Kinase Targets: A Comparative Overview
While the JNK3/p38 example provides a direct comparison, the broader landscape of kinase inhibitors reveals distinct preferences for pyrazole and indazole scaffolds across different kinase families.
Cyclin-Dependent Kinases (CDKs)
Both pyrazole and indazole scaffolds have been successfully employed in the development of CDK inhibitors. Pyrazole-based compounds have shown significant promise, with some exhibiting potent and selective inhibition of specific CDK isoforms.[6] For instance, N-(1H-pyrazol-3-yl)pyrimidin-4-amine has been identified as a key pharmacophore for targeting CDKs.[4]
Janus Kinases (JAKs)
The JAK family of tyrosine kinases has been a fertile ground for pyrazole-based inhibitors. A notable example is Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2.[7] The design of selective JAK inhibitors often involves fine-tuning the substitutions on the pyrazole core to exploit subtle differences in the active sites of the JAK isoforms.
Vascular Endothelial Growth Factor Receptor (VEGFR)
Indazole-based inhibitors have made a significant impact in the inhibition of VEGFR, a key mediator of angiogenesis. Axitinib , a potent and selective inhibitor of VEGFR-1, -2, and -3, features an indazole core. The rigid indazole scaffold allows for precise positioning of substituents to achieve high-affinity binding to the VEGFR active site.
Experimental Protocols
To facilitate the direct comparison of novel pyrazole and indazole-based inhibitors in your own research, we provide the following detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the inhibitory activity of a test compound against a target kinase, such as VEGFR-2, using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (e.g., Poly (Glu,Tyr) 4:1 for VEGFR-2)
-
ATP
-
5x Kinase Buffer
-
Test compound (pyrazole or indazole-based inhibitor)
-
Kinase-Glo® Max Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, combine 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.[8]
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.[8]
-
Inhibitor Addition: Prepare serial dilutions of the test compound in 1x Kinase Buffer. Add 5 µL of the diluted inhibitor solutions to the respective wells. For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells. For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.
-
Enzyme Addition: To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted kinase enzyme (e.g., 1 ng/µL VEGFR-2). To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[8]
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[8]
-
Luminescence Detection: After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Cellular Autophosphorylation Assay (Western Blot)
This protocol is designed to assess the ability of a kinase inhibitor to block the autophosphorylation of its target kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 for JAK2)
-
Cell culture medium and supplements
-
Test compound (pyrazole or indazole-based inhibitor)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the target kinase)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test inhibitor at various concentrations for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.
-
Protein Extraction: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.[6]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add SDS-PAGE sample buffer to 20-40 µg of protein from each sample and boil at 95°C for 5 minutes.[6]
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-JAK2) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the ECL substrate.
-
Imaging: Acquire the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the level of kinase autophosphorylation in the presence of the inhibitor. Re-probe the membrane with an antibody against the total kinase protein to ensure equal loading.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate a generic kinase signaling pathway and a typical workflow for evaluating a novel kinase inhibitor.
Figure 1: A simplified diagram of a receptor tyrosine kinase signaling pathway, illustrating the point of intervention for pyrazole and indazole-based inhibitors.
Figure 2: A generalized workflow for the preclinical evaluation of novel pyrazole and indazole-based kinase inhibitors.
Conclusion and Future Perspectives
The choice between a pyrazole and an indazole scaffold in kinase inhibitor design is a nuanced decision that hinges on the specific target and the desired pharmacological profile. While both scaffolds are capable of producing highly potent inhibitors, their distinct structural and physicochemical properties can be leveraged to achieve different outcomes, particularly in terms of selectivity and pharmacokinetics.
The direct head-to-head comparison of inhibitors for JNK3 and p38 highlights the profound impact of the core heterocycle on selectivity. As our understanding of the kinome deepens and structural biology techniques become more sophisticated, we can anticipate the development of more refined strategies for scaffold selection. Future research will likely focus on exploiting the unique properties of both pyrazole and indazole cores to design next-generation kinase inhibitors with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers embarking on this exciting endeavor, providing both the conceptual framework and the practical tools necessary for success.
References
- Scorah, N. et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 2839-2847. [Link]
- MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
- MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- MDPI. (2021).
- ACS Publications. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- BMG LABTECH. (2020). Kinase assays. [Link]
- ResearchGate. (2025). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. [Link]
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
- PubMed. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. [Link]
- Bentham Science. (n.d.). Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. [Link]
- MDPI. (2021).
- NCBI. (2012). Assay Development for Protein Kinase Enzymes. [Link]
- PubMed. (2025).
- NCBI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- NCBI. (2004).
- Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. [Link]
- ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
- Reactome. (n.d.).
- NCBI. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
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- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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A Senior Application Scientist's Guide to Assessing Gi-Biased Agonism of Pyrazole-1-Carboxamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the Gi-biased agonism of pyrazole-1-carboxamide derivatives. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to characterizing these promising therapeutic candidates.
The Paradigm of Biased Agonism: Beyond Simple Activation
G protein-coupled receptors (GPCRs) are the most successful family of drug targets in modern medicine.[1] For decades, the prevailing model described ligand activation as a binary switch, turning on a receptor's signaling cascade. However, we now understand that GPCR signaling is far more nuanced. Ligand binding can stabilize distinct receptor conformations, leading to the preferential activation of one downstream pathway over another—a phenomenon known as biased agonism or functional selectivity .[2][3][4]
Most GPCRs, upon activation, can signal through two major pathways:
-
G Protein-Dependent Signaling: The canonical pathway where the receptor activates a heterotrimeric G protein (e.g., Gs, Gi, Gq), leading to the modulation of second messengers like cyclic AMP (cAMP) or intracellular calcium.[4]
-
β-Arrestin-Dependent Signaling: Initially known for its role in receptor desensitization and internalization, β-arrestin is now recognized as a versatile scaffold protein that initiates its own distinct signaling cascades.[4][5][6]
The therapeutic implication of biased agonism is profound. For many GPCRs, the desired therapeutic effects are mediated by G protein signaling, while adverse side effects are often linked to the β-arrestin pathway.[4][7] For instance, at the μ-opioid receptor (MOR), Gi-pathway activation drives analgesia, whereas β-arrestin recruitment is associated with tolerance, respiratory depression, and constipation.[4][8]
Pyrazole-1-carboxamide derivatives have emerged as a chemical scaffold of significant interest for developing novel Gi-biased MOR agonists, offering the potential for potent analgesics with a greatly improved safety profile.[8][9] This guide details the critical assays required to validate such a claim.
Caption: Conceptual overview of biased agonism at a GPCR.
The Foundation: Principles of Quantifying Bias
To definitively classify a compound as Gi-biased, its activity must be quantified in both the Gi and β-arrestin pathways and compared against a known "balanced" or reference agonist. The core challenge is to distinguish true ligand bias , an intrinsic property of the drug-receptor interaction, from system bias , which arises from differences in the amplification or sensitivity of the chosen assays.[10][11]
Key Considerations for Assay Selection:
-
Proximity to the Receptor: Assays that measure events early in the signaling cascade (e.g., G protein or β-arrestin recruitment) are generally preferred over those measuring downstream events (e.g., gene transcription), as they are less susceptible to signal amplification differences between pathways.
-
Comparable Amplification: Whenever possible, select assays for each pathway that have similar dynamic ranges and levels of amplification. This provides a larger and more reliable window for identifying biased ligands.[10][11]
-
Cellular Context: The expression levels of receptors, G proteins, and arrestins can influence the observed bias.[7] Using engineered cell lines with controlled expression levels is crucial for reproducible screening. Confirmation in a more physiologically relevant cell type is a vital secondary step.[10][11]
Pathway 1: Assessing Gi Protein Activation
The hallmark of Gi signaling is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[12] Therefore, a cAMP inhibition assay is the gold standard for quantifying Gi pathway activation.
Core Methodology: cAMP Inhibition Assay
In this assay, cells are first stimulated with an agent like forskolin , which directly activates adenylyl cyclase to produce a high, measurable level of cAMP. The ability of a Gi-coupled receptor agonist to inhibit this forskolin-stimulated cAMP production is then measured.[12]
Caption: Workflow for a Gi-mediated cAMP inhibition assay.
Experimental Protocol: HTRF-Based cAMP Assay
This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) format, a robust technology for high-throughput screening.[13]
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the target receptor (e.g., MOR) into 384-well plates at a pre-optimized density and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the pyrazole-1-carboxamide derivatives and a reference agonist in assay buffer.
-
-
Cell Stimulation:
-
Aspirate the culture medium and add the compound dilutions to the cells.
-
Immediately add a solution of forskolin (at a concentration predetermined to yield ~80% of the maximal cAMP response, e.g., EC80) to all wells except the negative control.
-
Incubate for the optimized time (typically 30 minutes) at room temperature.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) in lysis buffer as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature to allow for equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm. The ratio of these signals is inversely proportional to the intracellular cAMP concentration.[13]
-
-
Data Analysis:
-
Plot the HTRF ratio against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the potency (EC50) and efficacy (Emax) for cAMP inhibition.
-
Pathway 2: Assessing β-Arrestin Recruitment
Directly measuring the recruitment of β-arrestin to the activated GPCR is the most reliable method for quantifying engagement of this pathway.[5] Several excellent technologies exist, each with distinct advantages.
Comparison of β-Arrestin Assay Technologies
| Technology | Principle | Advantages | Disadvantages |
| BRET / FRET | Measures proximity between a donor (e.g., Rluc) and acceptor (e.g., YFP) tagged to the receptor and β-arrestin, respectively.[14][15][16] | Real-time kinetic data, high sensitivity.[14] | Requires careful selection of fusion protein geometry; potential for steric hindrance. |
| PathHunter™ (EFC) | Receptor and β-arrestin are tagged with inactive enzyme fragments that combine upon recruitment to form a functional enzyme, producing a chemiluminescent signal.[5][16] | Robust, high-throughput, strong signal amplification. | Endpoint assay, provides less kinetic information. |
| Tango™ Assay | β-arrestin recruitment causes protease cleavage of a transcription factor from the receptor, which drives reporter gene (e.g., luciferase) expression.[2][17][18] | High signal amplification, suitable for HTS. | Indirect, downstream measurement; requires longer incubation times (hours). |
For discerning the nuanced pharmacology of biased agonists, Bioluminescence Resonance Energy Transfer (BRET) is often the preferred method due to its ability to capture the kinetics of the receptor-arrestin interaction in real-time.[14][19]
Caption: Principle of a BRET-based β-arrestin recruitment assay.
Experimental Protocol: BRET-Based β-Arrestin Recruitment Assay
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding the target GPCR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP).
-
24-48 hours post-transfection, harvest and seed cells into a white, 96-well or 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the pyrazole-1-carboxamide derivatives and a reference agonist.
-
Add compounds to the wells and incubate for a set period (e.g., 15-30 minutes) at 37°C.
-
-
Substrate Addition & Data Acquisition:
-
Prime the plate reader's injector with the BRET substrate (e.g., coelenterazine h).
-
Initiate the read protocol: inject the substrate into a well and immediately begin simultaneous dual-channel reading of the luminescence signals from the donor (e.g., ~480 nm) and acceptor (e.g., ~530 nm).
-
Continue reading for a defined period to capture kinetic data if desired.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the net BRET ratio against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the potency (EC50) and efficacy (Emax) for β-arrestin recruitment.
-
Data Interpretation: Quantifying and Comparing Bias
After obtaining concentration-response curves for both the Gi (cAMP) and β-arrestin pathways, the data can be analyzed to determine the degree of bias.
Quantitative Data Summary
The potency (EC50) and efficacy (Emax) values for each compound in each pathway should be compiled into a summary table. Efficacy is often expressed relative to a standard, potent agonist for that pathway.
| Compound | Gi Pathway (cAMP Inhibition) | β-Arrestin Recruitment | Bias Factor (Log K) |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| Reference Agonist | 10 | 100 | 15 |
| Derivative A | 87 | 95 | >10,000 |
| Derivative B | 50 | 80 | 200 |
| Derivative C | 150 | 60 | 180 |
This table contains illustrative data.
Calculating the Bias Factor
While visual inspection of potency and efficacy is informative, a more rigorous quantification can be achieved using the operational model developed by Black and Leff.[20] This model calculates a "bias factor" that compares the relative ability of a test ligand versus a reference ligand to produce a response through the two pathways, accounting for system parameters. A positive log bias factor indicates a preference for the Gi pathway, while a negative value indicates a preference for the β-arrestin pathway, relative to the reference compound. Several software packages (e.g., GraphPad Prism) have built-in models for these calculations.
A recent study on pyrazole-1-carboxamide derivatives at the MOR provides an excellent real-world example. The optimized compound, 17a , was found to have potent activity in the cAMP inhibition assay (EC50 of 87.1 nM) but showed no activity in the β-arrestin recruitment pathway, demonstrating profound Gi-biased agonism.[8][9]
Conclusion: A Self-Validating Workflow for Confident Assessment
Assessing the Gi-biased agonism of pyrazole-1-carboxamide derivatives requires a systematic and multi-faceted approach. By combining a robust Gi functional assay, such as cAMP inhibition, with a direct measure of β-arrestin recruitment, researchers can confidently characterize the signaling profile of novel compounds. The choice of assay technology, careful experimental execution, and rigorous quantitative analysis are paramount to distinguishing true ligand bias from experimental artifact. This detailed assessment is a critical step in advancing these promising molecules toward developing safer and more effective therapeutics.
References
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- GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. HEK293... (n.d.). ResearchGate.
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A Comparative Guide to Pyrazole Carboxamides: Evaluating a Promising New Frontier Against Drug-Resistant Pathogens
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. Infections caused by multidrug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and azole-resistant Candida species, are becoming increasingly difficult to treat, necessitating an urgent search for novel therapeutic agents.[1][2] Within this landscape, pyrazole and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[3][4] This guide provides an in-depth comparative evaluation of pyrazole carboxamides, a particularly promising class of these compounds, detailing their efficacy against drug-resistant pathogens, their mechanisms of action, and the experimental protocols required for their rigorous assessment.
Comparative Efficacy: Benchmarking Pyrazole Carboxamides Against Key Resistant Pathogens
The true measure of a novel antimicrobial agent lies in its performance against clinically relevant, resistant strains. Pyrazole carboxamides have been the subject of numerous studies, demonstrating significant potential against both bacterial and fungal pathogens.
Activity Against Drug-Resistant Bacteria
The versatility of the pyrazole carboxamide scaffold allows for synthetic modifications that yield compounds with potent activity against formidable Gram-positive and Gram-negative bacteria.
Key Insights:
-
Potency Against MRSA: Numerous studies have reported pyrazole derivatives with impressive activity against MRSA. For instance, certain pyrazole-derived hydrazones have shown Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL against MRSA strains.[5] Another series of tethered thiazolo-pyrazole derivatives demonstrated potent anti-MRSA activity with MIC values as low as 4 μg/ml.[1] In some cases, the efficacy of these novel compounds surpasses that of conventional antibiotics.[6] For example, one triazine-substituted pyrazole derivative was found to be equipotent to moxifloxacin (MIC: 1 μg/mL) and more potent than norfloxacin (MIC: 8 μg/mL) against an MRSA strain.[5]
-
Broad-Spectrum Potential: While many derivatives show strong activity against Gram-positive bacteria, some exhibit a broader spectrum.[1] For example, N-(trifluoromethylphenyl) derivatives are potent inhibitors of various Gram-positive strains, including clinical isolates of antibiotic-resistant S. aureus and enterococci.[1] Other series have shown efficacy against Gram-negative pathogens like Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][7]
-
Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the chemical groups attached to the pyrazole core. Studies have shown that halogen substitutions (e.g., -F, -Cl, -Br) on associated phenyl rings can confer excellent activity against MRSA.[5] The specific positioning of these substituents is also critical, as is the nature of the entire carboxamide side chain, which has been shown to be essential for activity in certain classes of these compounds.[8][9]
Table 1: Comparative Antibacterial Activity of Selected Pyrazole Carboxamide Derivatives
| Compound Class/Derivative | Target Pathogen(s) | MIC (µg/mL) | MBC (µg/mL) | Comparison Standard (MIC, µg/mL) | Reference |
| Pyrazole-derived hydrazones (18a, 18b, 18c) | MRSA (S. aureus ATCC 33599) | 0.78 | 6.25 - 25 | Vancomycin (3.125) | [5] |
| N-(trifluoromethylphenyl) derivatives (28) | MRSA | 0.78 | Not Reported | Not Reported | [1] |
| Thiazolo-pyrazole derivatives (17) | MRSA | 4 | Not Reported | Not Reported | [1] |
| Triazine substituted pyrazole (37) | MRSA (CCARM 3167) | 1 | Not Reported | Moxifloxacin (1), Norfloxacin (8) | [5] |
| Pyrazole-4-carbodithioate (HMPC) | MRSA (MW2 & clinical isolates) | 4 | >64 (Bacteriostatic) | Not Reported | [8] |
| 1,2,3-triazole-pyrazole hybrid (7e) | E. coli | ~0.27 (0.778 µM) | Not Reported | Not Reported | [10] |
| 1,2,3-triazole-pyrazole hybrid (7c) | P. aeruginosa | ~0.26 (0.743 µM) | Not Reported | Not Reported | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.
Activity Against Drug-Resistant Fungi
Pyrazole carboxamides have also been extensively investigated as fungicides, particularly for agricultural applications, with many acting as potent succinate dehydrogenase inhibitors (SDHIs).[11]
Key Insights:
-
Potent SDHIs: A significant number of antifungal pyrazole carboxamides function by inhibiting succinate dehydrogenase, a critical enzyme in the mitochondrial respiratory chain. One novel compound with a diarylamine scaffold, 1c , exhibited an exceptionally low EC₅₀ value of 0.005 mg/L against Rhizoctonia solani, significantly outperforming the commercial fungicide fluxapyroxad (EC₅₀ = 0.033 mg/L).[11]
-
Broad Antifungal Spectrum: Different derivatives have shown efficacy against a range of phytopathogenic fungi, including Fusarium oxysporum, Phytophthora infestans, and Alternaria porri.[11][12]
-
Activity Against Candida species: While much research focuses on plant pathogens, some pyrazole hybrids have demonstrated activity against human fungal pathogens like Candida albicans.[10] For example, a 1,2,3-triazole-pyrazole hybrid showed high inhibitory effect against C. albicans at a concentration of approximately 0.26 µg/mL (0.743 µM).[10] This highlights the potential for developing these scaffolds for clinical antifungal applications.
Table 2: Comparative Antifungal Activity of Selected Pyrazole Carboxamide Derivatives
| Compound/Derivative | Target Pathogen | EC₅₀ (mg/L or µg/mL) | Comparison Standard (EC₅₀) | Mechanism | Reference |
| Compound 1c | Rhizoctonia solani | 0.005 mg/L | Fluxapyroxad (0.033 mg/L) | SDH Inhibition | [11] |
| Compound SCU2028 | Rhizoctonia solani | 0.022 mg/L | Thifluzamide (equivalent) | SDH & Cytochrome Oxidase Inhibition | [13][14] |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 µg/mL | Carbendazol (1.00 µg/mL) | Not specified | [12][15][16] |
| 1,2,3-triazole-pyrazole hybrid 7c | Candida albicans | ~0.26 µg/mL (0.743 µM) | Not Reported | Not specified | [10] |
Note: EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Unraveling the Mechanisms of Action
Understanding how a compound kills or inhibits a pathogen is fundamental to its development. The structural diversity of pyrazole carboxamides corresponds to a variety of mechanisms, some of which are novel and capable of overcoming existing resistance pathways.
Bacterial Targets: DNA and Protein Synthesis
Molecular docking and experimental studies suggest that antibacterial pyrazole carboxamides can interfere with essential cellular processes:
-
DNA Gyrase and Topoisomerase Inhibition: A primary mode of action for many antibacterial pyrazoles is the inhibition of bacterial DNA gyrase and topoisomerase II/IV.[1] These enzymes are critical for DNA replication, repair, and transcription. By binding to these targets, the compounds prevent the bacteria from replicating their DNA, leading to cell death.[1][5]
-
Cell Wall Disruption: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, a mechanism distinct from many established antibiotic classes.[1]
Fungal Targets: Disrupting the Powerhouse
The most well-characterized mechanism for antifungal pyrazole carboxamides is the disruption of mitochondrial respiration.
-
Succinate Dehydrogenase (SDH) Inhibition: These compounds act as potent inhibitors of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[11][14] By blocking SDH, the compounds halt ATP production, effectively starving the fungal cells of energy.
-
Multi-Target Inhibition: Recent proteomic analysis of a novel pyrazole carboxamide (SCU2028) revealed a more complex mechanism. In addition to inhibiting SDH (Complex II), it also appears to target Complex IV (cytochrome oxidase), further crippling the respiratory chain.[13][14]
-
Cell Membrane Damage: Other mechanistic studies show that some derivatives can cause severe damage to the fungal cell membrane. This is achieved by inducing a massive accumulation of reactive oxygen species (ROS), leading to lipid peroxidation and leakage of essential cellular contents.[17] This oxidative damage can also disrupt sphingolipid metabolism, further compromising cell membrane integrity.[17]
Caption: Mechanism of Succinate Dehydrogenase (SDH) inhibition by pyrazole carboxamides.
Gold-Standard Experimental Protocols for Evaluation
For researchers aiming to validate or screen novel pyrazole carboxamides, adherence to standardized protocols is paramount for generating reproducible and comparable data.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is the cornerstone for assessing antimicrobial activity and is widely cited in the literature.[6][7]
Principle: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., MRSA) on an appropriate agar plate. Select several colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the pyrazole carboxamide in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) directly in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for most bacteria or as appropriate for the test organism.
-
Reading Results: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring absorbance with a plate reader.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is essential for confirming the mechanism of action for antifungal pyrazole carboxamides.[11]
Principle: To measure the enzymatic activity of SDH isolated from the target fungus in the presence of varying concentrations of the inhibitor compound.
Step-by-Step Methodology:
-
Mitochondria Isolation: Grow the target fungus (e.g., R. solani) in liquid culture. Harvest the mycelia, grind them in liquid nitrogen, and homogenize in an extraction buffer. Isolate the mitochondria via differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.
-
Enzyme Assay: In a 96-well plate, add the mitochondrial suspension, assay buffer (containing substrates like succinate and electron acceptors like DCPIP and PMS), and varying concentrations of the test pyrazole carboxamide.
-
Kinetic Measurement: Initiate the reaction by adding the final reagent (e.g., succinate). Immediately measure the decrease in absorbance of the electron acceptor (e.g., DCPIP at 600 nm) over time using a spectrophotometer. The rate of reaction is proportional to the SDH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the inhibition percentage against the log of the inhibitor concentration.
Future Perspectives: The Road Ahead for Pyrazole Carboxamides
The body of evidence strongly supports the continued development of pyrazole carboxamides as a vital new class of antimicrobials. Their chemical tractability allows for extensive optimization to improve potency, broaden the spectrum of activity, and enhance safety profiles.[4]
A particularly exciting avenue is their use as antibiotic adjuvants . Research has shown that some pyrazole compounds can restore the activity of conventional antibiotics like colistin against highly resistant bacteria, offering a strategy to rescue last-resort drugs.[18]
While the journey from a promising scaffold to a clinically approved drug is long, the potent activity, diverse mechanisms of action, and demonstrated efficacy against some of the most challenging drug-resistant pathogens make pyrazole carboxamides a critical area of focus for researchers and drug developers. Continued investigation into their SAR, mechanisms, and in vivo efficacy will be essential to unlocking their full therapeutic potential in the global fight against antimicrobial resistance.
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Navigating the Anthelmintic Landscape: A Comparative Analysis of Pyrazole Carboxamides and Commercial Drugs
A Senior Application Scientist's Guide for Researchers in Drug Development
The escalating threat of anthelmintic resistance necessitates a paradigm shift in our approach to parasite control. The relentless evolution of resistance in helminth populations against conventional drug classes has created an urgent demand for novel chemical entities with unique mechanisms of action.[1][2] This guide provides a comprehensive, data-driven comparison of the anthelmintic spectrum of activity of an emerging class of compounds, the pyrazole carboxamides, against established commercial drugs. We will delve into the mechanistic underpinnings of their efficacy, present comparative in vitro data, and provide detailed experimental protocols to empower researchers in their quest for the next generation of anthelmintics.
The Rise of a New Contender: Pyrazole Carboxamides
Initially developed as pesticides, synthetic pyrazole carboxamide derivatives such as tolfenpyrad have demonstrated significant anthelmintic properties.[3] Their novel mode of action against helminths positions them as a promising solution to combat resistance to existing drug classes. This guide will focus on the comparative efficacy and underlying science of these compounds in relation to the workhorses of the current anthelmintic market.
Mechanisms of Action: A Tale of Different Targets
The effectiveness of an anthelmintic is intrinsically linked to its molecular target within the parasite. The major commercial drug classes and pyrazole carboxamides operate via distinct mechanisms, which dictates their spectrum of activity and potential for cross-resistance.
Commercial Anthelmintics: A Multi-pronged Attack
-
Benzimidazoles (e.g., Albendazole, Fenbendazole): This class of drugs, often referred to as the "white drenches," exerts its effect by binding to β-tubulin. This binding inhibits the polymerization of microtubules, which are essential for cellular structure, nutrient absorption, and cell division in the parasite. The disruption of these vital cellular processes leads to energy depletion and eventual death of the worm.
-
Macrocyclic Lactones (e.g., Ivermectin, Moxidectin): These compounds, which include the avermectins and milbemycins, act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent flaccid paralysis of the parasite.
-
Imidazothiazoles (e.g., Levamisole): Levamisole and other drugs in this class are nicotinic acetylcholine receptor (nAChR) agonists. They cause excessive stimulation of the parasite's nerve cells, leading to spastic paralysis and expulsion from the host.
-
Amino-acetonitrile Derivatives (AADs) (e.g., Monepantel): As one of the newer classes, AADs target a unique family of nematode-specific nAChR subunits. Their mode of action also results in paralysis and death of the parasite.[2][4] Monepantel is effective against nematodes that have developed resistance to other drug classes.[2][4]
-
Spiroindoles (e.g., Derquantel): This class of anthelmintics acts as antagonists of nicotinic acetylcholine receptors, leading to flaccid paralysis of the nematode.[5]
Pyrazole Carboxamides: Targeting the Parasite's Powerhouse
The primary mechanism of action for pyrazole carboxamides is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[3][6] This disruption of the parasite's cellular respiration leads to a catastrophic energy deficit and subsequent death. The significant differences between the mitochondrial complex I of nematodes and their mammalian hosts provide a therapeutic window, suggesting a potential for selective toxicity.[3]
Figure 1: Mechanisms of action for pyrazole carboxamides vs. commercial anthelmintics.
Comparative In Vitro Efficacy Against Haemonchus contortus
To provide a direct comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole carboxamides and commercial anthelmintics against the economically significant gastrointestinal nematode of small ruminants, Haemonchus contortus. The data is compiled from multiple in vitro studies.
| Compound Class | Compound | Assay Type | Life Stage | Incubation Time | IC50 (µM) | Reference |
| Pyrazole Carboxamide | Tolfenpyrad | Larval Motility | xL3 | 72 h | 2.9 - 3.05 | [3][7] |
| Tolfenpyrad | Larval Development | L4 | 7 days | 0.03 - 0.08 | [3][7] | |
| Compound a-15 | Larval Motility | xL3 | 72 h | 55.63 | [3] | |
| Compound a-15 | Larval Development | L4 | 7 days | 3.97 | [3] | |
| Compound a-17 | Larval Motility | xL3 | 72 h | 51.60 | [3] | |
| Compound a-17 | Larval Development | L4 | 7 days | 3.42 | [3] | |
| AAD | Monepantel | Larval Motility | xL3 | 72 h | 0.28 | [8] |
| Monepantel | Larval Development | xL3 to L4 | 7 days | 0.14 | [8] | |
| Benzimidazole | Albendazole Sulfoxide | Larval Motility | xL3 | 72 h | 0.22 | [8] |
| Albendazole Sulfoxide | Larval Development | xL3 to L4 | 7 days | 0.05 | [8] | |
| Imidazothiazole | Levamisole | Larval Motility | xL3 | 72 h | 1.13 | [8] |
| Levamisole | Larval Development | xL3 to L4 | 7 days | >10 | [8] | |
| Macrocyclic Lactone | Ivermectin | Larval Motility | xL3 | 72 h | 0.08 | [8] |
| Ivermectin | Larval Development | xL3 to L4 | 7 days | 0.008 | [8] |
xL3: exsheathed third-stage larvae; L4: fourth-stage larvae.
Analysis of Comparative Efficacy:
The data indicates that the pyrazole carboxamide, tolfenpyrad, demonstrates potent activity against H. contortus, particularly in inhibiting larval development to the L4 stage, with IC50 values in the nanomolar range.[3][7] While its efficacy in the larval motility assay is in the low micromolar range, it is comparable to that of levamisole. However, established drugs like ivermectin and albendazole sulfoxide show greater potency in both larval motility and development assays against susceptible isolates of H. contortus.[8] The true potential of pyrazole carboxamides lies in their novel mechanism of action, which may allow them to be effective against helminth populations resistant to these other drug classes.
Spectrum of Activity: Beyond Haemonchus
While extensive data exists for the activity of pyrazole carboxamides against H. contortus, information on their broader spectrum is still emerging. Some studies have shown that novel 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit promising activity against other parasitic nematodes, including hookworms and whipworms.[4] However, at present, there is a notable lack of published data on the efficacy of pyrazole carboxamides against cestodes (tapeworms) and trematodes (flukes). This represents a critical area for future research to fully delineate the therapeutic potential of this chemical class.
In contrast, the spectrum of activity for commercial anthelmintics is well-documented:
-
Broad-Spectrum Nematocides: Benzimidazoles, macrocyclic lactones, levamisole, monepantel, and derquantel are all recognized for their broad-spectrum activity against a wide range of gastrointestinal nematodes.[2][4][5]
-
Flukicides: Specific drugs like triclabendazole and closantel are highly effective against the liver fluke, Fasciola hepatica.[9]
-
Cesticides: Praziquantel is the drug of choice for treating tapeworm infections.
Experimental Protocols for Anthelmintic Activity Assessment
The following are detailed protocols for key in vitro assays used to determine the anthelmintic activity of novel compounds. The rationale behind specific steps is provided to enhance understanding and reproducibility.
Experimental Workflow Overview
Figure 2: General workflow for in vitro anthelmintic activity screening.
Protocol 1: Haemonchus contortus Larval Development Assay (LDA)
This assay is crucial for identifying compounds that inhibit the growth and maturation of parasitic larvae.
1. Parasite Procurement and Preparation:
- H. contortus third-stage larvae (L3) are obtained from fecal cultures of experimentally infected sheep.[2]
- L3 are exsheathed by incubation in 0.15% (v/v) sodium hypochlorite at 38°C for 20 minutes. This mimics the natural process in the host's gut and is essential for initiating development to the L4 stage.[2]
- Exsheathed L3 (xL3) are washed multiple times in sterile physiological saline by centrifugation to remove residual hypochlorite and debris.[2]
2. Assay Setup:
- The assay is performed in 96-well microtiter plates.
- A culture medium is prepared, which can be Luria broth (LB) or a more complex medium supplemented with serum (LBS) to better support larval development.[2]
- Test compounds are serially diluted in the culture medium. It is critical to include a solvent control (e.g., DMSO) to account for any effects of the solvent on larval development.
- Approximately 80-100 xL3 are added to each well containing the test compounds and controls.[1]
3. Incubation:
- The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days. These conditions are designed to mimic the host environment and promote development to the L4 stage.[2]
4. Assessment and Data Analysis:
- After 7 days, the development of larvae in each well is assessed microscopically. The number of normally developed L4 larvae is counted.
- The percentage of inhibition of development is calculated for each compound concentration relative to the solvent control.
- The IC50 value, the concentration of the compound that inhibits 50% of larval development, is determined by non-linear regression analysis of the dose-response data.
Protocol 2: Oxygen Consumption Rate Assay
This assay directly measures the impact of a compound on the parasite's mitochondrial respiration.
1. Larval Preparation:
- Prepare a suspension of xL3 of H. contortus as described in the LDA protocol.
- Wash the larvae thoroughly in M9 buffer or a similar physiological saline to remove any bacteria or debris that could interfere with oxygen measurements.[10]
2. Instrumentation and Setup:
- An oxygen-sensing system, such as a Seahorse XF Analyzer or a system with oxygen-sensitive fluorescent probes (e.g., MitoXpress), is used.[11]
- Calibrate the instrument according to the manufacturer's instructions.
- Add a known number of larvae (e.g., 100-200) to each well of the specialized microplate in the appropriate assay medium.[10]
3. Measurement Protocol:
- Establish a baseline oxygen consumption rate (OCR) for the larvae in each well before the addition of any compounds.
- Inject the test compounds at various concentrations into the wells. It is important to also include a positive control that is a known inhibitor of mitochondrial respiration (e.g., rotenone for Complex I) and a negative (vehicle) control.[11]
- Monitor the OCR in real-time following the injection of the compounds. Measurements are typically taken over a period of several hours.
4. Data Analysis:
- The change in OCR after the addition of the compound is calculated relative to the baseline and the vehicle control.
- The data is expressed as a percentage of inhibition of oxygen consumption.
- Dose-response curves are generated to determine the IC50 for the inhibition of respiration.
The Challenge of Resistance and the Path Forward
The development of resistance to every major class of commercial anthelmintics is a stark reminder of the evolutionary adaptability of parasites.[4] Resistance mechanisms can include alterations in the drug target, increased drug efflux from the parasite's cells, or enhanced metabolic detoxification of the drug.[4]
The introduction of a new chemical class with a novel mode of action, such as the pyrazole carboxamides, is a critical strategy in the management of anthelmintic resistance. By targeting a different physiological pathway, these compounds can be effective against parasites that are resistant to other drugs. However, it is imperative that new anthelmintics are integrated into strategic control programs that aim to preserve their efficacy for as long as possible. This includes practices such as targeted selective treatments, combination therapy, and monitoring for the emergence of resistance.
Conclusion and Future Directions
Pyrazole carboxamides represent a promising new class of anthelmintics with a distinct mechanism of action that is highly relevant in the current landscape of widespread drug resistance. While their in vitro potency against key nematodes like H. contortus is evident, further research is critically needed to:
-
Define the full spectrum of activity: Investigating the efficacy of pyrazole carboxamides against a wider range of nematodes, as well as against cestodes and trematodes, is a top priority.
-
Elucidate the precise molecular interactions: A deeper understanding of the binding site of pyrazole carboxamides within the helminth mitochondrial complex I will aid in the rational design of more potent and selective analogues.
-
Conduct in vivo efficacy and safety studies: Promising in vitro candidates must be rigorously evaluated in host animals to determine their therapeutic index and pharmacokinetic properties.
As we continue to face the challenge of anthelmintic resistance, the development of novel chemical classes like the pyrazole carboxamides, coupled with responsible stewardship of all available drugs, will be paramount to ensuring the long-term sustainability of parasite control in both human and veterinary medicine.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-1H-pyrazole-5-carboxamide
For professionals engaged in the fast-paced world of drug discovery and chemical research, excellence in the laboratory extends beyond groundbreaking results to encompass an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents, such as 1-methyl-1H-pyrazole-5-carboxamide, are not merely regulatory hurdles but cornerstones of a responsible research ecosystem. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you, our scientific colleagues, with the knowledge to manage chemical waste with confidence and integrity.
Section 1: Hazard Assessment and Precautionary Measures
Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is critical. While a specific, universally adopted Safety Data Sheet (SDS) for this compound may not always be readily accessible for every novel compound, established principles of chemical safety dictate that we treat it as potentially hazardous. This assessment is informed by data from structurally analogous pyrazole derivatives.
The causality behind this cautious approach is simple: compounds with similar functional groups often exhibit comparable toxicological profiles. For instance, related pyrazole compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Another analog, 1-Methyl-1H-pyrazole-5-carboxaldehyde, is classified as harmful if swallowed and may cause an allergic skin reaction. Therefore, we must operate under the assumption that this compound presents similar risks.
Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)
| Potential Hazard | Basis of Assessment (Analogous Compounds) | Required Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | Causes skin irritation (Category 2).[1][2][3] | Chemical-resistant gloves (e.g., nitrile), lab coat.[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2/2A).[1][5] | Safety goggles or a face shield.[1][4] |
| Acute Oral Toxicity | Harmful if swallowed.[5] | Standard laboratory hygiene; do not eat, drink, or smoke when using.[5] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Work in a well-ventilated area, preferably a chemical fume hood.[6] |
It is imperative to handle this compound and its waste with the appropriate PPE at all times to mitigate exposure risks.[6][7]
Section 2: The Core Principles of Regulated Waste Management
The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA).[8]
The foundational principle is clear: hazardous chemical waste must never be disposed of down the drain or in the regular trash. [9][10] Such actions can lead to the contamination of water systems, damage to plumbing infrastructure, and potential for toxic chemical reactions within the sewer system.[9] Evaporation is also not an acceptable method of disposal.[10]
The only acceptable and compliant method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal service.[8][9]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow from the point of waste generation to its final, compliant disposal. Following these steps ensures a self-validating system where safety and compliance are integrated into the laboratory routine.
Step 1: Waste Characterization and Segregation
Proper segregation is the first and most critical step to prevent inadvertent chemical reactions.[9][10] this compound waste must be categorized and collected as follows:
-
Solid Waste: This stream includes unused or expired solid this compound, as well as contaminated consumables such as weighing paper, pipette tips, gloves, and paper towels used for minor cleanups.[9] Collect these items in a designated container for solid chemical waste.
-
Liquid Waste: This includes any solutions containing this compound. A common example would be stock solutions dissolved in solvents like DMSO.[9] This waste must be collected in a separate, sealed container for liquid chemical waste.
Crucially, do not mix incompatible waste streams. For instance, organic solvent solutions should not be mixed with aqueous waste.[9][11]
Step 2: Container Selection and Management
The integrity of the waste container is paramount for safe storage and transport.
-
Compatibility: Use containers that are chemically compatible with the waste. For this compound and common organic solvents, high-density polyethylene (HDPE) or glass bottles are generally suitable.[9]
-
Condition: Ensure containers are in good condition, free from leaks or cracks, and have a secure, tight-fitting screw cap.[12]
-
Headspace: Do not overfill liquid waste containers. Always leave a headspace of at least 10% to allow for potential vapor expansion with temperature fluctuations.[8][9]
-
Closure: Keep waste containers closed at all times except when actively adding waste.[10][12] This minimizes the release of vapors and prevents spills.
Step 3: Proper Labeling
Accurate and thorough labeling is a strict EPA requirement and is essential for the safety of everyone who may handle the container.[13]
Your hazardous waste label must include:
-
The words "Hazardous Waste" .[13]
-
The full chemical name of all contents (no abbreviations or formulas). For mixtures, list all components.[9][10]
-
The approximate percentages of each component in a mixture.[9]
-
The date when waste was first added to the container (the "accumulation start date" should only be added once the container is moved to a Central Accumulation Area, not in the lab's SAA).[13]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[12][13]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14]
-
Volume Limits: You may accumulate up to 55 gallons of hazardous waste in an SAA.[13][14]
-
Secondary Containment: Store all liquid waste containers in a chemically resistant secondary containment bin or tray to contain any potential leaks.[10]
-
Segregation: Within the SAA, continue to segregate incompatible waste types.[10]
Step 5: Arranging for Final Disposal
Once a waste container is full, or if you are ceasing work with the chemical, you must arrange for its removal.
-
Contact EHS: Notify your institution's EHS department or the designated chemical safety officer to schedule a waste pickup.[15]
-
Transportation: Do not move hazardous waste from one SAA to another.[13] The trained EHS professionals will handle the transport to a Central Accumulation Area (CAA) before it is picked up by a licensed disposal vendor.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
Section 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Assess the Spill: For a small, manageable spill, proceed with cleanup. If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS office immediately.[11]
-
PPE: Wear the appropriate PPE, including gloves, goggles, and a lab coat.[7]
-
Containment: Contain the spill using an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Cleanup: Carefully scoop the absorbent material and place it into a sealable container.[7]
-
Disposal: Label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent material, and dispose of it through the chemical waste stream as described in Section 3.[16]
Conclusion
The responsible disposal of this compound is a direct reflection of our commitment to a culture of safety. By treating this and all research chemicals with the appropriate respect, adhering to established protocols, and maintaining clear communication with institutional safety personnel, we ensure the protection of ourselves, our colleagues, and the environment. This diligence is not an impediment to research but the very foundation upon which sustainable scientific progress is built.
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Safe Handling and Personal Protective Equipment for 1-Methyl-1H-pyrazole-5-carboxamide: A Technical Guide
This guide provides essential safety and logistical information for the handling and disposal of 1-methyl-1H-pyrazole-5-carboxamide. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary knowledge to maintain a safe laboratory environment. The following protocols and recommendations are synthesized from data on structurally similar compounds and established laboratory safety principles, ensuring a comprehensive approach to risk mitigation.
Hazard Assessment: Understanding the Risks
Of significant note, a 2021 study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound exhibited unexpected acute mammalian toxicity.[9][10] The study indicated that this toxicity is likely associated with the inhibition of mitochondrial respiration.[9][10] This underscores the importance of handling this compound with a high degree of caution, treating it as a substance with potential for significant health effects.
Key Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[3][5][6][7][8]
-
Skin Irritation: May cause skin irritation upon contact.[1][3][4]
-
Eye Irritation: Can cause serious eye irritation or damage.[1][3][4][5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][3][4]
-
Organ Toxicity: A study on derivatives suggests potential for organ damage through prolonged or repeated exposure, specifically highlighting mitochondrial toxicity.[6][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | ANSI Z87.1-compliant safety glasses with side shields.[11] | Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[12] | Flame-resistant lab coat.[11] | Work in a certified chemical fume hood to avoid inhalation of dust.[13] If a hood is not available, a NIOSH-approved respirator for particulates is recommended.[2][14] |
| Solution Preparation and Handling | Chemical splash goggles.[11] A face shield should be worn in addition to goggles when handling larger volumes (>1 liter) or when there is a significant splash risk.[11] | Double gloving with chemical-resistant gloves is recommended.[15] The outer glove should be removed and disposed of after the task. | A chemical-resistant apron over a flame-resistant lab coat.[15] Ensure cuffs of inner gloves are tucked under the lab coat sleeve.[15] | All work should be performed in a certified chemical fume hood.[13] |
| Spill Cleanup | Chemical splash goggles and a face shield.[16] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant coveralls or a disposable gown over a lab coat.[12][15] | A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.[12][16] |
Operational Protocols: From Benchtop to Disposal
Adherence to standardized operating procedures is paramount for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][13][14]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the work area.[1][2]
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your work area in the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
Dissolving: Add the solvent to the solid slowly and stir to dissolve. Avoid splashing.
-
Transfer: Use appropriate glassware and pipetting devices for transferring solutions. Never pipette by mouth.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water.[1] Decontaminate the work surface and any equipment used.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[13][17]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1][13]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Label the waste container clearly and dispose of it according to your institution's hazardous waste guidelines.[13]
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][18]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Disposal
-
This compound and any materials contaminated with it (e.g., gloves, weigh paper, absorbent materials) should be treated as hazardous chemical waste.[13]
-
Do not dispose of this compound down the drain or in the regular trash.[13][16]
-
Collect all waste in a designated, properly labeled, and sealed container.[13] The label should clearly identify the contents.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][13]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- This compound Derivatives Exhibit Unexpected Acute Mammalian Toxicity | Journal of Medicinal Chemistry - ACS Publications. (2020-12-22).
- 1-Methyl-1H-pyrazole-5-carboxylic acid - Synquest Labs.
- SAFETY DATA SHEET - Fisher Scientific.
- 3 - Safety Data Sheet.
- 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. (2021-01-14).
- 1 - SAFETY DATA SHEET.
- Material Safety Data Sheet - Cole-Parmer.
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide - PubChem.
- Safety Data Sheet - Biosynth. (2022-04-24).
- 1-Methyl-1H-pyrazole-5-carboxylic acid 97 16034-46-1 - Sigma-Aldrich.
- 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 - Sigma-Aldrich.
- Material Safety Data Sheet - Pyrazole, 98% - Cole-Parmer.
- Safety Data Sheet - CymitQuimica. (2024-12-19).
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
- Material Safety Data Sheet - Cole-Parmer.
- 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA.
- Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer.
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals - Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
